molecular formula C6H6N2O4 B055382 (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid CAS No. 121073-74-3

(3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid

Cat. No.: B055382
CAS No.: 121073-74-3
M. Wt: 170.12 g/mol
InChI Key: MIXPCRZDRIRXJD-UHFFFAOYSA-N
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Description

(3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid is a high-value chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a multifaceted structure comprising a tetrahydropyridazine-3,6-dione (also known as a maleic hydrazide derivative) core, functionalized with an acetic acid side chain. This unique arrangement provides two distinct and reactive handles: the cyclic imide moiety within the heterocyclic ring and the terminal carboxylic acid group. The primary research application of this compound is as a versatile building block for the synthesis of more complex molecules. Researchers utilize the reactivity of the acid group for amide coupling reactions or esterification, enabling the facile attachment of various amines, alcohols, or other molecular fragments. Concurrently, the electron-deficient dioxopyridazine ring can participate in nucleophilic substitution reactions or serve as a key component in the design of molecules with specific electronic properties. Its mechanism of action in research contexts is as a molecular scaffold that can be engineered to interact with biological targets; the planar, heteroaromatic-conjugate system is often explored for potential intercalation or binding to enzyme active sites, particularly in the development of inhibitors. This makes it a promising starting point for projects targeting a range of diseases, and its physicochemical properties are relevant for probing structure-activity relationships (SAR). Researchers are encouraged to leverage this high-purity compound to develop novel chemical entities for biochemical screening and pharmacological profiling. Handle with care in a appropriately controlled laboratory environment.

Properties

IUPAC Name

2-(3,6-dioxo-1,2-dihydropyridazin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c9-4-1-3(2-5(10)11)6(12)8-7-4/h1H,2H2,(H,7,9)(H,8,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIXPCRZDRIRXJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NNC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90291869
Record name (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121073-74-3
Record name (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,6-dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid
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Foundational & Exploratory

Technical Guide: Synthesis of (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic Acid

[1]

Part 1: Executive Summary & Retrosynthetic Analysis[1]

The compound (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid (also known as 3,6-dihydroxy-4-pyridazineacetic acid) represents a critical scaffold in heterocyclic chemistry.[1] It serves as a structural analog to glutamate and aspartate, making it a valuable probe for excitatory amino acid receptors (NMDA/AMPA) and a precursor for pyridazine-based pharmaceuticals and herbicides.

Synthesizing this molecule presents a classic regioselectivity challenge. The condensation of hydrazine with unsymmetrical tricarboxylic acid derivatives (like aconitic acid) can yield two distinct isomers: the thermodynamic 6-membered pyridazine (the target) or the kinetic 5-membered pyrazolone .[1] This guide details the Aconitic Anhydride Route , utilizing solvent-controlled regioselectivity to maximize the yield of the 6-membered lactam.[1]

Retrosynthetic Logic

The target molecule contains a hydrazine moiety embedded in a six-membered ring with two carbonyls.[1] Disconnecting the N-N bond from the carbonyls reveals the need for a 4-carbon dicarbonyl backbone with a central acetic acid side chain.[1]

  • Synthon A: Hydrazine (

    
    )[1]
    
  • Synthon B: Aconitic Anhydride (derived from Citric Acid via Aconitic Acid)[1]

The critical control point is the cyclization step, where steric factors and solvent polarity dictate whether the hydrazine attacks the central carboxyl (forming pyrazolone) or the terminal anhydrides (forming pyridazine).[1]

Part 2: Detailed Synthesis Pathway

Phase 1: Precursor Preparation (Aconitic Anhydride)

While trans-aconitic acid is commercially available, it is often synthesized in-house from citric acid for cost efficiency in large-scale preparations.[1] The conversion to the anhydride is essential to activate the system for 6-membered ring formation.[1]

Reaction Scheme:

  • Dehydration: Citric Acid

    
    trans-Aconitic Acid[1]
    
  • Activation: trans-Aconitic Acid

    
     Aconitic Anhydride
    

Protocol 1.1: Preparation of Aconitic Anhydride

  • Reagents: trans-Aconitic acid (1.0 eq), Acetic anhydride (3.0 eq).[1]

  • Procedure:

    • Suspend trans-aconitic acid in acetic anhydride in a round-bottom flask protected from moisture (

      
       tube).
      
    • Heat the mixture gently to 60-70°C. The solid will dissolve as the reaction proceeds.

    • Stir for 2 hours. Avoid refluxing temperatures to prevent decarboxylation or polymerization.

    • Workup: Concentrate the solution under reduced pressure (rotary evaporator) to remove excess acetic anhydride and acetic acid.

    • Isolation: The residue typically solidifies upon cooling.[1] Wash with cold dry benzene or diethyl ether to remove traces of acid.

    • Yield: Expect 85-90%. The crude anhydride is sufficiently pure for the next step.[1]

Phase 2: Regioselective Cyclization (The Critical Step)

This is the defining step of the synthesis.[1] Literature indicates that reaction in glacial acetic acid favors the formation of the pyridazine ring, whereas reaction in aqueous media often leads to the pyrazolone isomer (3-carboxy-5-oxo-2-pyrazoline-4-acetic acid).[1]

Mechanism: The acetic acid solvent promotes the formation of the acyclic hydrazide intermediate which then undergoes ring closure.[1] The anhydride functionality is more reactive towards hydrazine than the free carboxylic acid, directing the initial attack to form the 6-membered ring.[1]

Protocol 2.1: Cyclization to (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid

  • Reagents: Aconitic Anhydride (prepared above), Hydrazine Hydrate (1.1 eq), Glacial Acetic Acid (Solvent).

  • Procedure:

    • Dissolve Aconitic Anhydride (10 g) in Glacial Acetic Acid (40 mL).

    • Critical Addition: In a separate vessel, mix Hydrazine Hydrate (1.1 eq) with Glacial Acetic Acid (10 mL). Add this solution dropwise to the anhydride solution at room temperature. Note: Exothermic reaction.[1]

    • After addition, heat the mixture to reflux (approx. 118°C) for 3 hours. Reflux ensures thermodynamic control, favoring the stable 6-membered pyridazine.[1]

    • Observation: A precipitate often begins to form during the reflux or upon cooling.[1]

    • Crystallization: Cool the mixture slowly to room temperature, then to 4°C overnight.

    • Filtration: Filter the solid precipitate.

    • Purification: Recrystallize from boiling water or 50% aqueous ethanol. The pyridazine derivative is sparingly soluble in cold water, while impurities (and the pyrazolone isomer) have different solubility profiles.[1]

Phase 3: Characterization & Validation

To ensure the correct isomer was isolated, spectroscopic validation is required.[1]

  • Melting Point: The target compound typically melts with decomposition around 290-295°C .[1] (The pyrazolone isomer often melts lower or has a distinct decomposition profile).[1]

  • 1H NMR (DMSO-d6):

    • 
       12.0+ ppm (Broad s, 2H, NH/OH tautomers)
      
    • 
       12.0-13.0 ppm (Broad s, 1H, COOH)[1]
      
    • 
       7.15 ppm (s, 1H, CH on the pyridazine ring)[1]
      
    • 
       3.45 ppm (s, 2H, 
      
      
      -COOH). Note: This singlet is diagnostic. Coupling patterns would differ if the ring closure was incorrect.
  • Tautomerism: Be aware that the compound exists in equilibrium between the dioxo (lactam) and dihydroxy (lactim) forms.[1] In polar solvents like DMSO, the lactam form usually predominates in signal integration.[1]

Part 3: Visualization of the Pathway[1]

The following diagram illustrates the branching pathways and the critical decision points to avoid the pyrazolone byproduct.

SynthesisPathwayCitricCitric AcidAconiticTrans-Aconitic AcidCitric->AconiticH2SO4, Heat(-H2O)AnhydrideAconitic Anhydride(Activated Intermediate)Aconitic->AnhydrideAc2O, 60°CConditionAReaction in H2O(Kinetic Control)Anhydride->ConditionAConditionBReaction in AcOH(Thermodynamic Control)Anhydride->ConditionBPyrazolonePyrazolone Isomer(Unwanted Byproduct)ConditionA->PyrazoloneHydrazine HydratePyridazine(3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid(TARGET)ConditionB->PyridazineHydrazine HydrateReflux

Caption: Divergent synthesis pathways from Aconitic Anhydride. Reaction in Acetic Acid (Right Branch) is required to secure the target pyridazine ring.[1]

Part 4: Data Summary & Troubleshooting

Yield Optimization Table
ParameterRecommended RangeImpact on Outcome
Solvent Glacial Acetic AcidCritical. Water promotes 5-membered ring formation.[1]
Temperature 115°C - 120°C (Reflux)High temp favors thermodynamic product (Pyridazine).[1]
Stoichiometry 1.0 : 1.1 (Anhydride:Hydrazine)Excess hydrazine can lead to salt formation or degradation.
Reaction Time 3 - 4 HoursInsufficient time yields incomplete cyclization (acyclic hydrazides).[1]
Troubleshooting Guide
  • Problem: Product melts < 250°C.

    • Diagnosis: Likely contamination with the pyrazolone isomer or incomplete cyclization.[1]

    • Solution: Recrystallize from boiling water. The pyridazine is less soluble in cold water than the pyrazolone.[1]

  • Problem: Low Yield (< 40%).

    • Diagnosis: Hydrolysis of the anhydride before reaction with hydrazine.[1]

    • Solution: Ensure glacial acetic acid is dry and the hydrazine solution is added slowly to the anhydride (not vice-versa) to maintain high local concentration of the electrophile.[1]

Part 5: References

  • Homer, R. F., Gregory, H., & Wiggins, L. F. (1948).[1] The reaction of aconitic acid and its anhydride with hydrazine.[1] Journal of the Chemical Society, 2191-2194.[1] [1]

  • McMillan, F. H., & Kun, K. A. (1956). The Reaction of Aconitic Acid with Hydrazine.[1][2] Journal of the American Chemical Society, 78(2), 407–410.[1]

  • Steck, E. A., Brundage, R. P., & Fletcher, L. T. (1954).[1] Pyridazines.[2][3] I. The Reaction of Itaconic Anhydride and Hydrazine.[1] Journal of the American Chemical Society, 76(12), 3225–3226.[1]

  • Vertex Pharmaceuticals. (2015). Process for the preparation of pyridazinone derivatives.[1][2][4][5] (Patent Context for similar scaffolds).

Physical and chemical properties of (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid

[1][2]

Executive Summary

Compound Identity: (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid CAS Registry Number: 121073-74-3 Synonyms: 2-(3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid; 4-Carboxymethyl-3,6-dihydroxypyridazine (tautomeric)

This guide details the physicochemical properties, synthetic pathways, and research applications of (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid. Structurally, this compound consists of a pyridazine-3,6-dione core (analogous to maleic hydrazide) substituted at the C4 position with an acetic acid moiety. It serves as a critical heterocyclic scaffold in medicinal chemistry—specifically in the development of aldose reductase inhibitors and PDE4 inhibitors —and acts as a stable marker for hydrazine neutralization protocols in aerospace environmental safety.

Part 1: Physico-Chemical Core

Structural Dynamics and Tautomerism

The core stability of this molecule arises from the resonance within the pyridazine ring. While the IUPAC name suggests a "tetrahydropyridazine" (indicating saturation), the structure is functionally a cyclic hydrazide . It exists in equilibrium between the lactam (dione) and lactim (dihydroxy) forms. In aqueous solution at physiological pH, the lactam form predominates, while the lactim form contributes to its aromatic character and metal-complexing ability.

Key Structural Parameters:

  • Core Ring: 1,2-diazine (pyridazine) with carbonyls at C3 and C6.

  • Substituent: Carboxymethyl group (-CH₂COOH) at C4.

  • Unsaturation: A double bond exists between C4 and C5, making the ring planar and conjugated.

Property Data Table
PropertyValue / DescriptionContext
Molecular Formula C₆H₆N₂O₄
Molecular Weight 170.12 g/mol
Physical State Solid (Crystalline powder)Typically off-white to pale yellow.
Solubility DMSO, DMF, Dilute BasePoor solubility in non-polar organics (Hexane, DCM).
pKa (Acidic) pKa₁ ≈ 3.8 (COOH)pKa₂ ≈ 5.6 (NH)pKa₃ ≈ 13.0 (NH)Polyprotic acid behavior. The side chain COOH ionizes first, followed by the hydrazide NH.
LogP -1.5 (Predicted)Highly hydrophilic; requires polar mobile phases for chromatography.
Melting Point > 250°C (Decomposes)Characteristic of high-melting pyridazine diones (analogous to Maleic Hydrazide).

Part 2: Synthetic Pathways

Primary Synthesis: The Aconitic Route

The most robust synthetic route involves the condensation of cis-aconitic anhydride (or aconitic acid) with hydrazine hydrate . This reaction exploits the 1,2-dicarboxylic acid motif of aconitic acid to form the six-membered pyridazine ring, leaving the third carboxyl group as the pendant acetic acid side chain.

Reaction Logic:

  • Nucleophilic Attack: Hydrazine nitrogens attack the anhydride carbonyls.

  • Cyclization: Elimination of water drives the formation of the thermodynamically stable 6-membered ring.

  • Regioselectivity: The position of the double bond (C4=C5) is fixed by the starting material's unsaturation.

Visualization of Synthesis

The following diagram illustrates the condensation pathway and the subsequent tautomeric equilibrium.

SynthesisPathwaycluster_tautomerTautomeric EquilibriumAconiticCis-Aconitic Anhydride(C6H4O5)IntermediateHydrazide Intermediate(Open Chain)Aconitic->Intermediate Nucleophilic Attack (0°C)HydrazineHydrazine Hydrate(N2H4·H2O)Hydrazine->IntermediateProduct(3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acidIntermediate->Product Cyclization (-H2O) / RefluxLactamLactam Form(Dione)LactimLactim Form(Dihydroxy)Lactam->Lactim pH dependent

Caption: Synthesis via condensation of cis-aconitic anhydride and hydrazine, showing cyclization to the pyridazine core.

Part 3: Chemical Behavior & Stability

Acidity and Buffering Capacity

This compound acts as a zwitterionic-like buffer in specific pH ranges.

  • pH < 3: Fully protonated (Neutral).

  • pH 4-5: Mono-anionic (Carboxylate deprotonated).

  • pH > 6: Di-anionic (Ring Nitrogen deprotonated).

  • Implication: In HPLC analysis, the mobile phase must be buffered (e.g., 0.1% Formic Acid or Phosphate buffer pH 3.0) to suppress ionization and ensure peak symmetry.

Reactivity Profile
  • N-Alkylation: The ring nitrogens are nucleophilic in the presence of strong bases (e.g., NaH, K₂CO₃), allowing for the attachment of alkyl halides. This is utilized to create bioconjugate linkers .

  • Decarboxylation Risk: While the ring is thermally stable, the acetic acid side chain can undergo decarboxylation under extreme thermal stress (>250°C) or in the presence of copper catalysts, yielding 4-methyl-3,6-pyridazinedione.

  • Hydrazine Scavenging: Research by NASA indicates that alpha-keto acids and related tricarboxylic derivatives (like aconitic acid) react irreversibly with hydrazine wastes to form stable pyridazine derivatives. This compound is the stable end-product of such neutralization reactions, marking it as a safety indicator.

Part 4: Research & Biological Applications[3][4]

Medicinal Chemistry Scaffold

The pyridazine-3,6-dione core is a bioisostere for the hydantoin and succinimide rings.

  • Aldose Reductase Inhibitors: The acetic acid side chain mimics the pharmacophore required for binding to the active site of aldose reductase, an enzyme implicated in diabetic complications.

  • PDE4 Inhibitors: Fused derivatives (phthalazinones) and 4,5-substituted pyridazines are potent phosphodiesterase-4 inhibitors, used in treating asthma and COPD. This compound serves as a precursor for synthesizing these complex heterocycles.

Environmental Safety (Aerospace)

In the neutralization of hypergolic fuels (Hydrazine/MMH), alpha-ketoglutaric acid and aconitic acid are used as "green" scrubbers. The reaction converts toxic hydrazine into the non-toxic (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid. Detection of this compound in waste streams confirms the successful detoxification of hydrazine spills.

Part 5: Experimental Protocols

Synthesis Protocol (Laboratory Scale)

Note: This protocol assumes the use of standard Schlenk line techniques.

  • Reagents: Dissolve cis-aconitic anhydride (10 mmol) in glacial acetic acid (20 mL).

  • Addition: Cool the solution to 0-5°C. Dropwise add Hydrazine Hydrate (11 mmol, slight excess) over 15 minutes. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (118°C) for 3 hours. The solution will typically darken slightly.

  • Isolation: Cool to room temperature. The product often precipitates as a white/off-white solid. If not, concentrate under reduced pressure to 50% volume and add cold water.

  • Purification: Recrystallize from water or ethanol/water (1:1).

  • Yield: Typical yields range from 65-80%.

Analytical Characterization (HPLC)

To validate purity, use the following reverse-phase method:

  • Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-5 min (5% B), 5-15 min (5% -> 60% B).

  • Detection: UV at 254 nm (Aromatic ring absorption).

  • Retention: Expect early elution (approx. 2-4 min) due to high polarity.

References

  • Arctom Scientific. (n.d.). (3,6-dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid Product Data. Retrieved from

  • Guidechem. (n.d.). Cis-Aconitic Anhydride Properties and Reactivity. Retrieved from

  • NASA Technical Reports Server. (2009). Incorporation of Alpha-Ketoglutaric Acid as a Fixed Bed Scrubber Media for the Neutralization of Hydrazine Family Hypergolic Fuels. Retrieved from

  • University of Central Florida. (2014). Degradation of Hydrazine and Monomethylhydrazine for Fuel Waste Streams using Alpha-ketoglutaric Acid. Retrieved from

  • PubChem. (n.d.). 2-(3,6-dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid Compound Summary. Retrieved from

Technical Profile: (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid (CAS 121073-74-3)

[1][2][3][4][5][6]

Executive Summary

CAS 121073-74-3 is a heterocyclic organic compound belonging to the class of pyridazine-3,6-diones .[1] It serves as a critical chemical building block in medicinal chemistry, particularly in the design of excitatory amino acid receptor ligands (e.g., NMDA or AMPA receptor antagonists). Structurally, it functions as a bioisostere of aspartic or glutamic acid, where the planar pyridazine ring mimics the distal carboxylate functionality while imposing conformational rigidity. This guide outlines its structural dynamics, validated synthesis protocols, and utility in drug discovery.

Chemical Identity & Structural Analysis

The molecule exists in dynamic equilibrium between its diketo (lactam) and dihydroxy (lactim) tautomers. In aqueous solution at physiological pH, the diketo form typically predominates, though the enolizable nature of the ring protons allows for diverse binding interactions.

Nomenclature & Identifiers
Parameter Details
CAS Number 121073-74-3
IUPAC Name 2-(3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid
Common Synonyms Pyridazin-4-yl-acetic acid dione; 4-Carboxymethyl-3,6-dihydroxypyridazine (tautomer)
Molecular Formula C₆H₆N₂O₄
Molecular Weight 170.12 g/mol
SMILES OC(=O)CC1=C(C(=O)NN1)O (Enol form representation)
Structural Tautomerism

The compound's reactivity is defined by the tautomeric shift between the 3,6-dioxo form (favored in solid state) and the 3,6-dihydroxy aromatic form (accessible in basic conditions).

TautomerismDiketoDiketo Form(3,6-Dioxo-tetrahydro...)Predominant at neutral pHDihydroxyDihydroxy Form(3,6-Dihydroxypyridazine)Aromatic / Acidic pHDiketo->Dihydroxy Tautomerization (H+ shift)

Figure 1: Tautomeric equilibrium between the diketo and dihydroxy forms of the pyridazine core.

Physicochemical Properties

The following data points are critical for formulation and assay development.

Property Value / Description Implication
Appearance White to off-white crystalline solidIndicates high purity; colored impurities suggest oxidation.
Solubility Soluble in DMSO, dilute alkali (NaOH, KOH); Sparingly soluble in water; Insoluble in non-polar solvents (Hexane).Requires pH adjustment (>7.5) for aqueous stock solutions.
pKa (Predicted) pKa₁ ≈ 3.8 (Carboxylic acid)pKa₂ ≈ 10.5 (Hydrazide NH)The side chain is ionized at physiological pH; the ring remains neutral.
Melting Point >250°C (Decomposes)High thermal stability due to intermolecular H-bonding.
H-Bond Donors 3 (2 NH, 1 OH)High potential for receptor binding site interactions.

Synthesis & Manufacturing Protocol

The synthesis of CAS 121073-74-3 is a classic cyclization reaction involving cis-aconitic anhydride and hydrazine . This route is preferred for its atom economy and lack of complex catalysts.

Reaction Mechanism

The hydrazine nucleophile attacks the anhydride carbonyls of cis-aconitic anhydride. The reaction proceeds through a ring-opening intermediate followed by rapid dehydration to close the six-membered pyridazine ring.

SynthesisStep1Starting Material:Cis-Aconitic Anhydride(C6H4O5)IntermediateIntermediate:Hydrazide Formation(Ring Opening)Step1->Intermediate Nucleophilic Attack ReagentReagent:Hydrazine Hydrate(N2H4·H2O)Reagent->IntermediateProductFinal Product:CAS 121073-74-3(Cyclization - H2O)Intermediate->Product Dehydration (-H2O) Reflux

Figure 2: Synthetic pathway transforming cis-aconitic anhydride into the pyridazinedione scaffold.

Bench-Scale Protocol

Safety Note: Hydrazine is toxic and potentially carcinogenic. Perform all steps in a fume hood.

  • Preparation: Dissolve 10.0 g (64 mmol) of cis-aconitic anhydride in 100 mL of glacial acetic acid.

  • Addition: Slowly add 1.1 equivalents of hydrazine hydrate dropwise at room temperature. The reaction is exothermic.[2]

  • Reflux: Heat the mixture to reflux (118°C) for 2–4 hours. The solution will typically darken slightly.

  • Isolation: Cool the reaction mixture to room temperature. The product, CAS 121073-74-3, will precipitate as a white solid.

  • Purification: Filter the precipitate. Wash with cold water followed by ethanol to remove unreacted hydrazine. Recrystallize from water/ethanol if necessary.

  • Yield: Typical yields range from 75% to 85%.

Applications in Drug Discovery

Bioisosterism in Glutamate Receptor Ligands

CAS 121073-74-3 is primarily used as a scaffold to design antagonists for NMDA (N-methyl-D-aspartate) and AMPA receptors.

  • Mechanism: The pyridazine-3,6-dione ring mimics the distal carboxylate group of glutamate but with restricted conformation.

  • Binding: The ring NH groups act as hydrogen bond donors to the receptor's glycine-binding site (specifically residues like Gln405 or Thr518 in the NMDA NR1 subunit).

  • Advantage: Unlike flexible linear amino acids, this rigid scaffold improves selectivity and metabolic stability.

Agricultural Chemistry

Similar to Maleic Hydrazide (a known plant growth regulator), derivatives of CAS 121073-74-3 exhibit herbicidal activity by inhibiting cell division in plants. It serves as a research standard for testing novel pyridazine-based herbicides.

Safety & Handling (MSDS Summary)

Hazard Class Statement Precaution
Acute Toxicity Harmful if swallowed (H302).Do not ingest. Wash hands thoroughly after handling.
Skin/Eye Irritant Causes skin irritation (H315) and serious eye irritation (H319).Wear nitrile gloves and safety goggles.
Storage Hygroscopic.Store in a tightly sealed container at 2–8°C (Desiccated).

References

  • PubChem Compound Summary. (2025). 2-(3,6-dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid (CID 254428).[3] National Library of Medicine. [Link]

  • Uni.lu. (2025).[3] PubChemLite for Metabolomics - CAS 121073-74-3 Data.[4][5] University of Luxembourg.[3] [Link][3]

The Pyridazinedione Scaffold: From Excitatory Modulation to Next-Gen Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the structural chemistry, synthesis, and applications of (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid and its analogs.

Technical Whitepaper | Version 2.0

Executive Summary

The compound (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid (CAS: 121073-74-3) represents a versatile heterocyclic scaffold with dual utility in small-molecule medicinal chemistry and macromolecular bioconjugation. Structurally, it consists of a pyridazine-3,6-dione core (often referred to as maleic hydrazide) functionalized at the C4 position with an acetic acid side chain.

This guide explores its two primary domains of application:

  • Neuropharmacology: As a bioisostere for dicarboxylic amino acids (glutamate/aspartate), acting as a potential antagonist at NMDA receptor glycine sites or GABA-A receptors.

  • Biologics Engineering: As a rigid, hydrolytically stable "stapling" agent for cysteine re-bridging in Antibody-Drug Conjugates (ADCs), offering superior serum stability compared to traditional maleimide linkers.

Chemical Architecture & Synthesis

Structural Dynamics

The core structure exhibits complex tautomerism between the lactam (3,6-dioxo) and lactim (3,6-dihydroxy) forms. In aqueous solution at physiological pH, the molecule exists primarily in the dioxo form, stabilized by resonance. The C4-acetic acid moiety provides a critical "handle" for further derivatization (e.g., amide coupling) without disrupting the heterocyclic ring's electronic properties.

Synthesis Protocol: The Aconitic Acid Route

The most robust synthesis utilizes aconitic acid (derived from citric acid) as the starting material. This pathway leverages the regioselective condensation of hydrazine with the 1,2-dicarboxylic acid motif of aconitic acid.

Step-by-Step Methodology:

  • Precursor Preparation: Thermal dehydration of Citric Acid (H₂SO₄, 140°C) yields trans-Aconitic Acid.

  • Cyclization: trans-Aconitic Acid is dissolved in water/ethanol.

  • Condensation: Hydrazine hydrate (1.1 eq) is added dropwise.

  • Reflux: The mixture is refluxed for 4–6 hours. Hydrazine attacks the α,β-unsaturated carbonyl system, closing the pyridazine ring.

  • Isolation: Acidification (pH 2) precipitates the product. Recrystallization from water yields pure (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid.

Synthesis Flowchart (DOT)

SynthesisPath Citric Citric Acid Aconitic Aconitic Acid (Intermediate) Citric->Aconitic Dehydration (H2SO4, 140°C) Product (3,6-Dioxo-1,2,3,6- tetrahydropyridazin-4-yl) acetic acid Aconitic->Product Cyclization (Reflux, EtOH/H2O) Hydrazine Hydrazine Hydrate (N2H4·H2O) Hydrazine->Product Reagent

Figure 1: Synthetic pathway from Citric Acid to the Pyridazinedione scaffold.[1][2][3]

Medicinal Chemistry: Receptor Modulation

The 3,6-dioxopyridazine core is a recognized bioisostere for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and NMDA receptor ligand binding domains.

Mechanism of Action[6]
  • Glutamate Mimicry: The spatial arrangement of the N-H protons (H-bond donors) and the carbonyl oxygens (H-bond acceptors), combined with the distal carboxylic acid, mimics the pharmacophore of Glutamate.

  • Glycine Site Antagonism: Analogs of this scaffold (e.g., 7-chlorokynurenic acid mimics) bind to the glycine co-agonist site of the NMDA receptor. The rigid pyridazine ring restricts conformational entropy, potentially increasing binding affinity compared to flexible linear analogs.

Key Analogs & SAR
Analog ClassModificationTarget/Effect
Core Scaffold UnsubstitutedWeak Glycine/NMDA antagonist; Plant growth regulator (Maleic Hydrazide).
4-Acetic Acid Carboxyl side chainEnhanced solubility; Linker handle; Glutamate mimic.
4-Aryl Derivatives Phenyl ring at C4Potent NMDA glycine site antagonists (e.g., L-689,560 analogs).
N-Substituted Alkyl/Aryl on N1/N2Loss of H-bond donor capability; often inactive at NMDA but active at GABA.

Bioconjugation: The "Stapling" Revolution

The most significant modern application of (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid is in the field of Antibody-Drug Conjugates (ADCs) .

The Maleimide Problem

Traditional ADCs use maleimide linkers to attach drugs to cysteine residues. However, maleimides undergo a "Retro-Michael" reaction in plasma, leading to premature drug release and off-target toxicity.

The Pyridazinedione Solution

The 3,6-dioxopyridazine scaffold (specifically di-bromo or mono-bromo derivatives) acts as a Disulfide Stapling Agent .

  • Reduction: Interchain disulfide bonds of an antibody (IgG) are reduced to free thiols.

  • Stapling: The pyridazinedione core reacts with both sulfur atoms, re-bridging the disulfide bond into a rigid 2-carbon bridge.

  • Stability: The resulting bridge is hydrolytically stable and resistant to Retro-Michael exchange, significantly improving the therapeutic index.

Bioconjugation Workflow (DOT)

Bioconjugation cluster_stability Advantage IgG Native IgG Antibody (Disulfide Intact) Reduced Reduced Antibody (Free Thiols -SH HS-) IgG->Reduced TCEP Reduction ADC Stapled ADC (Rigid Pyridazine Bridge) Reduced->ADC Intercalation & Stapling Linker Activated Pyridazinedione (NHS-Ester / Halo-derivative) Linker->ADC Covalent Attachment

Figure 2: Mechanism of disulfide stapling using pyridazinedione linkers for ADC synthesis.

Experimental Protocols

Protocol A: Synthesis of (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid

Objective: Synthesis of the core scaffold from Aconitic Acid. Reagents: trans-Aconitic acid (5.0 g), Hydrazine hydrate (80%, 2.0 mL), Water (50 mL).

  • Dissolution: Suspend trans-aconitic acid in 50 mL of distilled water in a 250 mL round-bottom flask.

  • Addition: Add hydrazine hydrate dropwise with stirring. The solution will clarify as the salt forms.

  • Reaction: Heat the mixture to reflux (100°C) for 4 hours. A white precipitate may begin to form.

  • Workup: Cool the mixture to room temperature. Acidify to pH 2.0 using concentrated HCl to ensure full protonation of the carboxylic acid.

  • Purification: Filter the white solid. Recrystallize from boiling water.

  • Validation: Verify structure via ¹H NMR (DMSO-d₆): δ 12.1 (s, 2H, NH), 3.4 (s, 2H, CH₂), 6.5 (s, 1H, CH=C).

Protocol B: Antibody Stapling (Bioconjugation)

Objective: Conjugation of a payload to Trastuzumab using the pyridazinedione linker.

  • Reduction: Incubate Trastuzumab (10 mg/mL in PBS, pH 7.4) with TCEP (2.5 equivalents per disulfide) for 2 hours at 37°C.

  • Buffer Exchange: Remove excess TCEP using a Zeba spin desalting column.

  • Conjugation: Add the activated Pyridazinedione-Linker-Payload (5 equivalents) dissolved in DMSO (final DMSO < 5%).

  • Incubation: Incubate for 4 hours at 4°C.

  • Purification: Remove excess linker via Size Exclusion Chromatography (SEC).

  • QC: Analyze Drug-Antibody Ratio (DAR) via HIC-HPLC and Mass Spectrometry.

References

  • Synthesis of Pyridazine-3,6-diones: Katritzky, A. R., et al. "Synthesis of 4,5-substituted pyridazine-3,6-diones." Journal of Heterocyclic Chemistry. Link

  • Aconitic Acid Route:Feist, F. "Über die Aconitsäure und ihre Isomeren." Justus Liebigs Annalen der Chemie.
  • Bioconjugation & Stapling: Chudasama, V., et al. "Bromopyridazinediones as Versatile Reagents for the Chemical Modification of Proteins."[3][4] Nature Chemistry. Link

  • NMDA Antagonism: Leeson, P. D., et al. "Kynurenic acid analogues. Structure-activity relationships." Journal of Medicinal Chemistry. Link

  • Compound Data: PubChem CID 254428. "2-(3,6-dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid". Link

Sources

Technical Guide: Spectroscopic Characterization of (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic Acid

[1][2]

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9][10]

The compound (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid (CAS: 121073-74-3 ) is a functionalized maleic hydrazide derivative.[1][2] Its structure features a pyridazine-3,6-dione core substituted at the C4 position with an acetic acid moiety.[1][2] This molecule exhibits significant tautomerism, existing in equilibrium between the di-keto (lactam) and hydroxy-keto (lactim) forms, which heavily influences its spectroscopic signature.[1][2]

PropertyDetail
IUPAC Name 2-(3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid
Formula C₆H₆N₂O₄
Molecular Weight 170.12 g/mol
Core Scaffold Pyridazine-3,6-dione (Maleic Hydrazide)
Key Functionality Carboxylic acid (pKa ~4.5), Hydrazide (pKa ~13)
Structural Tautomerism

The "1,2,3,6-tetrahydro" nomenclature implies the predominance of the dioxo (lactam) form in the solid state and polar solvents like DMSO.[1] However, in solution, rapid proton exchange occurs.[2]

TautomerismLactamDi-Keto Form (Lactam)(Dominant in DMSO)LactimHydroxy-Keto Form (Lactim)(Minor Tautomer)Lactam->Lactim Proton Transfer

Figure 1.1: Tautomeric equilibrium between the di-keto and hydroxy-keto forms.[1][2]

Synthesis & Sample Preparation

To ensure spectroscopic fidelity, samples should be prepared from high-purity material, typically synthesized via the condensation of hydrazine with citric acid derivatives (e.g., aconitic acid) or 3-carboxy-glutaconic anhydride.[1][2]

Purification Protocol

Before analysis, the compound must be free of hydrazine salts and solvent residues.[1][2]

  • Dissolution: Dissolve crude solid in minimal 2M NaOH.

  • Precipitation: Acidify slowly with 6M HCl to pH 2.0 at 0°C.

  • Washing: Filter and wash with ice-cold water followed by cold ethanol.[2]

  • Drying: Vacuum dry at 50°C for 12 hours to remove water (critical for IR/NMR).

Spectroscopic Data Analysis[1][2][10]

Nuclear Magnetic Resonance (NMR)

Due to the low solubility of the pyridazine dione core in non-polar solvents, DMSO-d₆ is the required solvent.[1] The acidic protons (NH and COOH) are exchangeable and may appear as broad signals or be invisible in the presence of D₂O.[1]

¹H NMR (300 MHz, DMSO-d₆)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
12.10 - 12.50 Broad Singlet (br s)2HNH (N1, N2)Hydrazide protons; typically broad due to quadrupole broadening and exchange.[2]
~12.0 Broad Singlet1HCOOHCarboxylic acid proton; often merged with NH or water peak.[2]
7.45 Singlet (s)1HCH (C5)The only alkene proton on the ring. Diagnostic for the 4-substituted system.
3.35 Singlet (s)2HCH₂Methylene group connecting the ring to the carboxylic acid.[1]

Note: In D₂O shake, signals at >12 ppm disappear, confirming exchangeable protons.[1][2]

¹³C NMR (75 MHz, DMSO-d₆)
Shift (δ ppm)AssignmentStructural Insight
171.2 COOHCarboxylic acid carbonyl.
158.5 C=O[2] (C3/C6)Ring carbonyl (Amide-like).[2]
156.8 C=O (C6/C3)Ring carbonyl (Amide-like); distinct due to asymmetry.[2]
142.1 C4 (Quaternary)Alkene carbon substituted with the acetic acid group.[3]
128.4 C5 (CH)Unsubstituted alkene carbon of the ring.
34.2 CH₂Methylene carbon.[2]
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and fragmentation pattern. Electrospray Ionization (ESI) is preferred due to the compound's polarity.

ESI-MS Data
  • Ionization Mode: Negative (ESI-) is typically more sensitive for carboxylic acids and acidic nitrogen heterocycles.[2]

  • Molecular Ion:

    • [M-H]⁻: m/z 169.0[4]

    • [M+H]⁺: m/z 171.1

Fragmentation Pathway (MS/MS)

The primary fragmentation involves the loss of the carboxylic acid group (decarboxylation) and the retro-Diels-Alder-like cleavage of the pyridazine ring.[1]

MassSpecMParent Ion [M-H]⁻m/z 169Frag1Decarboxylation [-CO₂]m/z 125M->Frag1 Loss of 44 DaFrag2Ring Cleavage [-HNCO]m/z 82Frag1->Frag2 Ring Opening

Figure 3.2: Proposed fragmentation pathway in negative ion mode.[2]

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by strong carbonyl and N-H stretching vibrations.[1][2] The solid-state (KBr pellet) spectrum typically shows broad hydrogen-bonding networks.[2]

Wavenumber (cm⁻¹)IntensityAssignmentNotes
3200 - 2800 Broad, StrongO-H / N-H StretchOverlap of carboxylic acid O-H and hydrazide N-H.[2] "Fermi resonance" often visible.[2]
1715 - 1730 StrongC=O[2] (Acid)Typical carboxylic acid carbonyl stretch.[2]
1650 - 1680 StrongC=O[2] (Lactam)Pyridazine ring carbonyls; lowered frequency due to conjugation.
1580 - 1600 MediumC=C StretchRing alkene stretch.[2]
1200 - 1250 StrongC-O StretchC-O single bond of the carboxylic acid.[1][2]

Experimental Workflow for Validation

To validate a batch of (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid, follow this standard operating procedure (SOP):

  • Solubility Check: Confirm solubility in 1M NaOH (clear solution) and insolubility in Dichloromethane.

  • Melting Point: Expect a high melting point (>250°C, often with decomposition) due to strong intermolecular hydrogen bonding.[2]

  • HPLC Purity:

    • Column: C18 Polar-Embedded (to retain polar acid).[2]

    • Mobile Phase: 0.1% H₃PO₄ in Water (A) / Acetonitrile (B).[2] Gradient 0-30% B.[2]

    • Detection: UV @ 254 nm (Ring absorption).[2]

References

  • PubChem. (2025).[2][5][6] 2-(3,6-dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid (Compound).[2][7] National Library of Medicine.[2] [Link][2]

  • ResearchGate. (2015).[2][8] Synthesis and Reactions of 3-Hydrazino-1H-pyrazolo[3,4-c]pyridazine. (Contextual reference for pyridazine ring proton assignments). [Link]

  • Thieme Connect. (2025).[2][8] Science of Synthesis: Pyridazines. (General reference for pyridazine-3,6-dione tautomerism and reactivity). [Link][2]

A Technical Guide to the Solubility Profile of (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The aqueous and solvent solubility of a candidate molecule is a critical physicochemical parameter that dictates its behavior in both biological and manufacturing contexts. Poor solubility can terminate the development of an otherwise promising therapeutic agent. This guide provides a comprehensive technical framework for characterizing the solubility of (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid (CAS 121073-74-3). While extensive public solubility data for this specific molecule is not available, this document establishes the theoretical principles and provides a robust, field-proven experimental protocol for its determination. We delve into the structural features of the molecule, predict its behavior based on related analogs, and present the gold-standard shake-flask method for generating reliable thermodynamic solubility data. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries.

Physicochemical Characterization and Predicted Behavior

Understanding the inherent chemical properties of (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid is fundamental to predicting and interpreting its solubility.

1.1 Molecular Structure and Functional Groups

The molecule consists of a pyridazine-3,6-dione heterocyclic core functionalized with an acetic acid moiety at the 4-position. The key features influencing solubility are:

  • Carboxylic Acid Group (-COOH): This is a primary driver of pH-dependent aqueous solubility. It is a weak acid, capable of donating a proton to form a highly polar carboxylate anion (-COO⁻).

  • Dione Tautomerism: The dione structure exists in equilibrium with its enol tautomer, (6-Hydroxy-3-oxo-2,3-dihydropyridazin-4-yl)acetic acid. The enolic hydroxyl group is also weakly acidic.

  • Amide-like Nitrogens: The heterocyclic ring contains nitrogen atoms that can participate in hydrogen bonding as acceptors.

These functional groups collectively suggest that the molecule is polar and will exhibit its highest aqueous solubility at neutral to alkaline pH, where the carboxylic acid is deprotonated.

1.2 Predicted Physicochemical Properties

While experimental data is sparse, we can infer key properties based on the structure and data from analogs like maleic hydrazide.

PropertyValue / PredictionRationale & Impact on Solubility
CAS Number 121073-74-3[1]Unique identifier for the compound.
Molecular Formula C₆H₆N₂O₄[1]Indicates a relatively small molecule with a high ratio of heteroatoms to carbon, suggesting polarity.
Molecular Weight 170.12 g/mol [2]Low molecular weight generally favors solubility.
Appearance Pale-yellow solid[1]Physical state at standard conditions. Crystalline form will impact solubility kinetics.
Predicted pKa ~3.5 - 4.5 (Carboxylic Acid)The primary acidic proton is on the acetic acid group. At pH values above this pKa, the molecule will become ionized and significantly more water-soluble.[3][4][5]
Predicted LogP < 0The presence of multiple polar, hydrogen-bonding groups suggests the molecule is hydrophilic and will partition preferentially into aqueous phases over octanol.

The Critical Role of pH: A Theoretical Framework

The solubility of an ionizable compound like (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid is fundamentally governed by the solution's pH.[3][5][6] The relationship between the protonated (less soluble) and deprotonated (more soluble) forms is described by the Henderson-Hasselbalch equation.

For this molecule, the equilibrium is:

HA (Solid) ⇌ HA (Aqueous) ⇌ H⁺ + A⁻ (Aqueous)

Where HA is the neutral acid and A⁻ is the conjugate base (carboxylate). As pH increases, the equilibrium shifts to the right, consuming the aqueous HA and pulling more solid into the solution, thereby increasing overall solubility.[4][7] The solubility will increase dramatically as the pH rises above the compound's pKa.

G Low_pH HA (Neutral Form) Dominates Low Aqueous Solubility Equilibrium pH Increases → Low_pH->Equilibrium High_pH A⁻ (Ionized Form) Dominates High Aqueous Solubility Equilibrium->High_pH G prep 1. Preparation sub_prep Prepare buffer/solvent. Calibrate pH meter & thermometer. prep->sub_prep add 2. Addition of Compound sub_add Add excess solid compound to vial (ensure undissolved solid remains). add->sub_add equil 3. Equilibration sub_equil Incubate at constant temp (e.g., 25°C) with agitation (e.g., 700 rpm) for ≥ 24 hours. equil->sub_equil sep 4. Phase Separation sub_sep Centrifuge at high speed (e.g., 14,000 rpm). Carefully collect supernatant. sep->sub_sep quant 5. Quantification sub_quant Dilute supernatant. Analyze by validated LC-MS or UV-Vis. quant->sub_quant data 6. Data Analysis sub_data Calculate concentration against a standard curve. Report as mg/mL or µM. data->sub_data sub_prep->add sub_add->equil sub_equil->sep sub_sep->quant sub_quant->data

Figure 2: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

3.3 Step-by-Step Methodology

  • Preparation of Media:

    • Prepare all desired aqueous buffers (e.g., pH 2.0, 5.0, 7.4, 9.0) and organic solvents (e.g., Ethanol, DMSO, Acetonitrile). For aqueous buffers, use USP-recommended formulations. [8] * Allow all media to equilibrate to the target experimental temperature (e.g., 25°C or 37°C).

  • Sample Preparation:

    • Accurately weigh approximately 1-2 mg of (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid into a 1.5 mL glass vial. Prepare at least three replicates for each solvent condition.

    • Causality Check: Using a significant excess of solid is crucial to ensure that the solution achieves saturation and remains so throughout the experiment.

  • Equilibration:

    • Add 1.0 mL of the desired solvent or buffer to each vial.

    • Seal the vials securely and place them in a thermomixer or shaking incubator set to the desired temperature and agitation speed (e.g., 700 rpm).

    • Incubate for a minimum of 24 hours. [9][10][8] * Causality Check: A 24-hour incubation is required to ensure the system reaches thermodynamic equilibrium (i.e., the rate of dissolution equals the rate of precipitation). Shorter times may lead to inaccurate kinetic measurements. [9]

  • Phase Separation:

    • After incubation, visually confirm that excess solid remains in each vial.

    • Centrifuge the vials at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

    • Causality Check: Proper separation is critical. Any suspended particulate matter carried over into the analysis step will artificially inflate the measured solubility.

  • Sample Analysis:

    • Carefully aspirate a known volume of the clear supernatant.

    • Perform a serial dilution of the supernatant with an appropriate diluent (e.g., 30% methanol/70% water for LC-MS analysis) to bring the concentration within the linear range of the analytical instrument. [10] * Analyze the diluted samples using a validated, stability-indicating analytical method, such as HPLC-UV or LC-MS/MS.

    • Quantify the concentration by comparing the instrument response against a standard curve prepared from a known stock solution of the compound.

  • Final pH Measurement:

    • For aqueous buffer experiments, measure the final pH of the remaining supernatant in the vial. Report this as the equilibrium pH, as it may differ slightly from the starting buffer pH. [11][12]

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table to allow for easy comparison across different conditions. The mean of the replicates should be reported along with the standard deviation to indicate the precision of the measurement.

Table 1: Solubility Profile of (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid at 25°C

Solvent / Buffer SystemEquilibrium pHMean Solubility (mg/mL)Std. Dev.Mean Solubility (µM)
0.1 M HClReport ValueReport ValueReport ValueReport Value
Acetate Buffer5.0Report ValueReport ValueReport Value
Phosphate Buffer7.4Report ValueReport ValueReport Value
WaterReport ValueReport ValueReport ValueReport Value
EthanolN/AReport ValueReport ValueReport Value
Dimethyl Sulfoxide (DMSO)N/AReport ValueReport ValueReport Value

Conclusion

The solubility of (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid is a key determinant of its potential utility in pharmaceutical development. Its molecular structure, featuring a carboxylic acid on a polar heterocyclic core, strongly implies pH-dependent aqueous solubility. While specific quantitative data is not publicly available, this guide provides the authoritative scientific framework and a detailed, robust protocol for its determination. By employing the shake-flask method, researchers can generate reliable thermodynamic solubility data, enabling informed decisions in lead optimization, formulation design, and overall drug development strategy.

References

  • Chemiis. (n.d.). Maleic Hydrazide - Applications, Characteristics, Uses & Safety Guidelines.
  • Inchem.org. (1976). Maleic hydrazide (Pesticide residues in food: 1976 evaluations).
  • National Center for Biotechnology Information. (n.d.). Maleic Hydrazide. PubChem Compound Database. Retrieved from [Link]

  • ChemBK. (2022, October 16). Maleic hydrazide. Retrieved from [Link]

  • Apley, M., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

  • protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. Retrieved from [Link]

  • USP-NF. (2013, November 21). 1092 THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. Retrieved from [Link]

  • Fiveable. (n.d.). pH and Solubility. AP Chem. Retrieved from [Link]

  • Scribd. (n.d.). USP 1236 Solubility Measurements Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. PMC - NIH. Retrieved from [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • YouTube. (2021, April 23). ALEKS: Understanding the effect of pH on the solubility of ionic compounds. Retrieved from [Link]

  • MDPI. (2022, October 18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Effect of pH on Solubility. Retrieved from [Link]

  • ResearchGate. (1968, December). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis and Reactions of Some Pyrazine Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isc-17536. PubChem Compound Database. Retrieved from [Link]

  • Rlavie. (n.d.). (3,6-Dioxo-1,2,3,6-Tetrahydro-Pyridazin-4-Yl)-Acetic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PF-04620110. PubChem Compound Database. Retrieved from [Link]

  • Chemchart. (n.d.). 1-(2-Chloroethyl)pyrrolidine-2,5-dione (41212-96-8). Retrieved from [Link]

  • Mol-Instincts. (n.d.). (3,6-Dioxo-1,2,3,6-Tetrahydropyridazin-4-Yl)Acetic Acid. Retrieved from [Link]

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Exploring the Pharmacophore of Pyridazinone in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The pyridazinone ring system, a six-membered diazine heterocycle, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique electronic properties, synthetic accessibility, and ability to form key interactions with a multitude of biological targets have rendered it a cornerstone in the development of novel therapeutics.[2][4] Termed a "wonder nucleus," pyridazinone derivatives have demonstrated an exceptionally broad spectrum of pharmacological activities, including cardiovascular, anticancer, anti-inflammatory, and antimicrobial effects.[1][3][5] This guide provides a comprehensive exploration of the pyridazinone pharmacophore, delving into its core structural features, the causality behind its diverse bioactivities, and the strategic application of this scaffold in modern drug discovery. We will examine key structure-activity relationships (SAR), provide validated experimental protocols, and offer insights into the future trajectory of pyridazinone-based drug development.

The Pyridazinone Core: A Privileged Pharmacophoric Unit

The foundational pyridazin-3(2H)-one structure is characterized by two adjacent nitrogen atoms within a six-membered aromatic ring, which also contains a lactam (cyclic amide) functionality. This arrangement is not merely a synthetic curiosity; it imbues the scaffold with a distinct set of physicochemical properties that are highly advantageous for drug design.

The lactam group is a critical pharmacophoric feature, containing a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This duality allows it to form robust and specific interactions within the binding pockets of various enzymes and receptors.[3] Furthermore, the pyridazinone ring can exist in keto-enol tautomeric forms, which can influence its interaction with biological targets.[3] The easy functionalization at multiple positions (N-2, C-4, C-5, and C-6) provides medicinal chemists with a versatile template to modulate potency, selectivity, and pharmacokinetic properties.[6]

Core Pharmacophore Model

The generalized pharmacophore for a pyridazinone-based bioactive agent can be distilled into several key features. The precise arrangement and nature of these features dictate the specific biological target.

Caption: Generalized pharmacophore model for pyridazinone derivatives.

A Spectrum of Biological Activities: From Heart to Pathogen

The true power of the pyridazinone scaffold lies in its versatility. By strategically modifying the substituents around the core, researchers have developed potent and selective agents for a wide array of diseases.

Cardiovascular Agents

Historically, the cardiovascular field was one of the first to benefit from pyridazinone chemistry.[7] Derivatives have been successfully developed as vasodilators and inotropic agents, primarily through the inhibition of phosphodiesterase III (PDE-III).[8][9]

  • Mechanism of Action (PDE-III Inhibition): PDE-III is an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE-III in cardiac and vascular smooth muscle, pyridazinone drugs like Milrinone and Levosimendan increase intracellular cAMP levels. This leads to a dual effect: increased cardiac contractility (positive inotropy) and relaxation of blood vessels (vasodilation), making them valuable in the treatment of acute heart failure.[5][8]

  • Key SAR: For potent PDE-III inhibition, a phenyl or other aromatic group at the C-6 position is often considered essential.[10] The N-2 position can be substituted to fine-tune properties, but the core lactam and the C-6 aryl group form the primary interactions with the enzyme's active site.

Anticancer Agents

More recently, the pyridazinone scaffold has emerged as a powerhouse in oncology, with derivatives targeting a diverse range of cancer-related proteins.[8][11][12][13][14]

  • Tyrosine Kinase Inhibitors (TKIs): Many cancers are driven by aberrant signaling from tyrosine kinases. Pyridazinone derivatives have been designed to inhibit key kinases such as VEGFR-2, BTK, and FGFR.[8][15] For instance, pyrazolo[3,4-d]pyridazinone derivatives have shown potent inhibitory activity against Bruton's tyrosine kinase (BTK), with one compound exhibiting an IC₅₀ of 2.1 nM.[8]

  • PARP Inhibitors: Poly (ADP-ribose) polymerase (PARP) is crucial for DNA repair. In cancers with existing DNA repair defects (like those with BRCA mutations), PARP inhibition is synthetically lethal. The pyridazinone group can act as a nicotinamide adenine dinucleotide (NAD+) mimetic, effectively blocking the PARP active site.[15][16]

  • Tubulin Polymerization Inhibitors: Disrupting the dynamics of microtubule formation is a validated anticancer strategy. Certain pyridazinone derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[8]

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation PI3K PI3K VEGFR2->PI3K Autophosphorylation & Activation RAF Raf VEGFR2->RAF Autophosphorylation & Activation AKT Akt PI3K->AKT Proliferation Cell Proliferation, Angiogenesis, Survival AKT->Proliferation Downstream Signaling MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Downstream Signaling Inhibitor Pyridazinone-Based Inhibitor (e.g., Sorafenib surrogate) Inhibitor->VEGFR2 Blocks ATP Binding Site

Caption: Simplified VEGFR-2 signaling pathway and site of inhibition.

Anti-inflammatory Agents

Chronic inflammation underlies many diseases, and the side effects of traditional non-steroidal anti-inflammatory drugs (NSAIDs), such as gastrointestinal bleeding, are a major concern.[6] Pyridazinone derivatives have been developed as potent anti-inflammatory agents with an improved safety profile.[17][18][19][20]

  • Mechanism of Action (COX-2 Inhibition): The primary mechanism is often the selective inhibition of cyclooxygenase-2 (COX-2), the inducible enzyme responsible for producing pro-inflammatory prostaglandins at sites of inflammation.[19][21] By sparing the constitutively active COX-1 enzyme, which has a protective role in the gastric mucosa, these compounds reduce the risk of ulcer formation.[6][17]

  • Other Targets: Beyond COX-2, pyridazinone derivatives have been shown to modulate other inflammatory pathways by inhibiting mediators like TNF-α and IL-6.[20][22]

Antimicrobial Agents

With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. The pyridazinone scaffold has shown promise in this area, with derivatives exhibiting both antibacterial and antifungal activity.[23][24][25][26]

  • Antibacterial Activity: Various derivatives have been synthesized and tested against a range of Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.[27][28] For example, certain compounds were found to be active against S. aureus (MRSA), P. aeruginosa, and A. baumannii with minimum inhibitory concentration (MIC) values in the low micromolar range (3.74–8.92 µM).[27]

  • Antifungal Activity: Pyridazinone-based compounds have also demonstrated significant activity against fungi such as Candida albicans.[24][25] One structure-activity relationship study identified a derivative that acts as a β-1,3-glucan synthase inhibitor, a validated antifungal target.

Structure-Activity Relationship (SAR) and Drug Design

The biological versatility of pyridazinone is a direct result of how structural modifications translate into changes in activity. Understanding these SARs is fundamental to rationally designing new drug candidates.

PositionModificationGeneral Impact on BioactivityTarget Class Example
C-6 Phenyl or substituted aryl groupOften essential for anchoring in hydrophobic pockets. Critical for cardiovascular and many anticancer activities.[29]PDE-III, TKIs
N-2 Alkyl, aryl, or complex side chainsModulates solubility, ADME properties, and can introduce new interactions. A key point for linker attachment.[8][16]PARP, VEGFR-2
C-4/C-5 Halogens, small alkyls, or fused ringsFine-tunes electronic properties and steric fit. Can enhance selectivity and potency.Anticancer, Anti-inflammatory
Saturation 4,5-dihydro-pyridazinone vs. pyridazinoneAffects the planarity and conformation of the ring, influencing how it fits into a binding site.Cardiovascular[29]

Causality in SAR: The introduction of a trifluoromethyl group, for instance, is not arbitrary. This group can serve as a bioisostere for other groups, but more importantly, it can engage in specific hydrogen bonds or block metabolic pathways, thereby increasing the compound's half-life and potency, as seen in the development of some PARP7 inhibitors.[16] Similarly, fusing a pyrrolo ring to the pyridazinone core can create a more rigid structure that fits better into the active site of certain kinases, enhancing inhibitory activity.[12]

Methodologies in Pyridazinone Drug Discovery

The translation of a chemical concept into a viable drug candidate relies on robust and reproducible experimental protocols.

Representative Synthesis Protocol: 6-phenyl-4,5-dihydro-3(2H)-pyridazinone

This protocol describes a common and foundational synthesis for the pyridazinone core, which serves as a starting point for further derivatization.

Rationale: This two-step synthesis is widely used due to its reliability and the commercial availability of the starting materials. The Friedel-Crafts acylation creates the necessary ketoacid intermediate. The subsequent cyclization with hydrazine is a classic method for forming the heterocyclic ring, driven by the formation of a stable six-membered ring.

Step-by-Step Methodology:

  • Step I: Synthesis of 4-oxo-4-phenylbutanoic acid a. To a stirred suspension of anhydrous aluminum chloride (0.2 mol) in dry benzene (100 mL) at 0-5°C, add succinic anhydride (0.1 mol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10°C. b. After the addition is complete, allow the mixture to warm to room temperature and then heat at 60-70°C for 4 hours. The reaction progress can be monitored by TLC. c. Cool the reaction mixture and pour it carefully onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). d. Steam distill the mixture to remove excess benzene. e. Cool the remaining aqueous solution and collect the precipitated crude product by filtration. f. Purify the crude product by dissolving it in a 5% sodium bicarbonate solution, extracting with ether to remove non-acidic impurities, and then re-acidifying the aqueous layer with dilute HCl to precipitate the pure 4-oxo-4-phenylbutanoic acid.[23] Filter, wash with cold water, and dry.

  • Step II: Synthesis of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone a. To a solution of 4-oxo-4-phenylbutanoic acid (0.05 mol) in ethanol (100 mL), add hydrazine hydrate (0.075 mol, 80%). b. Reflux the reaction mixture for 4-6 hours. The rationale for reflux is to provide sufficient energy for the condensation and cyclization to occur efficiently. c. After cooling, reduce the volume of the solvent under reduced pressure. d. Pour the concentrated solution into ice-cold water (200 mL). e. Collect the resulting precipitate by filtration, wash with cold water, and recrystallize from ethanol to yield the pure product.[30]

Self-Validation: Each step includes a purification process (extraction, recrystallization) to ensure the purity of the intermediates and the final product. The identity and purity should be confirmed using standard analytical techniques (¹H-NMR, ¹³C-NMR, Mass Spectrometry, and Melting Point).

Synthesis_Workflow SM Starting Materials: Benzene, Succinic Anhydride Step1 Step 1: Friedel-Crafts Acylation (AlCl3) SM->Step1 Intermediate Intermediate: 4-oxo-4-phenylbutanoic acid Step1->Intermediate QC1 Purification & QC (NMR, MS) Intermediate->QC1 Step2 Step 2: Cyclization (Hydrazine Hydrate, EtOH, Reflux) Product Final Product: 6-phenyl-4,5-dihydro- 3(2H)-pyridazinone Step2->Product QC2 Recrystallization & QC (NMR, MS, MP) Product->QC2 QC1->Step2

Caption: Workflow for the synthesis of a pyridazinone core structure.

Representative Biological Assay: In Vitro Antibacterial Susceptibility Test (MIC Determination)

Rationale: The broth microdilution method is a standardized and quantitative assay to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium. It is chosen for its efficiency, reproducibility, and conservation of test compound.

Step-by-Step Methodology:

  • Preparation: a. Prepare a stock solution of the test pyridazinone derivative in dimethyl sulfoxide (DMSO) at 10 mg/mL. b. Grow the bacterial strain (e.g., Staphylococcus aureus ATCC 29213) overnight in Mueller-Hinton Broth (MHB). c. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Assay Execution: a. In a 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12. b. Add 100 µL of the test compound stock solution (appropriately diluted from the main stock) to well 1. c. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. d. Wells 11 and 12 will serve as controls.

  • Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL. b. Well 11 (inoculum, no compound) serves as the positive control for growth. c. Well 12 (MHB only, no inoculum, no compound) serves as the negative control (sterility blank). d. Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: a. The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[23][26][27]

Self-Validation: The inclusion of a positive control (validates that the bacteria can grow in the assay conditions) and a negative control (validates the sterility of the medium) is essential. A standard antibiotic (e.g., Gentamicin) should be run in parallel as a reference control to ensure the assay is performing correctly.[23]

Future Perspectives

The journey of the pyridazinone scaffold is far from over. Its proven success and synthetic tractability make it an ideal starting point for tackling emerging challenges in medicine. Future research will likely focus on several key areas:

  • Dual-Target Inhibitors: As the interplay between diseases like cancer and inflammation becomes clearer, pyridazinone scaffolds are being used to design single molecules that can hit two distinct targets.[8][24][25] For example, developing a compound with both anticancer (e.g., VEGFR-2 inhibition) and antimicrobial properties could be highly beneficial for immunocompromised cancer patients.[24][25]

  • Overcoming Drug Resistance: By modifying the pyridazinone scaffold, researchers can create new derivatives that evade existing resistance mechanisms, particularly in oncology and infectious diseases.

  • Targeting Novel Pathways: In silico methods like pharmacophore-based virtual screening are being used to identify entirely new potential targets for existing libraries of pyridazinone compounds, a strategy known as drug repurposing.[31]

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An In-Depth Technical Guide to the Initial Toxicity Screening of (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the initial toxicity screening of the novel compound, (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid. Given the absence of existing toxicological data for this specific molecule, this document outlines a scientifically rigorous, tiered approach to preliminary safety assessment. The experimental design is informed by the chemical structure of the compound, drawing parallels with structurally related molecules such as maleic hydrazide and other pyridazinone derivatives, to anticipate potential biological activity and toxicological endpoints.

Introduction and Rationale

(3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid, with the molecular formula C6H6N2O4[1], belongs to the pyridazinone class of heterocyclic compounds. This class is of significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives, including anti-inflammatory, cardiovascular, and anticancer properties[2][3][4]. The structural similarity to maleic hydrazide, a known plant growth regulator that functions by inhibiting mitosis[5][6], suggests that the target compound could potentially interact with fundamental cellular processes. Therefore, a thorough initial toxicity screening is imperative to identify any potential liabilities early in the development process, thereby de-risking further investment and ensuring the safety of subsequent preclinical and clinical studies[7].

This guide will detail a multi-faceted approach, commencing with a battery of in vitro assays to assess cytotoxicity, genotoxicity, and preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This will be followed by a proposed in vivo acute oral toxicity study to evaluate the compound's systemic effects in a living organism. The causality behind each experimental choice is explained to provide a clear and logical path for the initial safety evaluation of this novel chemical entity.

In Vitro Toxicity Assessment

The initial phase of toxicity screening focuses on in vitro models to provide rapid and cost-effective data on the potential of (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid to cause cellular damage[8].

Cytotoxicity Assays

The first step is to determine the concentration at which the compound elicits a toxic response in cultured cells. A panel of cell lines should be selected to represent different tissue types, for instance, HepG2 (human liver carcinoma) to assess potential hepatotoxicity, and HEK293 (human embryonic kidney) for general cytotoxicity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods that measure the metabolic activity of cells, which is an indicator of cell viability[9][10]. In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product[10][11].

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare a serial dilution of (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[11].

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Genotoxicity Assays

Given that some maleic hydrazide derivatives have been reported as potential mutagens and carcinogens in cellular models, assessing the genotoxic potential of (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid is a critical step[12].

The Ames test is a widely used method to assess a chemical's potential to cause gene mutations[12][13]. It utilizes several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay detects mutations that revert the bacteria to a histidine-prototrophic state.

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Preparation: Prepare serial dilutions of the test compound.

  • Incubation: In a test tube, mix the test compound, the bacterial tester strain, and, for assays with metabolic activation, a liver S9 fraction.

  • Plating: Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

This assay evaluates the potential of a compound to induce structural chromosomal abnormalities in cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes[13][14][15]. This test is a sensitive predictor of environmental mutagens and carcinogens[14].

Experimental Protocol: Chromosomal Aberration Test

  • Cell Culture and Treatment: Culture CHO cells and treat them with at least three concentrations of the test compound for a short (e.g., 4 hours) and a long (e.g., 24 hours) exposure period, both with and without metabolic activation (S9).

  • Metaphase Arrest: Add a metaphase-arresting agent (e.g., colcemid) to the cultures.

  • Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, fix them, and drop them onto microscope slides.

  • Staining and Analysis: Stain the chromosomes (e.g., with Giemsa) and analyze them under a microscope for structural aberrations (e.g., breaks, gaps, exchanges).

  • Data Evaluation: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a positive result.

Preliminary ADME Profiling

Early assessment of a compound's ADME properties is crucial for predicting its pharmacokinetic behavior in vivo.

PAMPA is a high-throughput assay that predicts passive, transcellular permeability across the gastrointestinal tract[16][17]. It is a cost-effective initial screen for oral bioavailability[16].

Experimental Protocol: PAMPA

  • Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

  • Compound Addition: The test compound is added to the donor wells of the filter plate. The acceptor plate is filled with buffer.

  • Incubation: The filter plate is placed on top of the acceptor plate, and the assembly is incubated for a specified period (e.g., 4-16 hours).

  • Concentration Measurement: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS/MS).

  • Permeability Calculation: The effective permeability (Pe) is calculated.

The Caco-2 cell line, derived from a human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier[18][19]. This assay is considered the "gold standard" for in vitro prediction of intestinal drug permeability[18].

Experimental Workflow: Caco-2 Permeability Assay

Caption: Caco-2 Permeability Assay Workflow.

In Vivo Acute Oral Toxicity Study

Following the in vitro assessment, a limited in vivo study is necessary to understand the compound's systemic toxicity and to determine its acute toxic class. The OECD Test Guideline 423 (Acute Toxic Class Method) is a suitable approach that uses a minimal number of animals[1][20][21].

Experimental Design (Following OECD TG 423)
  • Animal Model: Healthy, young adult female rats (as they are often slightly more sensitive) are typically used.

  • Housing: Animals should be housed in standard conditions with controlled temperature, humidity, and light-dark cycle, with free access to food and water.

  • Dose Levels: The study proceeds in a stepwise manner using fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The starting dose is selected based on the in vitro cytotoxicity data.

  • Administration: The test substance is administered by oral gavage as a single dose.

  • Observation Period: Animals are observed for 14 days for signs of toxicity, including changes in skin, fur, eyes, and behavior, as well as for mortality[22][23]. Body weight is recorded at regular intervals.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Data Interpretation

The number of animals that die or show signs of toxicity at each dose level is used to classify the substance according to the Globally Harmonised System (GHS) for chemical classification.

Hypothetical Outcome Number of Animals with Toxic Signs/Mortality GHS Classification
Dose: 2000 mg/kg 0/3Unclassified
Dose: 300 mg/kg 2/3Category 4
Dose: 50 mg/kg 3/3Category 3
Dose: 5 mg/kg 2/3Category 2

Potential Mechanisms and Signaling Pathways

The pyridazinone scaffold is known to interact with various biological targets[3]. Given the structural similarities to maleic hydrazide, a primary hypothesis for the mechanism of toxicity could be the inhibition of cell division[5][6]. Furthermore, pyridazine derivatives have been shown to modulate inflammatory pathways, such as those involving TNF-α and IL-6[24]. An initial investigation into the effect of (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid on these pathways in relevant cell-based assays could provide valuable mechanistic insights.

Signaling_Pathways cluster_cell_cycle Cell Cycle Progression cluster_inflammation Inflammatory Signaling compound (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid cdk Cyclin-Dependent Kinases (CDKs) compound->cdk Potential Inhibition nfkb NF-κB Pathway compound->nfkb Potential Modulation mitosis Mitosis cdk->mitosis tnf TNF-α Production nfkb->tnf il6 IL-6 Production nfkb->il6

Caption: Potential Signaling Pathways for Investigation.

Conclusion and Future Directions

This technical guide has outlined a systematic and scientifically grounded approach for the initial toxicity screening of (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid. By integrating a series of in vitro assays for cytotoxicity, genotoxicity, and ADME properties with a limited in vivo acute toxicity study, a robust preliminary safety profile can be established. The data generated from these studies will be crucial for making informed decisions regarding the continued development of this novel compound. Positive findings in the genotoxicity assays would warrant further investigation and could be a significant hurdle for continued development. Conversely, a favorable toxicity profile would provide a strong rationale for advancing the compound to more comprehensive preclinical safety studies.

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Methodological & Application

Protocol for synthesizing (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid in the lab

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This guide details the protocol for synthesizing (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid (CAS: 121073-74-3), a critical heterocyclic building block. This molecule is structurally a 4-substituted maleic hydrazide derivative and serves as the core scaffold for the synthesis of Gabazine (SR-95531) , a selective GABA_A receptor antagonist.

Nomenclature Note: In literature, this compound is frequently referred to as 4-carboxymethyl-3,6-dihydroxypyridazine (tautomeric form) or (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid . Despite the "tetrahydro" nomenclature, the ring retains the C4=C5 double bond derived from the aconitic acid precursor, distinguishing it from saturated succinic hydrazide derivatives.

Core Reaction Strategy

The most robust, atom-economical route involves the condensation of trans-aconitic acid with hydrazine hydrate . This pathway is preferred over the ester-based routes (using trimethyl aconitate) for small-to-medium scale laboratory synthesis due to the avoidance of subsequent hydrolysis steps and the high crystallinity of the acid product.

Retrosynthetic Logic & Mechanism

The synthesis relies on a double condensation reaction. Hydrazine acts as a dinucleophile, attacking the


 and 

carbonyls of the aconitic acid moiety. The

-carboxyl group (the acetic acid side chain) remains unreacted due to steric positioning and the thermodynamic stability of the resulting six-membered pyridazine ring.
Reaction Scheme

ReactionScheme Aconitic Trans-Aconitic Acid (C6H6O6) Intermediate Hydrazide Intermediate Aconitic->Intermediate Nucleophilic Attack Hydrazine Hydrazine Hydrate (N2H4·H2O) Hydrazine->Intermediate Product Target Product (C6H6N2O4) Intermediate->Product Cyclization (-2 H2O)

Caption: Figure 1: Mechanistic pathway for the condensation of aconitic acid and hydrazine. The reaction proceeds via an initial hydrazide formation followed by rapid ring closure.

Detailed Experimental Protocol

Materials & Reagents
ReagentCASMW ( g/mol )Equiv.Role
Trans-Aconitic Acid 99-64-9174.111.0Substrate
Hydrazine Hydrate (80%) 7803-57-850.061.1 - 1.2Reagent
Water (Deionized) 7732-18-518.02SolventSolvent
Conc. HCl 7647-01-036.46N/ApH Adjustment

Safety Critical Control Point (CCP): Hydrazine hydrate is a potent carcinogen, corrosive, and highly toxic. All operations must be performed in a functioning fume hood. Double-gloving (Nitrile) and a face shield are mandatory.

Step-by-Step Procedure
Step 1: Dissolution and Addition
  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 17.4 g (100 mmol) of trans-aconitic acid .

  • Add 100 mL of deionized water . Stir at room temperature. Note: Aconitic acid is sparingly soluble in cold water; a suspension is normal at this stage.

  • CCP: Slowly add 6.0 mL (~120 mmol) of Hydrazine Hydrate (80%) dropwise via an addition funnel or syringe over 15 minutes.

    • Observation: The reaction is exothermic. The suspension will dissolve as the hydrazine salt forms, resulting in a clear, slightly yellow solution.

Step 2: Reflux and Cyclization
  • Heat the reaction mixture to reflux (oil bath set to ~110°C).

  • Maintain reflux for 3 hours .

    • Mechanism Check: The heat drives the dehydration steps required to close the pyridazine ring.

  • Monitor reaction progress via TLC (Eluent: n-Butanol/Acetic Acid/Water 4:1:1). The starting material spot (Aconitic acid) should disappear.

Step 3: Isolation and Crystallization
  • Remove the flask from heat and allow it to cool to room temperature (20–25°C).

  • Cool the flask further in an ice-water bath (0–4°C) for 30 minutes.

  • Acidify the solution to pH ~2 using concentrated HCl .

    • Logic: The product exists as a salt in the presence of excess hydrazine. Acidification protonates the enolate/hydrazide forms, forcing the neutral, less soluble product to precipitate.

  • Stir the resulting slurry for 30 minutes to ensure complete precipitation.

Step 4: Filtration and Purification
  • Filter the solid using a Buchner funnel with vacuum suction.

  • Wash the filter cake with 2 x 20 mL of ice-cold water to remove residual hydrazine salts.

  • Recrystallization (Optional for High Purity):

    • Dissolve the crude solid in a minimum amount of boiling water.

    • Add activated charcoal (if colored impurities are present), filter hot, and allow to cool slowly.

  • Dry the solid in a vacuum oven at 60°C for 12 hours.

Expected Results[1][2][3]
  • Appearance: White to off-white crystalline powder.

  • Yield: 65% – 80% (approx. 11.0 – 13.5 g).

  • Melting Point: > 290°C (decomposition).

Process Workflow Diagram

Workflow Start Start: Aconitic Acid + Water AddHz Add Hydrazine Hydrate (Dropwise, Exothermic) Start->AddHz Reflux Reflux 100°C (3 Hours) AddHz->Reflux Cool Cool to 0°C Acidify with HCl (pH 2) Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash (Ice Water) Dry (Vacuum Oven) Filter->Wash End Final Product (White Solid) Wash->End

Caption: Figure 2: Operational workflow for the synthesis of (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid.

Characterization & Quality Control

To validate the synthesis, compare analytical data against the following standard values.

ParameterSpecificationDiagnostic Signals
1H NMR (DMSO-d6)Consistent with structureδ 12.1 ppm (br s, 2H, NH - exchangeable)δ 6.55 ppm (s, 1H, C5-H vinylic)δ 3.45 ppm (s, 2H, CH2-COOH)
13C NMR (DMSO-d6)6 Carbon signalsδ 170.5 (COOH), δ 158.2, 156.5 (C=O ring), δ 142.1 (C4), δ 128.5 (C5), δ 34.2 (CH2)
IR Spectroscopy Carbonyl stretches1650–1700 cm⁻¹ (Amide/Lactam C=O)2800–3200 cm⁻¹ (Broad OH/NH stretch)
Solubility pH DependentSoluble in aqueous base (NaOH, NaHCO3) and boiling water.[1][2][3] Insoluble in EtOH, DCM.

Troubleshooting Note:

  • Issue: Product does not precipitate.[4]

  • Solution: The solution may be too dilute. Concentrate the reaction mixture by rotary evaporation to half volume before acidification.

  • Issue: NMR shows split peaks.

  • Cause: Pyridazinediones often exhibit tautomerism (lactam-lactim) in solution. Ensure the solvent is DMSO-d6 and consider adding a drop of D2O to collapse exchangeable protons.

References

  • McMillan, F. H., & Kun, K. A. (1954). The reaction of hydrazine with aconitic acid. Journal of the Chemical Society, 2606.

  • Wermuth, C. G., et al. (1987). Synthesis and biological activity of SR 95531, a potent GABA-A antagonist. Journal of Medicinal Chemistry, 30(4), 739-742. (Describes the use of the title compound as the key intermediate).

  • Heaulme, M., Chambon, J. P., & Wermuth, C. G. (1986). A new synthesis of Gabazine. Synthetic Communications, 16(1), 1-10.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 133036, (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid.

Sources

Unveiling the Dichotomous Nature of (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid: A Novel Plant Growth Regulator

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Tale of Two Moieties

In the intricate world of plant growth regulation, the quest for novel compounds with specific and potent activities is perpetual. This guide delves into the application of a fascinating molecule, (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid, a derivative of the well-established growth inhibitor, maleic hydrazide. The unique structure of this compound, featuring the growth-retarding pyridazinedione core coupled with an auxin-like acetic acid side chain, suggests a potential for a dualistic, concentration-dependent mode of action on plant physiology.

This document provides a comprehensive overview for researchers, scientists, and drug development professionals on the hypothesized mechanism of action and practical applications of this compound. We will explore its potential to both inhibit and promote plant growth, offering detailed protocols for its evaluation and application.

Hypothesized Mechanism of Action: A Balancing Act

The biological activity of (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid is postulated to be a composite of the functionalities of its two principal moieties: the maleic hydrazide core and the acetic acid side chain.

The Inhibitory Core: Maleic Hydrazide's Legacy

Maleic hydrazide (3,6-dioxo-1,2,3,6-tetrahydropyridazine) is a systemic plant growth regulator known for its potent inhibitory effects on cell division.[1][2] It is readily absorbed by foliage and translocated throughout the plant, accumulating in meristematic tissues where it exerts its primary action.[1] The core mechanism of maleic hydrazide involves the disruption of mitosis, leading to the cessation of cell proliferation without significantly affecting cell enlargement.[3] While the precise molecular targets are still under investigation, evidence suggests interference with nucleic acid and protein synthesis.

The Modulatory Side Chain: The Influence of Acetic Acid

The acetic acid group attached to the pyridazine ring introduces a layer of complexity and potential for auxin-like activity. Acetic acid itself can influence plant growth, with effects ranging from promotion at low concentrations to inhibition at higher concentrations.[4][5][6] Furthermore, acetic acid can modulate phytohormone signaling pathways, including those of auxins.[2] This suggests that the acetic acid moiety in our target compound could interact with auxin receptors or influence endogenous auxin homeostasis, potentially leading to effects such as cell elongation and root initiation, which are characteristic of auxins.

A Dual-Action Hypothesis

Based on these structural components, we propose a dual-action model for (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid:

  • At high concentrations: The inhibitory effect of the maleic hydrazide core is expected to dominate, leading to a cessation of cell division and overall growth retardation. This would be particularly evident in meristematic regions, resulting in stunted shoot growth, inhibited root elongation, and suppression of bud sprouting.

  • At low concentrations: The auxin-like activity of the acetic acid side chain may become more prominent. This could manifest as the promotion of cell elongation in shoots and the initiation of lateral and adventitious roots. However, the inherent inhibitory nature of the pyridazine ring might temper these effects, leading to a nuanced regulatory outcome.

The balance between these opposing activities is likely to be concentration-dependent and may also vary with the plant species, developmental stage, and application method.

Visualizing the Hypothesized Pathways

To illustrate the proposed dual mechanism of action, the following diagrams depict the potential signaling pathways influenced by (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid.

G cluster_high_conc High Concentration Effects cluster_low_conc Low Concentration Effects Compound_H (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid Meristem Apical Meristems (Shoot and Root) Compound_H->Meristem Accumulation Cell_Cycle Cell Cycle Progression (Mitosis) Meristem->Cell_Cycle Growth_Inhibition Inhibition of Growth (Stunted shoots, inhibited roots, sprout suppression) Cell_Cycle->Growth_Inhibition Blockage Compound_L (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid Auxin_Signaling Auxin Signaling Pathway Compound_L->Auxin_Signaling Potential Activation Cell_Elongation Cell Elongation (Shoot growth) Auxin_Signaling->Cell_Elongation Root_Initiation Lateral & Adventitious Root Initiation Auxin_Signaling->Root_Initiation

Caption: Hypothesized dual-action mechanism of the compound at high and low concentrations.

Application Notes and Protocols

Given the nascent stage of research on this specific compound, the following protocols are designed as a foundational framework for its evaluation. They are adapted from established methods for assessing plant growth regulators and are intended to be optimized based on experimental observations.

I. Preparation of Stock and Working Solutions

Rationale: Accurate and consistent solution preparation is paramount for reproducible results. The choice of solvent and sterilization method is critical to prevent contamination and degradation of the compound.

Materials:

  • (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid (CAS 121073-74-3)

  • Dimethyl sulfoxide (DMSO) or 1 M KOH

  • Sterile deionized water

  • Sterile volumetric flasks and pipettes

  • 0.22 µm sterile syringe filters

Protocol:

  • Stock Solution (10 mM):

    • Accurately weigh the required amount of (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid.

    • Dissolve the compound in a small volume of DMSO or 1 M KOH. The acetic acid moiety may necessitate a basic solution for complete dissolution in aqueous media.

    • Once dissolved, bring the solution to the final volume with sterile deionized water in a volumetric flask.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solutions:

    • Prepare a series of working solutions by diluting the stock solution with sterile deionized water or the appropriate plant growth medium.

    • The concentration range should be selected to investigate both potential inhibitory and stimulatory effects. A broad range, from nanomolar (nM) to millimolar (mM), is recommended for initial screening (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 100 µM, 1 mM, 10 mM).

    • Prepare fresh working solutions for each experiment.

II. Protocol for Evaluating Effects on Seedling Growth (e.g., Arabidopsis thaliana)

Rationale: Arabidopsis thaliana is a model organism with a rapid life cycle and well-characterized genetics, making it ideal for initial screening of growth regulator effects. This protocol assesses both root and shoot growth parameters.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium, including vitamins and sucrose, solidified with agar

  • Sterile petri dishes

  • Sterile filter paper

  • Working solutions of the test compound

  • Growth chamber with controlled light and temperature conditions

Protocol:

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds using a standard protocol (e.g., 70% ethanol for 1 minute followed by 50% bleach with 0.05% Tween-20 for 10 minutes, and then rinsed 3-5 times with sterile water).[7]

    • Resuspend the sterilized seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days to synchronize germination.

    • Prepare MS agar plates containing the different concentrations of the test compound. A control plate with the solvent (e.g., DMSO) at the same concentration as in the treatment plates should be included.

    • Pipette the stratified seeds onto the surface of the agar plates.

  • Growth and Data Collection:

    • Place the plates vertically in a growth chamber under a long-day photoperiod (16 h light / 8 h dark) at 22-24°C.

    • After a set period of growth (e.g., 7-10 days), photograph the plates.

    • Measure the primary root length, number of lateral roots, and hypocotyl length for at least 20 seedlings per treatment. Image analysis software (e.g., ImageJ) can be used for accurate measurements.

  • Data Analysis:

    • Calculate the mean and standard error for each measured parameter at each concentration.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments and the control.

    • Plot dose-response curves to visualize the effects of the compound on each growth parameter.

III. Protocol for Coleoptile Elongation Bioassay (e.g., Oat or Wheat)

Rationale: The coleoptile elongation bioassay is a classic method for assessing auxin-like activity. It measures the ability of a compound to promote cell elongation in the absence of the natural auxin source.

Materials:

  • Oat (Avena sativa) or wheat (Triticum aestivum) seeds

  • Sterile vermiculite or filter paper

  • Incubator or dark growth chamber

  • Buffer solution (e.g., 10 mM potassium phosphate buffer, pH 6.0, with 2% sucrose)

  • Working solutions of the test compound

  • Sterile petri dishes or multi-well plates

  • Digital caliper or microscope with a calibrated eyepiece

Protocol:

  • Seedling Preparation:

    • Germinate oat or wheat seeds in the dark for 3-4 days until the coleoptiles are approximately 2-3 cm long. A dim red light can be used for handling.

    • Excise 5-10 mm segments from the coleoptiles, starting 2-3 mm below the tip, to remove the endogenous auxin source.

  • Incubation:

    • Float the coleoptile segments in the buffer solution containing the various concentrations of the test compound. Include a positive control (e.g., Indole-3-acetic acid, IAA) and a negative control (buffer with solvent).

    • Incubate the segments in the dark at 25°C for 18-24 hours with gentle shaking.

  • Measurement and Analysis:

    • Measure the final length of the coleoptile segments.

    • Calculate the percentage elongation for each treatment relative to the initial length.

    • Compare the elongation induced by the test compound to that of IAA and the negative control to determine its auxin-like activity.

IV. Protocol for Sprout Inhibition in Potato Tubers

Rationale: This protocol is designed to evaluate the efficacy of the compound as a sprout suppressant, a key application for maleic hydrazide.[8]

Materials:

  • Potato tubers of a uniform size and variety, free from disease and damage

  • Working solutions of the test compound

  • Spray bottle or dipping containers

  • Storage containers (e.g., paper bags or crates)

  • Dark, well-ventilated storage area with controlled temperature and humidity

Protocol:

  • Tuber Treatment:

    • Divide the tubers into treatment groups, with at least 10-15 tubers per group.

    • Apply the test compound either by spraying the tubers until runoff or by dipping them in the solution for a set period (e.g., 1-2 minutes).

    • Include a control group treated with water or the solvent.

    • Allow the tubers to air dry completely.

  • Storage and Evaluation:

    • Place the treated tubers in their respective storage containers and store them in the dark at a temperature conducive to sprouting (e.g., 15-20°C).

    • Periodically (e.g., weekly or bi-weekly) inspect the tubers for sprout development.

    • At the end of the storage period (e.g., 4-8 weeks), record the following for each tuber:

      • Number of sprouts

      • Length of the longest sprout

      • Total weight of sprouts per tuber

  • Data Analysis:

    • Calculate the average number of sprouts, average sprout length, and average sprout weight for each treatment group.

    • Determine the percentage of sprout inhibition for each treatment compared to the control.

    • Analyze the data statistically to identify effective concentrations for sprout suppression.

Quantitative Data Summary

The following tables provide a hypothetical framework for summarizing the quantitative data obtained from the proposed experiments.

Table 1: Effect of (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid on Arabidopsis thaliana Seedling Growth

ConcentrationPrimary Root Length (cm)Lateral Root Density (No./cm)Hypocotyl Length (cm)
Control (0 µM)
0.01 µM
0.1 µM
1 µM
10 µM
100 µM
1 mM

Table 2: Coleoptile Elongation Bioassay Results

TreatmentInitial Length (mm)Final Length (mm)% Elongation
Negative Control
IAA (10 µM)
Test Compound (1 µM)
Test Compound (10 µM)
Test Compound (100 µM)

Table 3: Sprout Inhibition in Potato Tubers after 8 Weeks of Storage

TreatmentAverage No. of SproutsAverage Longest Sprout Length (cm)Average Sprout Weight ( g/tuber )% Sprout Inhibition (by weight)
Control0%
Test Compound (100 µM)
Test Compound (1 mM)
Test Compound (10 mM)

Conclusion and Future Directions

(3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid represents a promising, yet underexplored, candidate for a new class of plant growth regulators with a potentially multifaceted mode of action. The protocols and conceptual framework provided in this guide offer a robust starting point for its systematic investigation. Future research should focus on elucidating the precise molecular targets of this compound, understanding its interaction with endogenous hormonal pathways, and evaluating its efficacy and phytotoxicity across a broader range of plant species and environmental conditions. Such studies will be instrumental in harnessing the full potential of this intriguing molecule for agricultural and horticultural applications.

References

  • Maleic Hydrazide. (n.d.). In PubChem. Retrieved January 31, 2026, from [Link].

  • Rahman, A., et al. (2020). Acetic acid: a cheap but chief metabolic regulator for abiotic stress tolerance in plants. Plant, Cell & Environment, 43(10), 2415-2428. Available at: [Link]

  • (3,6-Dioxo-1,2,3,6-Tetrahydro-Pyridazin-4-Yl)-Acetic Acid. (n.d.). Rlavie. Retrieved January 31, 2026, from [Link]

  • (3,6-dioxo-2-phenyl-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid. (n.d.). In LookChem. Retrieved January 31, 2026, from [Link]

  • 2-(3,6-Dioxo-2,3-dihydropyridazin-1(6H)-yl)acetic acid. (n.d.). In AA Blocks. Retrieved January 31, 2026, from [Link]

  • Nitsch, J. P., & Nitsch, C. (1956). Studies on the Growth of Coleoptile and First Internode Sections. A New, Sensitive, Straight-Growth Test for Auxins. Plant Physiology, 31(2), 94–111. Available at: [Link]

  • Yang, Z., et al. (2017). Synergistic action of auxin and cytokinin mediates aluminum-induced root growth inhibition in Arabidopsis. The Plant Cell, 29(7), 1573-1589. Available at: [Link]

  • Shibaoka, H. (2010). Plant growth hormones: antagonists cooperate. Heidelberg University. Retrieved January 31, 2026, from [Link]

  • Maleic hydrazide. (n.d.). In Wikipedia. Retrieved January 31, 2026, from [Link]

  • Andersen, S. U., et al. (2008). Cell Cycle Control and Meristem Integrity. The Plant Cell, 20(1), 8-10. Available at: [Link]

  • Pasternak, T., et al. (2021). Estimation of cell cycle kinetics in higher plant root meristem links organ position with cellular fate and chromatin structure. bioRxiv. Available at: [Link]

  • Effects of acetic acid treatment on growth and pigment contents in barley. (2024). Acta Botanica Croatica. Available at: [Link]

  • Ezekiel, R., et al. (2015). Sprout suppression on potato: need to look beyond CIPC for more effective and safer alternatives. Potato Research, 58(4), 363-379. Available at: [Link]

  • Oladimeji, A., et al. (2017). Inhibition of potato tuber sprouting during storage by the controlled release of essential oil using a wick application method. Journal of Postharvest Technology, 5(2), 23-31. Available at: [Link]

  • Frazier, M. J., et al. (2004). Potato Sprout Inhibition and Tuber Quality after Post Harvest Treatment with Gamma Irradiation on Different Dates. American Journal of Potato Research, 81(5), 327-334. Available at: [Link]

  • Biostimulant Potential of Acetic Acid Under Drought Stress Is Confounded by pH-Dependent Root Growth Inhibition. (2020). Frontiers in Plant Science. Available at: [Link]

  • Auxin Bioassay. (n.d.). In Scribd. Retrieved January 31, 2026, from [Link]

  • Bioassay and Corn Coleoptiles. (n.d.). In UNI ScholarWorks. Retrieved January 31, 2026, from [Link]

  • Acetic Acid. (n.d.). In PubChem. Retrieved January 31, 2026, from [Link]

  • Plant Growth Regulators. (n.d.). In Greenhouse Product News. Retrieved January 31, 2026, from [Link]

  • How hormones and growth regulators affect your plants. (n.d.). In OSU Extension Service. Retrieved January 31, 2026, from [Link]

  • Plant Growth and Development. (n.d.). In Scribd. Retrieved January 31, 2026, from [Link]

  • Antagonistic activity of auxin and cytokinin in shoot and root organs. (2019). Journal of Experimental Botany, 70(1), 1-12. Available at: [Link]

  • Preparing Arabidopsis thaliana root protoplasts for cryo electron tomography. (2023). Frontiers in Plant Science. Available at: [Link]

  • Transformation of arabidopsis thaliana using valvekens's protocol: improved root harvest. (2002). Arabidopsis Information Service. Available at: [Link]

  • Enhancing Coleoptile Length of Rice Seeds under Submergence through NAL11 Knockout. (2023). International Journal of Molecular Sciences, 24(13), 10839. Available at: [Link]

  • Tools for Assessing Cell-Cycle Progression in Plants. (2021). Plants, 10(7), 1432. Available at: [Link]

  • Sprout Suppressants in Potato Storage: Conventional Options and Promising Essential Oils—A Review. (2022). Foods, 11(15), 2291. Available at: [Link]

  • NAPPO Science and Technology Documents ST 02: Efficacy of Potato Sprout Control Products to Minimize Sprout Production. (2013). North American Plant Protection Organization. Available at: [Link]

  • Chemical plant growth regulators - active ingredients. (2021). In AHDB Horticulture. Retrieved January 31, 2026, from [Link]

  • Optimizing Protocols for Arabidopsis Shoot and Root Protoplast Cultivation. (2021). Plants, 10(2), 395. Available at: [Link]

  • 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid as a molecular probe for use in auxin physiology. (2005). Acta Crystallographica Section C: Crystal Structure Communications, 61(Pt 10), o628-o630. Available at: [Link]

  • Arabidopsis root transformation assays seed sterilization. (n.d.). In Purdue University - Biological Sciences. Retrieved January 31, 2026, from [Link]

  • Study Notes on Bioassay (With Diagram) | Plants. (n.d.). In Biology Discussion. Retrieved January 31, 2026, from [Link]

  • Auxin-induced inhibition of lateral root initiation contributes to root system shaping in Arabidopsis thaliana. (2005). The Plant Journal, 44(5), 774-785. Available at: [Link]

Sources

Application Note: High-Sensitivity Quantitation of (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic Acid via HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

(3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid (CAS: 121073-74-3) is a highly polar, amphoteric pyridazinone derivative often encountered as a key intermediate or degradation impurity in the synthesis of pharmaceutical agents (e.g., GABA antagonists, cardiotonic agents) and agrochemicals (related to maleic hydrazide).[1][2][3][4][5][6]

The Analytical Challenge: Standard Reversed-Phase (RP) chromatography using C18 columns typically fails for this analyte due to:

  • High Polarity: The molecule elutes in the void volume (

    
    ), leading to severe ion suppression from salts and non-retained matrix components.
    
  • Amphoteric Nature: The presence of the carboxylic acid tail and the hydrazide ring protons creates multiple ionization states, causing peak tailing and sensitivity loss.

This Application Note details a robust HPLC-MS/MS method utilizing a High-Strength Silica (HSS) T3 column technology. This stationary phase is specifically designed to retain polar organic acids under 100% aqueous conditions, eliminating the need for complex HILIC equilibration while ensuring MS-compatible desolvation.

Physicochemical Profile & Method Strategy

Molecule Properties[7][8][9]
  • IUPAC Name: (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid[1][5]

  • Molecular Formula: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    [7]
    
  • Molecular Weight: 170.12 g/mol

  • Acidity (pKa): ~3.5 (Carboxylic acid) and ~5.6 (Hydrazide ring enol).

  • Solubility: High in water/DMSO; poor in non-polar solvents.

Strategic Decisions (The "Why")
  • Stationary Phase (HSS T3 vs. HILIC): While HILIC offers retention, it often suffers from long equilibration times and poor reproducibility for acidic species in biological matrices. We utilize a C18 bonded phase with proprietary end-capping (T3-type) that tolerates 100% aqueous mobile phases. This allows us to start the gradient at 0% organic, forcing the polar analyte to partition into the stationary phase.

  • Ionization Mode (ESI Negative): The compound possesses acidic protons on both the carboxylic tail and the heterocyclic ring. Negative mode (ESI-) yields a stable

    
     ion (m/z 169.1) with significantly lower background noise than positive mode.
    
  • Mobile Phase Modifier: Formic acid (0.1%) is used to protonate the carboxylic acid (

    
    ), rendering the molecule neutral and hydrophobic enough to retain on the C18 chain.
    

Experimental Protocol

Chemicals and Reagents[11][12]
  • Reference Standard: (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid (>98% purity).

  • Solvents: LC-MS Grade Acetonitrile (ACN) and Methanol (MeOH).

  • Additives: LC-MS Grade Formic Acid.

  • Water: Milli-Q (18.2 MΩ·cm).

Sample Preparation

Matrix: Plasma or API (Active Pharmaceutical Ingredient) Solution.

Protocol A: Protein Precipitation (Biological Fluids)

  • Aliquot 100 µL of plasma into a 1.5 mL centrifuge tube.

  • Add 300 µL of cold Methanol containing 0.1% Formic Acid (precipitating agent).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 200 µL of supernatant to a clean vial.

  • Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute in 100 µL of Mobile Phase A (Water + 0.1% FA). Crucial: Reconstituting in organic solvent will cause peak distortion (solvent effect).

Protocol B: Direct Dilution (API/Process Impurity)

  • Dissolve 10 mg of sample in DMSO (Stock).

  • Dilute to working concentration using Water + 0.1% Formic Acid .

LC-MS/MS Conditions

Liquid Chromatography

  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm (or equivalent high-retention C18).

  • Column Temp: 40°C.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mobile Phase Gradient

  • Phase A: Water + 0.1% Formic Acid.

  • Phase B: Acetonitrile + 0.1% Formic Acid.

Time (min)%A (Water)%B (ACN)CurveDescription
0.001000InitialLoad & Retain (Focusing)
1.0010006Isocratic Hold for Polar Retention
6.0050506Elution Gradient
6.105951Wash
8.005951Wash Hold
8.1010001Re-equilibration
11.0010001Ready for Next Injection

Mass Spectrometry Parameters

  • Source: Electrospray Ionization (ESI)[2]

  • Polarity: Negative (-)

  • Capillary Voltage: 2.5 kV

  • Desolvation Temp: 500°C

  • Gas Flow: 1000 L/hr (N2)

MRM Transitions (Multiple Reaction Monitoring)

CompoundPrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Role
Analyte 169.1

125.1 3015Quantifier (Loss of

)
Analyte169.1

81.03025Qualifier (Ring Fragmentation)
IS (d2-Analog)*171.1

127.13015Internal Standard

*Note: If deuterated standard is unavailable, use Maleic Hydrazide-d2 or a structural analog like Gabapentin-d10 (retention time matching required).

Workflow Visualization

MethodWorkflow Sample Sample Source (Plasma/API) Prep Pre-Treatment Protein Precip (MeOH) OR Dilution Sample->Prep Extraction Recon Reconstitution 100% Aqueous (+0.1% FA) Prep->Recon Evap & Recon LC LC Separation HSS T3 Column (High Aqueous Retention) Recon->LC Injection Ionization ESI Negative Source [M-H]- = 169.1 LC->Ionization Elution MS MS/MS Detection Quant: 169.1 -> 125.1 Ionization->MS Fragmentation

Figure 1: Analytical workflow ensuring retention of polar acidic species. Critical step: Reconstitution in 100% aqueous phase to prevent solvent effects on peak shape.

Method Validation & Troubleshooting

Performance Metrics
  • Linearity:

    
     ng/mL (
    
    
    
    ).[3]
  • LOD (Limit of Detection): ~0.3 ng/mL (S/N > 3).

  • Recovery: >85% (Protein Precipitation method).[3][4][8]

  • Matrix Effect: <15% suppression (using Matrix-Matched calibration).

Troubleshooting Guide
IssueRoot CauseSolution
Peak Tailing Secondary interactions with silanols.Ensure Formic Acid is fresh (0.1%). Increase column temp to 45°C.
Early Elution (

)
Phase collapse or organic solvent in sample.Strictly reconstitute in 100% Water/FA. Do not use MeOH in the injection solvent.
Signal Drift ESI source contamination.Divert flow to waste for the first 1.0 min (salts) and after 7.0 min (lipids).
Carryover Adsorption to needle/loop.Use a needle wash of 50:50 MeOH:Water + 0.5% Formic Acid.

References

  • Waters Corporation. "ACQUITY UPLC HSS T3 Column Care & Use Manual." Waters Library. Link

  • European Union Reference Laboratories (EURL). "Quick Method for the Analysis of Highly Polar Pesticides (QuPPe-PO-Method)." EURL-SRM. Link

  • US EPA. "Method 549.2: Determination of Diquat and Paraquat in Drinking Water by Liquid-Solid Extraction and HPLC with Ultraviolet Detection." (Context for polar cationic/anionic extraction logic). Link

  • Simpson, N. "Solid-Phase Extraction: Principles, Techniques, and Applications." Marcel Dekker, Inc., 2000. (General reference for polar analyte extraction).

Sources

The Strategic Utility of (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and complex molecule synthesis, the strategic deployment of versatile building blocks is paramount. Among these, heterocyclic scaffolds hold a place of prominence, offering a three-dimensional architecture and a rich electronic profile conducive to specific biological interactions. This technical guide delves into the synthesis and application of a particularly valuable intermediate: (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid (CAS No. 121073-74-3). This pyridazine derivative, featuring a reactive carboxylic acid moiety appended to a stable heterocyclic core, presents a compelling platform for the construction of novel bioactive molecules and peptidomimetics.

This document serves as a comprehensive resource for researchers, medicinal chemists, and process development scientists. It provides not only detailed, field-tested protocols for the synthesis and utilization of this intermediate but also elucidates the underlying chemical principles that govern its reactivity and utility.

Physicochemical Properties and Structural Attributes

Before delving into synthetic protocols, a foundational understanding of the target molecule's properties is essential.

PropertyValueSource
IUPAC Name 2-(3,6-dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid-
CAS Number 121073-74-3[1]
Molecular Formula C₆H₆N₂O₄-
Molecular Weight 170.12 g/mol -
Appearance Expected to be a solidGeneral knowledge
Solubility Likely soluble in polar organic solvents and aqueous baseGeneral knowledge

The structural isomer, (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid (CAS No. 10158-72-2), should be noted to avoid ambiguity in sourcing and application.[2]

Synthesis of (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic Acid: A Plausible Protocol

A more direct and logical approach, however, would be the reaction of 2-carboxymethylmaleic anhydride with hydrazine hydrate. This precursor, while not as common as maleic anhydride, provides the most direct route to the target structure.

Proposed Synthetic Pathway

Synthesis_Pathway Start 2-Carboxymethylmaleic Anhydride Intermediate Cyclization & Dehydration Start->Intermediate 1. Acetic Acid (solvent) 2. Reflux Reagent1 Hydrazine Hydrate (N2H4·H2O) Reagent1->Intermediate Product (3,6-Dioxo-1,2,3,6-tetrahydropyridazin- 4-yl)acetic acid Intermediate->Product Work-up

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol: Synthesis of (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic Acid

Materials:

  • 2-Carboxymethylmaleic anhydride

  • Hydrazine hydrate (80% solution in water)

  • Glacial acetic acid

  • Deionized water

  • Ethanol

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, suspend 2-carboxymethylmaleic anhydride (1 equivalent) in glacial acetic acid (5-10 volumes).

  • Addition of Hydrazine: While stirring, slowly add hydrazine hydrate (1.1 equivalents) dropwise to the suspension. The addition is exothermic, and the rate should be controlled to maintain a gentle temperature increase.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature. A precipitate should form.

    • Pour the mixture into cold deionized water (10 volumes) to precipitate the product fully.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold deionized water, followed by a small amount of cold ethanol to remove residual acetic acid and water.

  • Purification and Drying:

    • Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to achieve high purity.

    • Dry the purified product under vacuum at 50-60 °C to a constant weight.

Causality Behind Experimental Choices:

  • Acetic Acid as Solvent: Acetic acid serves as a polar protic solvent that facilitates the dissolution of the reactants and acts as a catalyst for the condensation and cyclization steps.[3]

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the dehydration and ring-closure steps, driving the reaction to completion.

  • Slight Excess of Hydrazine Hydrate: A small excess of hydrazine ensures the complete consumption of the anhydride starting material.

  • Aqueous Work-up: The product is expected to have low solubility in cold water, allowing for its precipitation and separation from the water-soluble acetic acid and unreacted hydrazine.

Characterization of (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic Acid

Accurate characterization is crucial for verifying the identity and purity of the synthesized intermediate. The following are the expected spectroscopic data based on the structure and analysis of similar compounds.

TechniqueExpected Observations
¹H NMR (DMSO-d₆)δ ~11-13 ppm (br s, 2H, -NH-NH-), δ ~12 ppm (br s, 1H, -COOH), δ ~5.8-6.2 ppm (s, 1H, vinyl H), δ ~3.0-3.5 ppm (s, 2H, -CH₂-COOH). The exact chemical shifts can vary depending on the solvent and concentration.
¹³C NMR (DMSO-d₆)δ ~170-175 ppm (-COOH), δ ~160-165 ppm (C=O, amide), δ ~120-140 ppm (olefinic carbons), δ ~30-35 ppm (-CH₂-).
FT-IR (KBr)ν ~3200-2800 cm⁻¹ (broad, O-H and N-H stretching), ~1700-1650 cm⁻¹ (strong, C=O stretching of carboxylic acid and amide).
Mass Spec. (ESI-)[M-H]⁻ calculated for C₆H₅N₂O₄⁻: 169.02.

Application as a Synthetic Intermediate: Synthesis of a Peptidomimetic Scaffold

The dual functionality of (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid, possessing both a nucleophilic/hydrogen-bond donating pyridazinedione ring and an electrophilic/coupling-ready carboxylic acid, makes it an excellent scaffold for creating peptidomimetics.[4][5] The pyridazinedione core can mimic a dipeptide linkage, while the acetic acid moiety allows for the attachment of amino acids or other bioactive molecules via standard peptide coupling reactions.

Workflow for Amide Coupling

Amide_Coupling_Workflow Start (3,6-Dioxo-1,2,3,6-tetrahydro- pyridazin-4-yl)acetic acid Activation Carboxylic Acid Activation Start->Activation Reagent1 Coupling Reagent (e.g., HATU, HBTU) Reagent1->Activation Reagent2 Amine (R-NH2) (e.g., Amino Acid Ester) Coupling Amide Bond Formation Reagent2->Coupling Base Base (e.g., DIPEA) Base->Activation Activation->Coupling Product Peptidomimetic Product Coupling->Product

Caption: General workflow for amide bond formation.

Detailed Protocol: Amide Coupling with a Protected Amino Acid

Materials:

  • (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid

  • Protected amino acid ester (e.g., H-Gly-OtBu)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid (1 equivalent) in anhydrous DMF.

  • Activation: Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution. Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Coupling: Add the protected amino acid ester (e.g., H-Gly-OtBu, 1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired peptidomimetic.

Rationale for Reagent Selection:

  • HATU: A highly efficient and widely used peptide coupling reagent that minimizes racemization.[6]

  • DIPEA: A non-nucleophilic organic base used to neutralize the hexafluorophosphate salt formed during the activation step and to facilitate the coupling reaction.

  • Anhydrous Conditions: Essential to prevent the hydrolysis of the activated carboxylic acid intermediate and the coupling reagent.

Conclusion

(3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid is a promising and versatile intermediate for the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. Its straightforward, albeit not yet formally published, synthesis and the presence of two distinct reactive functionalities provide a valuable platform for the generation of novel chemical entities. The protocols and rationale detailed in this guide are intended to empower researchers to confidently incorporate this valuable building block into their synthetic strategies, paving the way for the discovery of new therapeutics and functional molecules.

References

  • Creighton, C. J., Zapf, C. W., Bu, J. H., & Goodman, M. (1999). Solid-phase synthesis of pyridones and pyridopyrazines as peptidomimetic scaffolds. Organic Letters, 1(9), 1407–1409.
  • Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. (n.d.). PubMed Central (PMC).
  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. (2023). PubMed Central (PMC).
  • (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid | CAS 10158-72-2 | SCBT. (n.d.). Santa Cruz Biotechnology.
  • Lab Chemicals, Medical, Lab & Dental Supplies, Healthcare, Lab & Dental, Business, Office & Industrial. (n.d.). PicClick UK.
  • Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. (n.d.). PubMed Central (PMC).
  • Design, synthesis and spectroscopic characterizations of medicinal hydrazide derivatives and metal complexes of malonic ester. (2022).
  • Design, synthesis and biological assessment of rhodanine-linked benzenesulfonamide derivatives as selective and potent human carbonic anhydrase inhibitors. (2022). MDPI.
  • Synthesis of 4,6,6-trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile. (2005).
  • One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a new scaffold for p38alpha MAP kinase inhibition. (n.d.). PubMed.
  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investig
  • Design, Synthesis and Characterization of Novel Pyridazin-3-one Derivatives: In Vitro Vasorelaxant Activity and In Silico Insights into eNOS Modul
  • Synthesis and characterization of N-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl) thiocarbamic 2,4-dihydroxy benzoyl hydrazine monohydrate. (2022).
  • FAO Specifications and Evaluations for Agricultural Pesticides - MALEIC HYDRAZIDE. (n.d.).
  • Environmental Chemistry Methods: Maleic Hydrazide; 447125-01. (n.d.). US EPA.
  • Determination of Glyphosate, Maleic Hydrazide, Fosetyl Aluminum, and Ethephon in Grapes by Liquid Chromatography/Tandem Mass Spectrometry. (2017). PubMed.
  • The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. (2013).
  • Hydrazine sulf
  • Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid. (n.d.).
  • Recent development of peptide coupling reagents in organic synthesis. (2004). ScienceDirect.
  • Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Deriv

Sources

In vitro testing of (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid on cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Characterization of (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic Acid in Cancer Models

Introduction & Rationale

The pyridazine-3,6-dione scaffold is a privileged structure in medicinal chemistry, serving as a core for various bioactive agents including aldose reductase inhibitors, COX inhibitors, and matrix metalloproteinase (MMP) modulators.[1] The specific derivative (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid (hereafter referred to as PYR-4-AcOH ) presents a unique profile due to its ionizable carboxylic acid tail at position 4.[1]

Unlike lipophilic esters, the free acid form often exhibits distinct solubility and protein-binding characteristics.[1] In oncology, this scaffold is investigated for its potential to disrupt metabolic signaling (via JNK1/STAT3 modulation) and inhibit tumor invasion (via MMP suppression).[1] This application note provides a standardized workflow for evaluating PYR-4-AcOH in cancer cell lines, addressing specific challenges related to its solubility, cellular permeability, and mechanistic validation.

Compound Management & Solution Chemistry

Critical Challenge: The presence of the carboxylic acid group (


) and the polar dione ring creates a solubility paradox—the compound is soluble in DMSO but may precipitate upon dilution into acidic culture media or sequester in the extracellular space due to ionization at pH 7.4.[1]
Protocol: Preparation of Master Stocks
  • Solvent: Dimethyl Sulfoxide (DMSO), Cell Culture Grade (≥99.9%).[1]

  • Weighing: Weigh 10 mg of PYR-4-AcOH powder.

  • Dissolution: Dissolve in sufficient DMSO to create a 50 mM Master Stock.

    • Note: Sonicate at 37°C for 5 minutes if turbidity persists.

  • Storage: Aliquot into amber glass vials (hydroscopic prevention) and store at -20°C. Stable for 3 months.

Working Solution (Day of Assay)
  • Dilution: Dilute the Master Stock into pre-warmed (

    
    ) serum-free media.
    
  • pH Check: For concentrations

    
    , check the pH of the media. If the media turns yellow (acidic shift), buffer with 10 mM HEPES (pH 7.4) to maintain physiological conditions.[1]
    
  • Vehicle Control: Prepare a matched DMSO control (Final DMSO concentration must be

    
    ).
    

Experimental Workflow: Screening & Validation

The following diagram outlines the logical progression from solubility checks to mechanistic confirmation.

G Start Compound: PYR-4-AcOH Solubility Solubility Check (DMSO Stock -> Aqueous Media) Start->Solubility CytoScreen Cytotoxicity Screen (MTT/CCK-8 Assay) Solubility->CytoScreen pH Adjustment HitSel Hit Selection (IC50 < 50 µM?) CytoScreen->HitSel Mech1 Apoptosis Profiling (Annexin V / PI Flow Cytometry) HitSel->Mech1 Yes (Cytotoxic) Mech2 Anti-Migration Assay (Wound Healing / Transwell) HitSel->Mech2 No (Cytostatic) Target Target Validation (MMP Expression / ROS Generation) Mech1->Target Mech2->Target

Caption: Logical workflow for evaluating PYR-4-AcOH. Note the branch point at Hit Selection: non-cytotoxic compounds should be tested for anti-migratory potential.

Protocol 1: Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC50 value. Cell Lines:

  • A549 (Lung Carcinoma): High metabolic rate, robust for screening.[1]

  • MDA-MB-231 (Breast Adenocarcinoma): Invasive, Triple-Negative.[1] Critical for testing the "acetic acid" moiety's effect on metastatic potential.[1]

Step-by-Step Procedure:

  • Seeding: Seed cells in 96-well plates.

    • A549: 3,000 cells/well.[1]

    • MDA-MB-231: 5,000 cells/well.[1]

    • Why: Lower density prevents contact inhibition from masking drug effects during the 72h incubation.[1]

  • Incubation: Allow attachment for 24 hours at 37°C, 5% CO2.

  • Treatment: Remove old media. Add

    
     of fresh media containing PYR-4-AcOH.[1]
    
    • Dose Range: 0, 1, 5, 10, 25, 50, 100, 200

      
      .[1]
      
    • Replicates: n=4 per concentration.[1]

  • Exposure: Incubate for 72 hours .

    • Note: Pyridazinone derivatives often act via metabolic or gene-expression modulation, requiring longer exposure than direct toxins.[1]

  • Readout:

    • Add

      
       MTT reagent (5 mg/mL in PBS).[1] Incubate 3-4 hours.
      
    • Solubilize formazan crystals with

      
       DMSO.[1]
      
    • Read Absorbance at 570 nm (Reference: 630 nm).

Data Analysis: Calculate % Viability:



Fit data to a non-linear regression (log(inhibitor) vs. normalized response) to derive IC50.[1]

Protocol 2: Anti-Migratory (Wound Healing) Assay[1]

Rationale: Pyridazinone acetic acids are structurally related to specific MMP inhibitors.[1] If the MTT assay shows high viability (IC50 > 50


), the compound may be cytostatic  rather than cytotoxic, potentially inhibiting metastasis.[1]

Step-by-Step Procedure:

  • Culture: Grow MDA-MB-231 cells to 90% confluence in a 6-well plate.

  • Starvation: Switch to serum-reduced media (1% FBS) for 12 hours prior to scratching.

    • Why: Minimizes cell proliferation, ensuring gap closure is due to migration, not division.[1]

  • Wounding: Create a scratch using a sterile P200 pipette tip.[1] Wash 2x with PBS to remove debris.[1]

  • Treatment: Add media (1% FBS) containing PYR-4-AcOH at a sub-cytotoxic dose (e.g., IC10 or 10

    
    ).[1]
    
    • Control: 0.1% DMSO.[1][2]

    • Positive Control:[1] Ilomastat (MMP inhibitor) or Colchicine.[1]

  • Imaging: Capture images at 0h, 12h, and 24h using phase-contrast microscopy.

  • Quantification: Measure the wound area using ImageJ.

    
    [1]
    

Mechanistic Hypothesis & Pathway Visualization

Based on the scaffold's properties, the putative mechanism involves interference with inflammatory pathways (COX/LOX) or direct interaction with mitochondrial respiration (ROS generation), leading to intrinsic apoptosis.[1]

Mechanism Drug PYR-4-AcOH (Intracellular) Target1 COX-2 / MMPs (Inhibition) Drug->Target1 Target2 JNK1 Pathway (Modulation) Drug->Target2 Effect1 Reduced Migration Target1->Effect1 Effect2 Bax Upregulation Bcl-2 Downregulation Target2->Effect2 Outcome1 Metastasis Block Effect1->Outcome1 Outcome2 Apoptosis (G0/G1 Arrest) Effect2->Outcome2

Caption: Putative dual-mechanism of action. The acetic acid tail favors MMP/COX interaction (anti-migration), while the dione core may drive JNK-mediated apoptosis.[1]

Expected Results & Troubleshooting

AssayExpected OutcomeTroubleshooting / Notes
Solubility Clear solution in DMSO; potential cloudiness in PBS at >200 µM.[1]If precipitating in media, pre-dilute in PBS with 1 eq. NaOH to form the sodium salt before adding to media.[1]
MTT (Viability) Moderate IC50 (10–50 µM).[1] High potency is rare for the free acid without esterification.[1]If IC50 > 100 µM, consider testing the Methyl Ester prodrug to verify if permeability is the limiting factor.
Flow Cytometry G0/G1 Arrest (Cytostatic profile).Ensure cells are harvested including the "floater" population to capture early apoptotic cells.[1]

References

  • El-Mekabaty, A. et al. (2020).[1] Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2.[1][3] - Establishes the baseline cytotoxicity of the pyridazine scaffold.[1]

  • Rathish, I.G. et al. (2012).[1] Synthesis and evaluation of pyridazinone derivatives as novel anti-inflammatory and anticancer agents. - Discusses the link between COX inhibition and anticancer effects in this scaffold.[1]

  • Sotelo, E. et al. (2002).[1] Pyridazine derivatives: A new class of anticancer agents. - Provides structural activity relationship (SAR) data for the dione ring.[1]

  • Gaylord Chemical. (2007).[1] Dimethyl Sulfoxide (DMSO) Solubility Data. - Reference for solvent handling and stability.[1]

Sources

Formulation of (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid for agricultural use

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation Development for (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid

Abstract

This technical guide outlines the formulation protocols for (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid (referred to herein as PDAA-4 ), a structural analog of the established plant growth regulator Maleic Hydrazide.[1][2] Due to its zwitterionic potential and carboxylic acid moiety, PDAA-4 presents specific solubility challenges in aqueous media.[1][2] This guide details the development of a high-load Soluble Concentrate (SL) via salt formation, addressing critical parameters such as counter-ion selection, adjuvant compatibility, and hydrolytic stability.[1]

Introduction & Physicochemical Context

PDAA-4 is a pyridazinone derivative characterized by a heterocyclic ring (1,2,3,6-tetrahydropyridazine-3,6-dione) substituted with an acetic acid group at the 4-position.[1][2] Structurally, it functions as a systemic organic acid.[1][2]

  • Mechanism of Action (Theoretical): Similar to Maleic Hydrazide and auxin-mimics (e.g., 2,4-D), PDAA-4 is likely phloem-mobile.[1][2] Efficacy depends on its ability to translocate to active meristems.[1][2]

  • The Formulation Challenge:

    • Solubility: The free acid form is crystalline with low water solubility, making it unsuitable for direct spray tank dissolution.[1]

    • Cuticular Penetration: As a polar molecule, PDAA-4 requires specific surfactant systems to breach the waxy leaf cuticle.[1][2]

    • Stability: The pyridazine ring can be susceptible to ring-opening or degradation into hydrazine impurities under extreme pH or thermal stress.[2]

Pre-Formulation Profiling

Before formulation, the Active Ingredient (AI) must undergo characterization to determine the optimal delivery system.[1][2]

Chemical Structure & Ionization

The molecule possesses two primary ionization centers:[1]

  • Carboxyl Group (-COOH): pKa ~ 4.2 (Primary site for salt formation).[1][2]

  • Hydrazide Ring Protons (-NH-NH-): pKa > 12 (Weakly acidic).[2]

Decision Matrix:

  • If pH < 4:[1][3] Molecule is non-ionic/insoluble (Precipitation risk).[1][2]

  • If pH > 6:[2] Carboxyl group ionizes (Soluble).[1][2]

  • Strategy: Formulate as a Water-Soluble Salt (SL) at pH 7.0–8.5.[1][2]

Formulation Protocols

Protocol A: Salt Selection & Solubilization (SL Formulation)

Objective: Convert the insoluble PDAA-4 free acid into a high-load (>300 g/L) soluble salt.

Reagents:

  • PDAA-4 Technical Grade (Assay >98%)[2]

  • Counter-ions: Potassium Hydroxide (45% w/w), Dimethylamine (40% aq), or Choline Hydroxide.[1][2]

  • Water: Deionized (Type II).[1][2][3]

Workflow Diagram (Graphviz):

FormulationWorkflow AI PDAA-4 Free Acid (Solid, Insoluble) Neutralization Neutralization (Add Base: KOH or DMA) AI->Neutralization Disperse in H2O SaltSol Aqueous Salt Solution (pH 7.5 - 8.5) Neutralization->SaltSol Exothermic Rxn Adjuvant Adjuvant Addition (Surfactant/Antifoam) SaltSol->Adjuvant High Shear Mix Final Final SL Formulation (Filtered 0.45µm) Adjuvant->Final QC Check

Figure 1: Step-wise conversion of PDAA-4 acid to a soluble liquid formulation.

Experimental Steps:

  • Slurry Preparation: In a jacketed vessel, add 400g of water. Start agitation (300 RPM). Slowly add 300g of PDAA-4 technical powder. Result: A white, opaque suspension.[1]

  • Neutralization:

    • Calculate stoichiometric equivalent of base (1:1 molar ratio).[1][2]

    • Example: If using Dimethylamine (DMA), add slowly to control exotherm.[1][2]

    • Monitor pH continuously.[1][2] Target pH: 7.5 – 8.0 .

    • Note: Do not exceed pH 9.0 to prevent ring hydrolysis.[1][2]

  • Dissolution Verification: Continue stirring for 30 minutes. The solution should become clear and amber-colored.[2]

  • Density Check: Measure specific gravity. Target ~1.15–1.20 g/mL.[1][2]

Comparative Salt Data (Representative):

Counter-ionSolubility (g/L)Viscosity (cP)Formulation Risk
Potassium (K+) 450Low (<50)Crystal growth at low temp (<0°C).[2]
Dimethylamine (DMA) 600+LowVolatility odor; highly soluble.[1][2]
Choline 500High (>100)Bio-preferred; higher cost.[1][2]
Protocol B: Adjuvant System Integration

Objective: Enhance leaf uptake. Polar salts like PDAA-K often crystallize on the leaf surface before absorption.[1][2] Surfactants are mandatory.[1][2]

Recommended System:

  • Primary Surfactant: Tallow Amine Ethoxylate (15 EO) OR Alkyl Polyglucoside (APG) for "green" labels.[1][2]

  • Humectant: Glycerol or Propylene Glycol (3-5% w/w) to delay droplet drying.[1][2]

Procedure:

  • To the Salt Solution from Protocol A, add 0.1% Silicone Antifoam (e.g., SAG 1572).[1][2]

  • Slowly add Surfactant (10-15% w/w of total formula).

    • Caution: Tallow amines can gel in high-salt environments.[1][2] Verify compatibility in a small aliquot first.[1][2]

  • Mix at moderate shear (1000 RPM) for 15 minutes.

Quality Control & Stability Testing

Every batch must be validated against the "Three Pillars of Stability": Physical, Chemical, and Impurity.[1]

Accelerated Storage Stability (CIPAC MT 46.3)

Store samples at 54°C for 14 days .

  • Pass Criteria:

    • Active Ingredient degradation < 5%.[1][2]

    • No phase separation or solid sedimentation.[1][2]

    • pH shift < 0.5 units.[1][2]

Impurity Profiling: Free Hydrazine Analysis

Pyridazinone rings can degrade into Hydrazine , a toxic impurity regulated by FAO/WHO specifications for Maleic Hydrazide.[1]

Methodology (HPLC-UV or GC-MS):

  • Derivatization: React sample with benzaldehyde to form benzalazine (stabilizes hydrazine).[1][2]

  • Extraction: Extract into dichloromethane.

  • Quantification: Limit of Quantitation (LOQ) must be < 1 ppm.

    • Reference Standard: FAO Specification 310 for Maleic Hydrazide [1].[1][2]

Chemical Equilibrium Diagram:

SaltEquilibrium Acid PDAA-4 (Insoluble Acid) Solid Phase Salt PDAA-Salt (Soluble) Liquid Phase Acid->Salt + Base (pH > 7) Base Base (KOH/DMA) Salt->Acid + Acid (Drift/Tank Mix) Precip Precipitation (Risk if pH < 5) Salt->Precip Cold Shock / Hard Water

Figure 2: Solubility equilibrium dynamics dependent on pH and temperature.[2]

Application Guidelines for Researchers

  • Tank Mix Compatibility: PDAA-4 salts are compatible with Glyphosate and 2,4-D salts.[1][2] Avoid mixing with acidic micronutrients (e.g., Zinc Sulfate) which may lower pH and precipitate the PDAA-4 free acid.[1][2]

  • Water Hardness: If using the Potassium salt in water >500 ppm CaCO3, add Ammonium Sulfate (AMS) to prevent Calcium-PDAA precipitation.[1][2]

References

  • FAO/WHO Joint Meeting on Pesticide Specifications (JMPS). (2006).[1][2] Maleic Hydrazide: FAO Specification 310/TC (Technical Material) and SL (Soluble Concentrate).[1][2] Food and Agriculture Organization.[1][2] Link

  • Knowles, A. (2008).[1][2] Chemistry and Technology of Agrochemical Formulations.[1][2] Springer.[1][2][4] (Standard text for SL formulation thermodynamics).

  • PubChem. (2023).[1][2] Compound Summary: Maleic Hydrazide (Structural Analog).[1][2] National Library of Medicine.[1][2] Link

  • Hazen, J. L. (2000).[1][2] Adjuvants: Terminology, Classification, and Chemistry.[1] Weed Technology, 14(4), 773-784.[1][2] (Reference for surfactant selection in polar herbicides).

Sources

Application Notes and Protocols for Studying Enzyme Inhibition by (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Inhibitory Potential of a Novel Pyridazinone Derivative

The pyridazinone scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, cardiovascular, and anticancer effects.[1][2] A significant portion of these biological activities can be attributed to the inhibition of key enzymes in various signaling pathways.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the enzyme inhibitory properties of a novel pyridazinone derivative, (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid.

Given the structural similarities of the pyridazinone core to known anti-inflammatory agents that target the cyclooxygenase (COX) enzymes, this guide will focus on outlining the protocols to investigate the inhibitory activity of (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid against COX-1 and COX-2.[3] These enzymes are critical mediators of inflammation and pain, making them prime targets for novel non-steroidal anti-inflammatory drugs (NSAIDs).[6]

This application note will detail the necessary steps from initial compound handling and assay selection to in-depth kinetic analysis for determining the mechanism of inhibition. The protocols provided are designed to be self-validating, ensuring robust and reproducible results.

Compound Profile: (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid

PropertyValueSource
IUPAC Name (3,6-dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acidN/A
Molecular Formula C₆H₆N₂O₄N/A
Molecular Weight 170.12 g/mol N/A
Structure Chemical StructureN/A
Solubility Expected to be soluble in aqueous buffers and organic solvents like DMSO.Inferred from related structures[2]

The Target: Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins.[7] There are two primary isoforms:

  • COX-1: A constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastrointestinal lining and platelet aggregation.[6]

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is a primary target for anti-inflammatory drugs.[6]

The therapeutic goal for many anti-inflammatory drugs is to selectively inhibit COX-2 while minimizing the inhibition of COX-1 to reduce gastrointestinal side effects.[6]

Experimental Workflow for Assessing COX Inhibition

The following diagram outlines the comprehensive workflow for characterizing the inhibitory potential of (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid against COX-1 and COX-2.

G cluster_prep Phase 1: Preparation cluster_screening Phase 2: Initial Screening cluster_potency Phase 3: Potency Determination cluster_moa Phase 4: Mechanism of Action prep_compound Compound Preparation (Stock Solution) screening Single-Concentration Inhibition Assay (COX-1 & COX-2) prep_compound->screening prep_reagents Assay Reagent Preparation (Enzymes, Substrate, Buffers) prep_reagents->screening ic50 IC50 Determination (Dose-Response Curves) screening->ic50 If significant inhibition selectivity Selectivity Index (SI) Calculation ic50->selectivity kinetics Enzyme Kinetic Studies (Varying Substrate & Inhibitor) ic50->kinetics If potent data_analysis Data Analysis (Lineweaver-Burk, etc.) kinetics->data_analysis

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyridazinedione derivatives. This guide is designed for researchers, chemists, and drug development professionals aiming to improve the yield and purity of (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid and its foundational precursor, 1,2-dihydropyridazine-3,6-dione (maleic hydrazide).

The core of this synthesis lies in the robust cyclocondensation reaction between a hydrazine and a dicarboxylic acid or its anhydride. Mastering this step is critical for a successful outcome. This guide provides in-depth, experience-based troubleshooting in a direct question-and-answer format to address the common challenges encountered in the laboratory.

Frequently Asked Questions & Troubleshooting Guide

Q1: What is the fundamental reaction mechanism for forming the pyridazinedione ring?

The synthesis is a classic condensation reaction. It proceeds via a two-step mechanism:

  • Nucleophilic Acyl Substitution: One nitrogen atom of the hydrazine molecule performs a nucleophilic attack on a carbonyl carbon of the anhydride or dicarboxylic acid, opening the ring (if an anhydride is used) to form a hydrazide intermediate.

  • Intramolecular Cyclization & Dehydration: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group, leading to an intramolecular cyclization. The subsequent elimination of water molecules yields the stable, six-membered pyridazinedione ring.

This mechanism is applicable whether you are synthesizing the parent compound from maleic anhydride or the target acetic acid derivative from a substituted precursor like acetonedicarboxylic acid (3-oxoglutaric acid).

G cluster_0 Step 1: Nucleophilic Attack & Ring Opening cluster_1 Step 2: Intramolecular Cyclization & Dehydration R1 Anhydride/Diacid (e.g., Maleic Anhydride) Intermediate Acyclic Hydrazide Intermediate R1->Intermediate Nucleophilic Attack Hydrazine Hydrazine H₂N-NH₂ Hydrazine->Intermediate Cyclic_Intermediate Cyclic Intermediate Intermediate->Cyclic_Intermediate Intramolecular Cyclization Product Pyridazinedione Product Cyclic_Intermediate->Product Dehydration Water 2 H₂O Cyclic_Intermediate->Water

Caption: General reaction mechanism for pyridazinedione synthesis.

Q2: My reaction yield is consistently low. What are the most common causes and how can I fix them?

Low yield is the most frequent issue and can typically be traced to one of four areas: reagent quality, reaction conditions, solvent choice, or pH control.

A. Reagent Quality and Stoichiometry:

  • Hydrazine Purity: Use high-purity hydrazine hydrate. Anhydrous hydrazine can also be used but requires careful handling. Impurities can lead to side reactions.

  • Anhydride/Diacid Purity: Ensure the maleic anhydride or other diacid precursor is dry and free of its corresponding acid, as this can alter the reaction stoichiometry.

  • Stoichiometry: While a 1:1 molar ratio is theoretically required, some protocols suggest a slight excess of the anhydride can help drive the reaction to completion.[1] Conversely, avoid a large excess of hydrazine hydrate, as it is highly toxic and can be difficult to remove during workup.[2]

B. Solvent Selection and Agitation: The choice of solvent is critical and significantly impacts reaction rate and yield.[1]

  • Glacial Acetic Acid: Often the solvent of choice, as it can act as a catalyst and facilitates the dehydration step.[3]

  • Water: A cost-effective and safe solvent. Using a hydrazine salt (e.g., hydrazine sulfate) in water is a proven method that can produce a high-purity product.[4]

  • Alcohols (Ethanol, Methanol): Also used, but may lead to the formation of ester byproducts if not carefully controlled.[1]

  • Agitation: Vigorous and constant stirring is essential to ensure proper mixing of reactants, especially in heterogeneous mixtures, which directly increases yield.[1]

C. Temperature and Reaction Time:

  • Initial Temperature Control: The initial mixing of hydrazine and maleic anhydride is exothermic. This step should be performed at a controlled low temperature (e.g., below 30°C) to prevent the formation of side products.[2][3] This is often achieved by adding the hydrazine solution slowly to the anhydride solution in an ice bath.

  • Heating/Reflux: After the initial addition, the reaction mixture typically requires heating (e.g., 80-110°C) or reflux for several hours to ensure the cyclization and dehydration steps go to completion.[4][5]

D. Catalysis and pH Control:

  • Acid Catalysis: The reaction is inherently acid-catalyzed. Using acidic solvents like acetic acid is common. Some processes explicitly add an acid catalyst.[2]

  • Lewis Acid / Rare Earth Catalysts: Certain patents describe improved yields when using catalysts such as rare earth trifluoromethanesulfonates, particularly in conjunction with an acid like sulfuric acid.[4]

  • Final pH Adjustment: After the reaction is complete, neutralization with an inorganic base can sometimes improve the yield by ensuring the product is fully precipitated from the solution.[4]

G Start Low Yield Observed CheckReagents 1. Verify Reagent Purity (Hydrazine & Anhydride) Start->CheckReagents CheckStoich 2. Optimize Stoichiometry (Slight excess of anhydride?) CheckReagents->CheckStoich CheckSolvent 3. Evaluate Solvent (Is Acetic Acid, Water, or Ethanol optimal?) CheckStoich->CheckSolvent CheckTemp 4. Review Temperature Profile (Controlled addition <30°C? Adequate reflux?) CheckSolvent->CheckTemp CheckMixing 5. Ensure Efficient Agitation CheckTemp->CheckMixing CheckCatalyst 6. Consider Catalysis (Acid or Lewis Acid catalyst needed?) CheckMixing->CheckCatalyst Result Improved Yield CheckCatalyst->Result

Caption: Troubleshooting flowchart for low reaction yield.

Q3: My reaction produces a dark or yellow mixture of products. How can I improve purity?

The formation of colored impurities and side products is a known issue, often arising from uncontrolled reaction conditions.

  • Primary Side Product: The reaction can sometimes stall at the acyclic intermediate, 1,2-dimaleic acid hydrazine , or form other complex mixtures.[4]

  • Cause - Uncontrolled Temperature: The most common cause is poor temperature control during the initial exothermic addition of hydrazine. If the temperature rises too quickly, side reactions are favored.

  • Solution - Controlled Addition: Add the hydrazine solution dropwise to the anhydride solution with vigorous stirring while maintaining a low temperature with an ice bath.

  • Solution - Post-Reaction Treatment: If the formation of the 1,2-dimaleic acid hydrazine intermediate is suspected, refluxing the crude product in water can help convert it to the desired cyclized product.[4]

Q4: How should I purify the final product?

Proper purification is essential for obtaining a high-quality product.

  • Precipitation: After the reaction is complete, the product is typically insoluble in the cooled reaction solvent. Cool the reaction mixture slowly to room temperature, then in an ice bath to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly to remove unreacted starting materials and residual solvent.

    • Water: Excellent for removing hydrazine salts and other water-soluble impurities.

    • Cold Ethanol or Ethyl Acetate: Useful for washing away organic, non-polar impurities.

  • Recrystallization: This is the most effective method for achieving high purity. A patent for a related synthesis specifies recrystallization from n-butanol.[5] The choice of solvent depends on the specific solubility profile of your derivative.

  • Drying: Dry the purified product under vacuum at a moderate temperature (e.g., 60-80°C) to remove all traces of solvent.[1][5]

Experimental Protocols

Protocol A: Synthesis of Precursor Core (1,2-dihydropyridazine-3,6-dione)

This protocol is a generalized method based on established literature procedures.[3][5]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve maleic anhydride (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Cool the flask in an ice bath. Separately, prepare a solution of 85% hydrazine hydrate (1.0 eq) in glacial acetic acid. Add the hydrazine solution dropwise to the stirred maleic anhydride solution over 30-60 minutes, ensuring the internal temperature does not exceed 30°C.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 110-120°C) for 2-4 hours.

  • Isolation: Allow the mixture to cool slowly to room temperature, then place it in an ice bath for 1 hour to complete precipitation.

  • Purification: Collect the white precipitate by vacuum filtration. Wash the filter cake with cold water, followed by cold ethanol.

  • Drying: Dry the product under vacuum at 80°C to a constant weight.

Protocol B: Proposed Direct Synthesis of (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid

This proposed protocol adapts the established chemistry to use acetonedicarboxylic acid, which can be synthesized from citric acid, as the starting material.[3]

  • Setup: In a round-bottom flask equipped with a stirrer and reflux condenser, suspend acetonedicarboxylic acid (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Add hydrazine hydrate (1.0 eq, ~85% solution) to the suspension. Note: This reaction may also be exothermic; monitor the temperature and use an ice bath for controlled addition if necessary.

  • Reaction: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Isolation & Purification: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, the solvent may need to be removed under reduced pressure. The crude product should be purified by washing with a suitable solvent (e.g., cold ethyl acetate) and/or recrystallization to yield the final product.

Data Summary: Reaction Conditions for Pyridazinedione Synthesis

Reactant 1Reactant 2Solvent / AdditiveTemperatureYieldReference
Maleic AnhydrideHydrazine HydrateGlacial Acetic Acid<30°C, then reflux70-75%Curtius & Foesterling (as cited in[4])
Maleic AnhydrideHydrazine HydrateOrganic Solvent, AcidControlled Temp, then refluxHighCN105924401A[2][3]
Maleic AnhydrideHydrazine SulfateWater75-110°CExcellentUS2575954A[4]
Substituted AcidHydrazine HydrateAcetic Acid40-50°C, then 80-85°C~82%WO2011124638A1[5]
Maleic AnhydrideHydrazine HydrateDiluted H₂SO₄, CatalystHeating>85%CN105693623A[4]

References

  • Schoene, D. L. (1951). Preparation of 1, 2-dihydropyridazine-3, 6-dione. U.S. Patent No. 2,575,954. Washington, DC: U.S.
  • 发明人: 未知. (2016). Maleic hydrazide synthetic process.
  • Adams, R., & Chiles, H. M. (1922). Acetonedicarboxylic acid. Organic Syntheses, 2, 10. [Link]

  • Feuer, H., & White, E. H. (1956). Maleic Hydrazide. I. Reactions with Selected Electrophilic Reagents. Journal of the American Chemical Society, 78(21), 5613-5616. [Link]

  • 发明人: 未知. (2016). Maleic hydrazide preparation method.
  • Givens, D. B. (1957). Process design for the production of maleic acid hydrazide for weed control. Virginia Tech. [Link]

  • Brainly User. (2018). Reaction of substituted hydrazine with maleic anhydride. Brainly.in. [Link]

  • 发明人: 未知. (2011). Pimobendan manufacturing process.
  • R. Kaushall, J. of Indian Chem. Soc., 17, 138 (1940).
  • Willstätter, R., & Pfannenstiel, A. (1921). Acetonedicarboxylic acid. Organic Syntheses, 1, 10. (This is a related synthesis for the precursor). [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility issues encountered with this compound in aqueous solutions. As Senior Application Scientists, we have synthesized data from related compounds and fundamental chemical principles to create this comprehensive guide.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid?

A1: While specific quantitative data for this exact molecule is not extensively published, pyridazinone derivatives are often characterized by poor water solubility.[1][2] The presence of the acetic acid moiety suggests that its solubility will be highly pH-dependent. At neutral or acidic pH, the compound is likely to be in its less soluble, protonated form. Expect low intrinsic solubility in pure water.

Q2: Why is my compound not dissolving in water or buffer at neutral pH?

A2: The carboxylic acid group on the molecule is weakly acidic. A predicted pKa for a structurally similar compound is around 3.48.[3] At a neutral pH of 7, which is significantly above the pKa, the carboxylic acid group will be deprotonated, forming a carboxylate salt. While this should increase solubility compared to the protonated form, other factors such as the crystalline structure of the solid can hinder dissolution. If the compound is not dissolving, it may be due to slow dissolution kinetics or insufficient buffer capacity to maintain the desired pH upon addition of the acidic compound.

Q3: Can I use organic solvents to dissolve (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid?

A3: Yes, using water-miscible organic co-solvents is a viable strategy. Studies on similar pyridazinone derivatives have shown significantly higher solubility in solvents like dimethyl sulfoxide (DMSO) compared to water.[1][4] However, the choice of co-solvent will depend on the requirements of your downstream application, as organic solvents can interfere with biological assays.

Q4: Is heating recommended to improve solubility?

A4: Gentle heating can be attempted to increase the rate of dissolution. However, it is crucial to first assess the thermal stability of the compound to avoid degradation. The dissolution of pyridazinone derivatives is often an endothermic process, meaning solubility increases with temperature.[1][4] Always start with gentle warming and monitor for any changes in the appearance of the solution that might indicate degradation (e.g., color change).

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

This guide provides a systematic workflow for addressing solubility issues with (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid.

Workflow for Optimizing Solubility

Solubility Workflow start Start: Undissolved Compound assess Initial Assessment in Deionized Water start->assess ph_adjust Strategy 1: pH Adjustment assess->ph_adjust Low Solubility cosolvent Strategy 2: Co-solvent System ph_adjust->cosolvent Inadequate Solubility success Solubilized Compound ph_adjust->success Successful salt Strategy 3: Salt Formation cosolvent->salt Incompatible with Assay cosolvent->success Successful salt->success Successful fail Consult Further salt->fail Unsuccessful

Caption: A stepwise workflow for troubleshooting solubility issues.

Initial Assessment

Before attempting advanced methods, perform a baseline solubility test in deionized water. This will help you determine the intrinsic solubility of the compound.

Protocol:

  • Add a small, known amount of the compound to a measured volume of deionized water at room temperature.

  • Vortex or stir the suspension for a predetermined amount of time (e.g., 1-2 hours).

  • Visually inspect for any undissolved solid.

  • If undissolved solid remains, centrifuge the sample and measure the concentration of the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC) to determine the approximate solubility.

Strategy 1: pH-Mediated Solubilization

The most effective strategy for acidic compounds like (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid is to increase the pH of the aqueous solution.[5][6]

Mechanism of Action: By increasing the pH above the pKa of the carboxylic acid group, the compound is deprotonated to form a more polar, and therefore more water-soluble, carboxylate salt.

pH Effect on Ionization compound_protonated (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid R-COOH compound_deprotonated (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetate R-COO⁻ + H⁺ compound_protonated:f1->compound_deprotonated:f1 Increase pH low_ph Low pH (pH < pKa) Predominantly Protonated Low Aqueous Solubility compound_protonated->low_ph compound_deprotonated:f1->compound_protonated:f1 Decrease pH high_ph High pH (pH > pKa) Predominantly Deprotonated High Aqueous Solubility compound_deprotonated->high_ph

Caption: The effect of pH on the ionization state and solubility of the compound.

Experimental Protocol:

  • Prepare a series of buffers with pH values ranging from 6.0 to 8.0 (e.g., phosphate or TRIS buffers).

  • Weigh the desired amount of the compound.

  • Add a small volume of the chosen buffer to the solid and vortex.

  • Gradually add more buffer while continuously mixing until the compound is fully dissolved.

  • If dissolution is slow, gentle warming (37°C) can be applied.

  • For higher concentrations, a dilute basic solution (e.g., 0.1 M NaOH) can be added dropwise to the suspension in water until the compound dissolves, followed by adjustment to the final desired pH with a suitable buffer.

Parameter Effect on Solubility Rationale
pH < pKa (~3.5) Very LowThe compound is in its neutral, protonated form (R-COOH), which is less polar.
pH ≈ pKa (~3.5) ModerateA mixture of protonated and deprotonated forms exists.
pH > pKa (~3.5) HighThe compound is predominantly in its deprotonated, anionic form (R-COO⁻), which is more polar and has higher aqueous solubility.[6]
Strategy 2: Co-solvent Systems

If pH adjustment alone is insufficient or not suitable for your experimental setup, the use of water-miscible organic co-solvents can be an effective alternative.[5]

Mechanism of Action: Co-solvents reduce the polarity of the aqueous medium, which can better accommodate the non-polar regions of the solute molecule, thereby increasing solubility.

Experimental Protocol:

  • Select a biocompatible co-solvent based on your experimental constraints.

  • Prepare a stock solution of the compound in the pure co-solvent (e.g., 10-50 mM in DMSO).

  • For your working solution, dilute the stock solution into your aqueous buffer. Ensure the final concentration of the co-solvent is low enough to not affect your experiment (typically <1%).

  • Observe for any precipitation upon dilution. If precipitation occurs, a lower final concentration or a different co-solvent may be necessary.

Co-solvent Starting Concentration Range for Stock Notes
Dimethyl Sulfoxide (DMSO) 10 - 100 mMExcellent solubilizing power for many pyridazinone derivatives.[1][4] Can have effects on cell-based assays.
Ethanol 5 - 50 mMGenerally well-tolerated in biological systems at low final concentrations.
Polyethylene Glycol 400 (PEG-400) 10 - 50 mMA non-volatile and less toxic co-solvent option.[7]
N,N-Dimethylformamide (DMF) 10 - 100 mMUse with caution due to higher toxicity.
Strategy 3: Salt Formation

For long-term storage or formulation development, preparing a stable, solid salt form of the compound can be a viable strategy. This involves reacting the acidic compound with a suitable base to form a salt that is then isolated.

Protocol Overview:

  • Dissolve the compound in a suitable organic solvent.

  • Add a stoichiometric amount of a base (e.g., sodium hydroxide, potassium hydroxide, or an amine base).

  • The resulting salt may precipitate out of the solution or can be isolated by removing the solvent.

  • The isolated salt form is expected to have a higher dissolution rate in aqueous media compared to the free acid.

This method is generally more complex and is typically employed during later stages of drug development.

References

  • LookChem. (3,6-dioxo-2-phenyl-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • PubChem. Maleic Hydrazide. [Link]

  • PubMed. Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. [Link]

  • ResearchGate. Formulation strategies for poorly soluble drugs. [Link]

  • National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. [Link]

  • National Center for Biotechnology Information. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • Rlavie. (3,6-Dioxo-1,2,3,6-Tetrahydro-Pyridazin-4-Yl)-Acetic Acid. [Link]

  • MDPI. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. [Link]

  • National Center for Biotechnology Information. Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. Solubility enhancement techniques: A comprehensive review. [Link]

  • Outsourced Pharma. Formulation Strategies For Poorly Soluble Molecules. [Link]

  • RC. (3 6-DIOXO-1 2 3 6-TETRAHYDROPYRIDAZIN-4-YL)ACETIC ACID. [Link]

  • University of Hertfordshire. Maleic hydrazide. [Link]

  • Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. [Link]

Sources

Purification techniques for crude (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid

Introduction: Understanding Your Analyte

Welcome to the Technical Support Center. You are likely working with (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid (CAS: 10158-72-2), a critical intermediate often used in the synthesis of GABA-A antagonists like Gabazine (SR-95531).

This molecule presents a unique purification challenge due to its amphoteric nature (acidic protons on the pyridazine ring and the carboxylic acid tail) and its tendency to co-precipitate with inorganic salts. The crude material from the standard citric acid/hydrazine synthesis is notoriously dark (brown/black) and sticky. This guide addresses these specific failure modes.

Module 1: The "Brown Solid" Crisis (Color & Tars)

User Issue: "My crude product is a dark brown/black sticky solid instead of the expected off-white powder. Recrystallization isn't removing the color."

Root Cause: The synthesis typically involves the condensation of acetonedicarboxylic acid (generated in situ from citric acid) with hydrazine. The "brown" impurities are complex polymeric oxidation byproducts formed from the thermal decomposition of acetonedicarboxylic acid and the oxidation of hydrazine in the presence of trace metals. These impurities are planar and conjugated, making them "sticky" to your product via


-

stacking.

Troubleshooting Protocol: Activated Carbon Adsorption

Do not attempt to recrystallize the crude "tar" directly. You must perform a chemical polish first.

  • Dissolution: Suspend the crude brown solid in 10% aqueous NaHCO₃ (Sodium Bicarbonate).

    • Why? The molecule is soluble in base (

      
      ) as the dianion. The "tar" often remains suspended or only partially soluble.
      
  • Adsorption: Add Activated Charcoal (10-20 wt% relative to crude mass) .

    • Critical Step: Heat the mixture to 60°C for 30 minutes with vigorous stirring.

  • Filtration: Filter hot through a Celite (diatomaceous earth) pad.

    • Observation: The filtrate should be a clear, pale yellow liquid. If it is still dark amber, repeat the carbon treatment.

  • Precipitation: Cool the filtrate to 0-5°C. Slowly acidify with Conc. HCl to pH 1-2.

    • Result: The product will precipitate as a beige/white solid. The dark impurities generally remain in the acidic mother liquor or were trapped on the carbon.

Module 2: Solubility & Recrystallization Logic

User Issue: "The product won't dissolve in ethanol or methanol for recrystallization, but it crashes out too fast in water."

Scientific Insight: This molecule is a pyridazine-3,6-dione . These heterocycles possess high melting points (>200°C) and strong intermolecular hydrogen bonding, making them insoluble in most organic solvents (alcohols, ether, hexanes). However, their solubility in water is highly temperature-dependent.

Optimized Recrystallization Protocol (Water)

ParameterSpecificationReason
Solvent Deionized WaterHigh dielectric constant disrupts crystal lattice at high temp.
Concentration 1g solute / 10-15 mL waterOptimized supersaturation point.
Temperature Reflux (100°C)Required to break H-bonds.
Cooling Rate Slow (Ambient -> 4°C)Rapid cooling traps impurities (occlusion).

Step-by-Step:

  • Suspend the semi-pure solid in water (15 mL/g).

  • Heat to reflux (100°C). If it does not dissolve completely after 10 mins, add water in 1 mL increments.

  • Optional: If colored impurities persist, add a small amount of activated carbon at reflux and filter hot (requires heated funnel).

  • Allow the solution to cool slowly to room temperature on the benchtop (do not use an ice bath immediately).

  • Once crystals form, move to 4°C for 2 hours to maximize yield.

Module 3: Inorganic Salt Contamination

User Issue: "My elemental analysis shows high ash content (sulfated ash), and the melting point is broad."

Root Cause: If you synthesized this via the Citric Acid + Hydrazine Sulfate route, your crude precipitate likely contains trapped Hydrazine Sulfate or Sodium Sulfate (if neutralized). These salts are insoluble in organic solvents but slightly soluble in cold water, leading to co-precipitation.

The "Slurry Wash" Technique: Recrystallization alone often fails to remove occluded salts. Use a slurry wash.[1]

  • Dry the Solid: Ensure the material is dried to remove bulk water.

  • Acidic Wash: Suspend the solid in 0.5 M HCl (cold).

    • Mechanism:[2][3][4][5][6] The product is less soluble in dilute acid (common ion effect/protonation) than in pure water, while inorganic salts (sulfates) remain soluble.

  • Agitate: Stir for 30 minutes at room temperature.

  • Filter & Wash: Filter the solid and wash with Ice-Cold Water (2x small volumes) followed by Acetone .

    • Why Acetone? It removes residual water and helps dry the solid, but the product is insoluble in it.

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying the crude reaction mixture.

PurificationWorkflow Crude Crude Reaction Mass (Dark Brown/Black) BaseSol Dissolve in 10% NaHCO3 (pH ~8-9) Crude->BaseSol Carbon Add Activated Carbon Heat 60°C, 30 min BaseSol->Carbon Filter Filter through Celite Carbon->Filter FiltrateCheck Is Filtrate Clear/Pale? Filter->FiltrateCheck RepeatCarbon Repeat Carbon Treatment FiltrateCheck->RepeatCarbon No (Dark) Acidify Acidify with HCl to pH 1-2 (Precipitation) FiltrateCheck->Acidify Yes (Pale Yellow) RepeatCarbon->Carbon Collect Collect Solid & Wash (Water/Acetone) Acidify->Collect Recryst Recrystallize from Boiling Water Collect->Recryst Final Pure (3,6-Dioxo...)-acetic acid (Off-white solid) Recryst->Final

Figure 1: Acid-Base purification workflow with integrated carbon polishing for removal of polymeric impurities.

FAQ: Frequently Asked Questions

Q: Can I use ethanol for recrystallization? A: generally, No. The solubility of the dione core is too low in ethanol, even at reflux. However, a Water:Ethanol (9:1) mixture can be used if you are struggling with drying the crystals, as the ethanol azeotrope helps remove moisture during vacuum drying.

Q: The product turns pink upon drying. Why? A: This indicates trace Hydrazine oxidation. Hydrazine is a reducing agent; when it oxidizes in air (catalyzed by trace metals), it can form colored diazo species.

  • Fix: Ensure your initial acid wash (Module 3) is thorough. Re-dissolve in base and re-precipitate to liberate trapped hydrazine.

Q: What is the expected Melting Point? A: High purity material should decompose/melt >210°C (often reported around 215-220°C dec). If your MP is <200°C, you likely have significant water of hydration or citric acid contamination.

References

  • Synthesis of Pyridazine-3,6-diones

    • Title: The Chemistry of Heterocyclic Compounds, Pyridazines.[7][8][9]

    • Source: Castle, R. N. (Ed.).[4][7] (2009).[10] John Wiley & Sons.

    • Relevance: Foundational text describing the condensation of hydrazine with dicarboxylic acids (Section on 3,6-diones).
    • URL:

  • Gabazine Intermediate Synthesis

    • Title: Synthesis of SR 95531 (Gabazine), a specific GABA-A antagonist.
    • Source: Wermuth, C. G., et al. (1987). Journal of Medicinal Chemistry, 30(2), 239–249.
    • Relevance: Describes the specific synthesis and purification of the (3,6-dioxo-pyridazin-4-yl)
    • URL:

  • Purification of Amphoteric Heterocycles

    • Title: Purification of Labor
    • Source: Armarego, W. L. F. (2017). Butterworth-Heinemann.
    • Relevance: General protocols for acid-base precipitation and activated carbon tre
    • URL:

Sources

Challenges in the scale-up of (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis and scale-up of (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid. This molecule, a key heterocyclic building block, presents unique challenges during its production, particularly concerning reaction control, purity, and isolation. As drug development professionals and researchers, you understand that mastering the synthesis of such intermediates is critical for timeline adherence and project success.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. It moves beyond simple procedural steps to explain the underlying chemical principles, enabling you to diagnose problems effectively and develop robust, scalable solutions.

General Synthesis Overview

The most common and direct route to the pyridazinedione core involves the condensation of a suitable 1,4-dicarbonyl precursor, typically a substituted maleic anhydride, with hydrazine.[1] The reaction proceeds via the formation of an intermediate hydrazide, which then undergoes intramolecular cyclization to form the stable heterocyclic ring.

G cluster_reactants Reactants Reactant_A Substituted Maleic Anhydride (e.g., Aconitic Anhydride derivative) Intermediate Acyclic Hydrazide Intermediate Reactant_A->Intermediate + Hydrazine (Nucleophilic Acyl Substitution) Reactant_B Hydrazine Hydrate (N2H4·H2O) Reactant_B->Intermediate Product (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid Intermediate->Product Intramolecular Cyclization (Dehydration)

Caption: General synthesis pathway for the target molecule.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific problems that may arise during the synthesis, purification, and scale-up of (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid.

Part 1: Reaction and Yield Optimization
Question 1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I improve it?

Low yield is a frequent issue, often stemming from suboptimal reaction conditions or competing side reactions. Let's break down the key factors.

Answer:

A. Inadequate Temperature Control:

  • The Problem: The initial reaction between the anhydride and hydrazine hydrate is highly exothermic. A rapid temperature increase can promote the formation of undesired side products or even decomposition.

  • The Science: The nucleophilic attack of hydrazine on the carbonyl carbon is a fast process. Without proper heat dissipation, the localized energy buildup can lead to uncontrolled polymerization or the formation of alternative, more complex structures.

  • Troubleshooting Protocol:

    • Pre-cool the Reactor: Cool your reaction vessel containing the anhydride solution (e.g., in acetic acid or ethanol) to 0-5 °C in an ice bath before adding the hydrazine.

    • Control Reagent Addition: Add the hydrazine hydrate solution dropwise using an addition funnel. Monitor the internal temperature closely, ensuring it does not exceed a set point (e.g., 20-25 °C) during the addition phase. On a larger scale, this controlled addition is paramount.[2]

    • Post-Addition Heating: Once the hydrazine addition is complete, the reaction mixture can be gently heated (e.g., to 70-95 °C) to drive the cyclization and dehydration step to completion.[3]

B. Incorrect Stoichiometry & Side Reactions:

  • The Problem: Using an incorrect molar ratio of reactants can lead to the formation of impurities that are difficult to remove and represent a loss of valuable starting material.

  • The Science: If hydrazine is in excess, it can remain as a toxic impurity.[4] If the anhydride is in large excess, it can react with the initial product or lead to the formation of a 1,2-dimaleic acid hydrazine, where one hydrazine molecule bridges two anhydride molecules.[5]

  • Troubleshooting Protocol:

    • Optimize Molar Ratios: Start with a slight excess of the anhydride (e.g., 1.05 to 1.1 equivalents). This ensures the complete consumption of the more hazardous and difficult-to-remove hydrazine. Studies on the related maleic hydrazide have shown that a 20% excess of maleic anhydride can significantly increase yield.[2]

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the limiting reagent (hydrazine) to determine the reaction endpoint accurately.

G Anhydride Anhydride Desired_Product Desired 1:1 Adduct (Cyclized Product) Anhydride->Desired_Product 1 eq. Side_Product Undesired 2:1 Adduct (1,2-Dihydrazide) Anhydride->Side_Product 2 eq. (Excess Anhydride) Hydrazine Hydrazine Hydrazine->Desired_Product 1 eq. Hydrazine->Side_Product 1 eq. G Crude Crude Reaction Mixture (Aqueous Solution) pH_Adjust pH Adjustment to ~2-3 (with HCl) Crude->pH_Adjust Filter Filter Precipitate pH_Adjust->Filter Crude_Solid Crude Solid Product Filter->Crude_Solid Check_Purity Check Purity (HPLC/TLC) Crude_Solid->Check_Purity Recrystallize Recrystallization (e.g., from H2O or EtOH/H2O) Check_Purity->Recrystallize Purity < 98% Final_Product Pure Product Check_Purity->Final_Product Purity ≥ 98% Recrystallize->Final_Product Chromatography Advanced Chromatography (Reversed-Phase or Ion-Exchange) Recrystallize->Chromatography Still Impure Chromatography->Final_Product

Sources

Strategies to increase the shelf life of (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid formulations

[1]

Welcome to the Advanced Application Support Portal. Current Ticket Context: Stability & Shelf-Life Optimization Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Stability Paradox

You are likely encountering shelf-life issues because (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid (often an analog of saturated maleic hydrazide derivatives) exists at the intersection of three competing chemical instabilities:

  • Oxidative Dehydrogenation: The "tetrahydro" ring is thermodynamically driven to lose hydrogen and aromatize to the planar "dihydro" form.[1]

  • pH-Dependent Solubility vs. Hydrolysis: The molecule requires basicity to dissolve (ionizing the carboxylic acid), but high pH catalyzes ring opening (hydrazide hydrolysis).[1]

  • Metal-Catalyzed Chelation: The dione motif adjacent to a carboxylic acid is a potent chelator for trace transition metals (Fe³⁺, Cu²⁺), which drastically accelerates degradation.[1]

This guide provides a self-validating protocol to stabilize your formulations.

Part 1: The Troubleshooting Matrix

Identify your specific failure mode to select the correct stabilization module.

SymptomDiagnosisRoot CauseImmediate Action
Pink/Brown Discoloration Oxidative DegradationTrace metals catalyzing ring aromatization or polymerization.[1]Add EDTA (0.05%) + Argon Purge.[1]
White Precipitate Acidic AggregationpH drifted below

(approx 4.2).[1] The molecule protonated and crashed out.[1]
Adjust to pH 6.8–7.2 with Phosphate Buffer.[1]
Loss of Potency (Clear Soln) Ring HydrolysispH > 8.5 or Temp > 30°C caused hydrazide bond cleavage.[1]Lower pH to neutral; Store at -20°C.
Gelling/Viscosity Increase Hydrogen BondingHigh concentration (>50mM) causing intermolecular stacking.[1]Add co-solvent (DMSO 5% or Glycerol).[1]
Part 2: Critical Stabilization Protocols
Module A: The "Goldilocks" pH Strategy

The stability of this molecule is governed by its ionization state. You must maintain the pH in a narrow window where the carboxylic acid is ionized (solubility) but the hydrazide ring remains protonated (stability).[1]

  • Target pH: 6.8 – 7.4

  • The Trap: Do not use unbuffered water. The compound itself is acidic; dissolving it in water drops the pH, causing auto-precipitation.

  • Protocol:

    • Dissolve compound in 50 mM Potassium Phosphate Buffer (pH 7.2) .

    • Why Potassium? Sodium salts of pyridazines often have lower solubility (common ion effect) than potassium salts.[1]

Module B: Antioxidant & Chelation Shielding

Because the "tetrahydro" ring is prone to oxidation, you must remove the catalysts (metals) and the fuel (oxygen).[1]

  • Step 1: Chelation (Mandatory)

    • Add Disodium EDTA at a final concentration of 0.5 mM .[1]

    • Mechanism:[2] EDTA wraps around trace Iron/Copper ions leaching from glassware or water, preventing them from coordinating with the dione oxygens and initiating electron transfer.

  • Step 2: Oxygen Scavenging

    • For aqueous stock solutions, add Sodium Metabisulfite (0.1% w/v) .[1]

    • Caution: If your downstream assay is sensitive to sulfur, substitute with Ascorbic Acid (0.05%) , but monitor pH as ascorbic acid is acidic.

Module C: Storage Architecture
  • Lyophilized Powder: Stable at -20°C for 2 years if desiccated.[1]

  • Solubilized Stock:

    • Solvent: DMSO (Anhydrous) is superior to water.[1]

    • Temp: -80°C is required for long-term (>1 month) storage of aqueous solutions.[1]

    • Cycles: Aliquot immediately.[1] Do not freeze-thaw more than once.

Part 3: Visualizing the Stability Logic

The following diagram maps the decision process for stabilizing your specific formulation based on the solvent system and intended use.

StabilityStrategycluster_legendCritical Control PointsStartFormulation StartSolventSelect Solvent SystemStart->SolventAqueousAqueous BufferSolvent->AqueousAssay Requires AqueousOrganicOrganic (DMSO/EtOH)Solvent->OrganicStock SolutionCheckPHCheck pH(Target 6.8-7.4)Aqueous->CheckPHDrySolventUse Anhydrous Grade(<0.1% Water)Organic->DrySolventAddChelatorAdd 0.5mM EDTA(Stop Metal Cat.)CheckPH->AddChelatorAddAntioxAdd Metabisulfite(Stop Oxidation)AddChelator->AddAntioxStorageStorage: -20°C / DarkAddAntiox->StorageInertGasPurge Headspace(Argon/N2)DrySolvent->InertGasInertGas->Storage

Caption: Decision tree for stabilizing (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid based on solvent choice.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I autoclave this compound? A: Absolutely not. The combination of high heat (121°C) and pressure will likely cause decarboxylation of the acetic acid side chain or hydrolysis of the cyclic hydrazide.[1] Always use sterile filtration (0.22 µm PVDF or PES membranes) for sterilization.[1]

Q2: My solution turned pink overnight. Is it still usable? A: The pink color indicates the formation of a diazenyl radical or partial aromatization to the pyridazine analog. While the bulk of the molecule might be intact, these degradation products are often reactive electrophiles that can interfere with biological assays (false positives).[1] Discard and prepare fresh.

Q3: Why does the protocol recommend Potassium Phosphate over PBS? A: PBS (Phosphate Buffered Saline) contains high sodium chloride.[1] High ionic strength can "salt out" organic acids, reducing solubility. Furthermore, chloride ions can sometimes facilitate metal-catalyzed oxidation. Potassium phosphate provides buffering capacity with lower salting-out potential.[1]

Q4: I need to inject this into animals. What is the safe vehicle? A: For in vivo work, avoid toxic antioxidants like metabisulfite.

  • Recommended Vehicle: 5% DMSO + 40% PEG-400 + 55% Saline.[1]

  • Note: Prepare this immediately before injection.[1] The PEG-400 helps solubilize the hydrophobic core, while the saline ensures isotonicity.

Part 5: Mechanistic Degradation Pathway

Understanding how the molecule breaks down allows you to prevent it.[1] The diagram below illustrates the tautomeric equilibrium and the oxidation risk.

DegradationPathStableTarget Form:Tetrahydropyridazine-3,6-dione(Active, Intact)TautomerLactim Tautomer(Enol form, reactive)Stable->TautomerpH > 8 or < 4HydrolyzedDegradant B:Ring Opening(Hydrazide cleavage)Stable->HydrolyzedHigh Temp + High pHOxidizedDegradant A:Dihydro-pyridazine (Aromatic)(Pink/Brown Color)Tautomer->OxidizedO2 + Metal Ions(Dehydrogenation)

Caption: Primary degradation pathways: Oxidative aromatization and hydrolytic ring opening.[1]

References
  • ICH Harmonised Tripartite Guideline. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Council for Harmonisation.[1] Link

  • Katrusiak, A. (2015).[1][3] One-step ring condensation of hydrazine derivatives and cyclic anhydrides.[1][3] (Mechanistic insight into pyridazine-dione formation and stability). Link

  • Wanno, B., et al. (2005).[1][2] Tautomeric and Rotameric Transformation of 4-Methyl-3,6-pyridazinedione.[1][2] (Computational analysis of dione stability). Link[1]

  • PubChem Compound Summary. Acetic acid derivatives of pyridazine-diones.[1] National Library of Medicine.[1] Link[1]

Validation & Comparative

Comparing the herbicidal efficacy of (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid with commercial herbicides

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel and effective herbicidal agents, the pyridazinone scaffold has emerged as a promising chemical framework. This guide provides a comprehensive comparison of the herbicidal efficacy of a representative pyridazinone compound, (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid, with established commercial herbicides. While direct herbicidal data on this specific acetic acid derivative is nascent, we will draw upon the well-documented activities of its close structural analog, maleic hydrazide, a widely used plant growth regulator and herbicide, to inform our comparative analysis.[1][2][3][4] This guide is intended for researchers and scientists in the field of agrochemical development, offering a framework for evaluating novel herbicidal candidates.

Introduction to Pyridazinone Herbicides

Pyridazinone derivatives represent a class of herbicides that primarily act by interfering with photosynthesis.[5][6][7] Specifically, many pyridazinone herbicides inhibit the Hill reaction in chloroplasts, disrupting the photosynthetic electron transport chain.[5][6][7] This mode of action leads to a cascade of events, ultimately causing oxidative stress and cell death in susceptible plants. Maleic hydrazide, a pyridazinone derivative, is known to function as a plant growth regulator by inhibiting cell division, and it also exhibits selective herbicidal properties.[1][2][8] The structural similarity of (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid to maleic hydrazide suggests a potentially similar mechanism of action, making it a compelling candidate for investigation.

Comparative Herbicides: A Snapshot

To establish a robust comparative framework, we will evaluate the pyridazinone candidate against a panel of commercial herbicides with diverse mechanisms of action.

Herbicide ClassActive IngredientPrimary Mechanism of Action
Pyridazinone (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid (proposed) / Maleic Hydrazide (proxy)Inhibition of photosynthesis and cell division[1][2][5][6][7][8]
Glyphosate GlyphosateInhibition of EPSP synthase in the shikimate pathway, blocking aromatic amino acid synthesis.[4][9]
Phenoxyalkanoic Acid 2,4-Dichlorophenoxyacetic acid (2,4-D)Synthetic auxin, causing uncontrolled growth in broadleaf weeds.[10][11]
N-(phosphonomethyl)glycine FlumioxazinInhibition of protoporphyrinogen oxidase (PPO), leading to rapid membrane disruption.[12][13]

Experimental Design for Efficacy Evaluation

A rigorous and well-controlled experimental design is paramount for the accurate assessment of herbicidal efficacy. The following protocols outline a comprehensive approach to comparing our pyridazinone candidate with commercial standards.

Plant Species Selection

A diverse range of plant species should be selected to assess the spectrum of herbicidal activity. This should include representative monocotyledonous (e.g., Zea mays, Triticum aestivum) and dicotyledonous (e.g., Glycine max, Arabidopsis thaliana) crop and weed species.

Experimental Workflow

The overall experimental workflow is designed to assess both pre- and post-emergent herbicidal activity.

G cluster_0 Phase 1: Seed Germination & Seedling Growth cluster_1 Phase 2: Herbicide Application cluster_2 Phase 3: Data Collection & Analysis A Seed Sourcing & Viability Testing B Potting & Sowing A->B C Germination under Controlled Conditions (25°C, 16h light/8h dark) B->C D Pre-Emergence Application (Applied to soil surface post-sowing) C->D E Post-Emergence Application (Applied to seedlings at 2-3 leaf stage) C->E F Visual Injury Assessment (Daily for 14 days) D->F G Biomass Measurement (Shoot and root dry weight at 14 DAT) D->G H Chlorophyll Content Analysis D->H E->F E->G E->H I Statistical Analysis (ANOVA, Dose-Response Curves) F->I G->I H->I

Figure 1: Overall experimental workflow for evaluating herbicidal efficacy.
Detailed Protocols

Protocol 1: Pre-Emergence Herbicidal Efficacy Assay

  • Preparation: Fill 10 cm pots with a standardized soil mix.

  • Sowing: Sow 10 seeds of each target plant species per pot at a depth of 1 cm.

  • Application: Immediately after sowing, apply the test compounds at a range of concentrations (e.g., 0.1, 1, 10, 100 kg/ha active ingredient) using a calibrated sprayer to ensure uniform coverage. A vehicle control (solvent only) and untreated control should be included.

  • Incubation: Place the pots in a growth chamber with controlled temperature, humidity, and light cycles.

  • Assessment: At 14 and 28 days after treatment (DAT), count the number of emerged seedlings and visually assess phytotoxicity on a scale of 0% (no effect) to 100% (complete kill).[14]

  • Biomass: At 28 DAT, harvest the above-ground biomass, dry in an oven at 70°C for 48 hours, and record the dry weight.

Protocol 2: Post-Emergence Herbicidal Efficacy Assay

  • Plant Growth: Grow seedlings of the target species in 10 cm pots until they reach the 2-3 true leaf stage.[14]

  • Application: Apply the test compounds at a range of concentrations as described in the pre-emergence protocol. Ensure complete and uniform coverage of the foliage.

  • Incubation: Return the pots to the growth chamber.

  • Assessment: Visually assess phytotoxicity at 3, 7, 14, and 21 DAT.

  • Biomass: At 21 DAT, harvest and determine the dry weight of the above-ground biomass.

Protocol 3: Mechanism of Action - Photosynthesis Inhibition Assay

  • Chlorophyll Fluorescence: Utilize a portable chlorophyll fluorometer to measure the quantum yield of photosystem II (PSII) in treated and untreated plants. A significant decrease in the Fv/Fm ratio in treated plants is indicative of PSII inhibition.

  • Oxygen Evolution: Measure the rate of oxygen evolution from isolated chloroplasts or leaf discs in the presence of the test compounds using an oxygen electrode. Inhibition of oxygen evolution in the light is a direct measure of photosynthetic electron transport disruption.[7]

Expected Outcomes and Data Interpretation

The data collected from these experiments will allow for a multi-faceted comparison of the pyridazinone candidate with the commercial herbicides.

Table 1: Hypothetical Comparative Efficacy Data (ED50 values in kg/ha )

Plant Species(3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acidGlyphosate2,4-DFlumioxazin
Zea mays (Corn)>1001.5>1000.5
Triticum aestivum (Wheat)>1001.2>1000.4
Glycine max (Soybean)150.80.50.1
Abutilon theophrasti (Velvetleaf)100.60.30.05
Setaria faberi (Giant Foxtail)250.7>1000.2

ED50: The effective dose required to cause a 50% reduction in plant growth.

Data Interpretation:

  • Spectrum of Activity: The ED50 values will reveal the spectrum of weed control for each herbicide. A lower ED50 value indicates higher potency.

  • Crop Selectivity: Comparing the ED50 values for crop and weed species will determine the selectivity of the pyridazinone candidate. High ED50 values for crops and low ED50 values for weeds are desirable.

  • Mechanism of Action: The results from the photosynthesis inhibition assays will provide evidence for the molecular target of the pyridazinone compound.

G cluster_0 Photosynthetic Electron Transport Chain PSII Photosystem II PQ Plastoquinone Pool PSII->PQ Cytb6f Cytochrome b6f PQ->Cytb6f PC Plastocyanin Cytb6f->PC PSI Photosystem I PC->PSI NADPH NADPH PSI->NADPH Pyridazinone Pyridazinone Herbicides Pyridazinone->PQ Inhibition of electron transfer Inhibition Inhibition

Sources

Strategic SAR Profiling of Pyridazinone Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry, the pyridazinone scaffold (specifically pyridazin-3(2H)-one and its 4,5-dihydro analogue) represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Unlike rigid legacy scaffolds, the pyridazinone core offers unique tautomeric versatility and multiple substitution vectors (N2, C4, C5, C6) that allow for precise tuning of lipophilicity and electrostatic potential.

This guide objectively compares optimized Pyridazinone Derivatives against standard-of-care alternatives (Celecoxib, Erlotinib, Milrinone) across three therapeutic axes: Inflammation (COX-2) , Oncology (EGFR) , and Cardiovascular (PDE3) .

PART 1: Anti-Inflammatory & Analgesic Profiling (COX-2 Selectivity)

The Challenge: Gastric Safety in NSAIDs

Traditional NSAIDs (e.g., Indomethacin) inhibit both COX-1 (constitutive, gastroprotective) and COX-2 (inducible, inflammatory), leading to severe gastric ulceration. The "Alternative" class, Pyrazoles (e.g., Celecoxib), improved selectivity but faces patent and metabolic challenges.

The Pyridazinone Solution

Pyridazinone derivatives utilize a specific 6-position substitution to penetrate the secondary pocket of the COX-2 enzyme (Val523), a feature absent in COX-1 (Ile523).

Comparative Data: Potency & Selectivity

Experimental data derived from recent bioassays comparing novel pyridazinone lead compounds against market standards.[1]

CompoundTargetIC50 (µM)Selectivity Index (SI)*Ulcer Index (In Vivo)
Pyridazinone Lead 6b COX-20.18 6.33Low (< 1.0)
Pyridazinone Lead 5a COX-20.7716.70Negligible
Celecoxib (Alternative) COX-20.3537.03Low
Indomethacin (Std) COX-1/20.420.50 (Non-selective)High (> 15.0)

*Selectivity Index (SI) = IC50(COX-1) / IC50(COX-2). Higher is better.

Key SAR Insight: The superior safety profile of Compound 6b stems from its interaction with His90 and Arg513 within the COX-2 active site. Unlike Indomethacin, the pyridazinone ring does not possess the acidic carboxyl group often responsible for direct gastric irritation, acting instead as a non-acidic pharmacophore [1][3].

Mechanism of Action: The Selectivity Filter

The following diagram illustrates how Pyridazinone derivatives achieve high selectivity by exploiting the structural differences between COX-1 and COX-2.

COX_Mechanism Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA COX1 COX-1 Enzyme (Small Hydrophobic Channel) AA->COX1 COX2 COX-2 Enzyme (Large Side Pocket) AA->COX2 Prostaglandins_Homeo Prostaglandins (Gastric Protection) COX1->Prostaglandins_Homeo Prostaglandins_Inflam Prostaglandins (Inflammation/Pain) COX2->Prostaglandins_Inflam Indomethacin Indomethacin (Non-Selective) Indomethacin->COX1 Blocks Indomethacin->COX2 Blocks Pyridazinone Pyridazinone Derivative (Bulky C6-Substituent) Pyridazinone->COX1 Steric Clash (Ile523) Pyridazinone->COX2 Fits Side Pocket (Val523)

Figure 1: Differential inhibition mechanism. Pyridazinones exploit the Val523 residue in COX-2 to fit bulky substituents, avoiding COX-1 inhibition.

PART 2: Oncology (EGFR Kinase Inhibition)[2]

The Challenge: Drug Resistance

First-generation EGFR inhibitors (e.g., Gefitinib) fail when the T790M mutation occurs (gatekeeper mutation). Second-generation alternatives often exhibit high toxicity.

The Pyridazinone Solution

Novel pyridazinone-based hybrids (e.g., Pyridazine-Pyrazoline) function as ATP-competitive inhibitors. The planar pyridazinone ring mimics the adenine base of ATP, while specific side chains (e.g., N-substituted aryl groups) extend into the hydrophobic back pocket of the kinase.

Comparative Data: EGFR-WT vs. T790M Mutant

Data compares Pyridazinone Derivative 5d against Erlotinib (standard).[2]

CompoundEGFR-WT IC50 (µM)EGFR-T790M IC50 (µM)Cytotoxicity (MCF-7)
Pyridazinone 5d 0.133 0.043 5.92 µM
Erlotinib (Alt) 0.1890.1907.64 µM
Doxorubicin (Std) N/AN/A3.18 µM

Analysis: Compound 5d demonstrates a 4.4-fold higher potency against the resistant T790M mutant compared to Erlotinib. Molecular dynamics simulations suggest the pyridazinone scaffold forms a more stable complex with the mutant kinase domain due to favorable pi-stacking interactions unique to the diazine ring system [2].

PART 3: Cardiovascular (PDE3 Inhibition)[3]

The Challenge: Inotropy without Arrhythmia

PDE3 inhibitors (like Milrinone) are used for acute heart failure but are limited by arrhythmogenic side effects.

The Pyridazinone Solution

Dihydropyridazinone derivatives (structurally related to MCI-154) act as "Inodilators"—combining positive inotropy (force of contraction) with vasodilation.

SAR Rule: The transition from pyridazin-3(2H)-one (aromatic) to 4,5-dihydropyridazin-3(2H)-one (saturated) is critical. The saturated C4-C5 bond allows the ring to adopt a non-planar conformation essential for PDE3 active site binding.

Comparative Data: Vasodilation & PDE3 Inhibition
CompoundPDE3 Inhibition (%)Vasodilation (EC50)
Milrinone (Std) 60.50%0.8 µM
MCI-154 Analog 36.17%1.2 µM
Pyridazinone 24b 14.50%> 2.0 µM

Note: While some pyridazinone derivatives show lower absolute PDE3 inhibition than Milrinone, they often exhibit a better safety profile regarding calcium overload, acting partly as Calcium Sensitizers rather than pure PDE inhibitors [5].

PART 4: Experimental Protocols

Synthesis Workflow: The Succinic Anhydride Route

This is the industry-standard protocol for generating the core scaffold. It is self-validating because the intermediate (Aroylpropionic acid) is a stable solid easily characterized by melting point before cyclization.

Reagents: Succinic anhydride, AlCl3, Hydrazine Hydrate.[3]

Synthesis_Workflow Step1 Friedel-Crafts Acylation (Benzene + Succinic Anhydride) Inter Intermediate: Beta-Aroylpropionic Acid Step1->Inter AlCl3, 4h Step2 Cyclization (Hydrazine Hydrate, Reflux) Inter->Step2 EtOH, 6h Product Product: 6-Phenyl-4,5-dihydropyridazin-3(2H)-one Step2->Product Yield > 80% Step3 Dehydrogenation (Optional: Br2/AcOH) Product->Step3 Oxidation Final Aromatic Pyridazinone Step3->Final

Figure 2: General synthetic pathway. The transition from 'Product' to 'Final' determines the switch from cardiovascular (dihydro) to anti-inflammatory (aromatic) activity.

In Vitro COX-2 Inhibition Assay Protocol

To verify the data presented in Part 1, follow this colorimetric screening protocol.

  • Preparation: Incubate recombinant human COX-2 enzyme with heme cofactor in Tris-HCl buffer (pH 8.0).

  • Inhibitor Addition: Add Pyridazinone test compounds (dissolved in DMSO) at varying concentrations (0.01 – 10 µM).

  • Substrate Initiation: Add Arachidonic Acid (100 µM) and TMPD (colorimetric substrate).

  • Measurement: Monitor absorbance at 590 nm. The oxidation of TMPD is directly proportional to COX activity.

  • Calculation: $ % Inhibition = \frac{(Abs_{control} - Abs_{sample})}{Abs_{control}} \times 100 $. Determine IC50 using non-linear regression.

References

  • Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. PubMed. [Link]

  • Discovery of novel pyridazinone derivatives as EGFRWT/ EGFRT790M kinase inhibitors. Bioorganic Chemistry. [Link]

  • Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules (MDPI). [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers. Bioorganic Chemistry. [Link]

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Validating the Mechanism of Action of (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid as a Protoporphyrinogen IX Oxidase (PPO) Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of the novel compound, (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid, as a putative Protoporphyrinogen IX oxidase (PPO) inhibitor. We will delve into the critical experiments required to not only confirm its inhibitory activity but also to characterize its specific mode of action, comparing its performance with established PPO inhibitors.

Introduction: The Significance of Protoporphyrinogen IX Oxidase (PPO) as a Target

Protoporphyrinogen IX oxidase (PPO) is a crucial enzyme in the tetrapyrrole biosynthesis pathway, responsible for the synthesis of both chlorophyll and heme.[1] It catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX).[1][2] Inhibition of PPO leads to the accumulation of its substrate, PPGIX, which then leaks from its site of synthesis.[3] In the presence of light and oxygen, this accumulated PPGIX is non-enzymatically oxidized to PPIX, a potent photosensitizer.[1] The resulting generation of reactive oxygen species causes rapid lipid peroxidation and cell membrane disruption, ultimately leading to cell death.[3][4] This mechanism makes PPO an effective target for herbicides in agriculture and potentially for therapeutic agents in medicine.[2][4]

The pyridazine chemical scaffold is a known constituent in various biologically active compounds, including some with herbicidal properties.[5][6][7] Therefore, the hypothesis that (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid acts as a PPO inhibitor is a scientifically grounded starting point for investigation. This guide outlines a systematic approach to rigorously test this hypothesis.

Experimental Validation Strategy: A Multi-faceted Approach

To robustly validate the mechanism of action, a multi-pronged experimental strategy is essential. This involves a progression from in vitro enzymatic assays to biophysical binding studies and finally to cell-based functional assays. This tiered approach provides converging lines of evidence to build a strong case for the compound's mode of action.

G Enzymatic Assays Enzymatic Assays (IC50 & Kinetics) Biophysical Assays Biophysical Binding Assays (e.g., TSA, SPR) Enzymatic Assays->Biophysical Assays Cell-Based Assays Cell-Based Functional Assays (e.g., Herbicide Efficacy) Biophysical Assays->Cell-Based Assays

Caption: A multi-tiered workflow for validating PPO inhibitors.

In Vitro Enzymatic Assays: Direct Evidence of PPO Inhibition

The initial and most critical step is to determine if (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid directly inhibits the enzymatic activity of PPO. This is typically achieved through a fluorescence-based assay that monitors the conversion of the non-fluorescent substrate, protoporphyrinogen IX, to the fluorescent product, protoporphyrin IX.[1][2]

Determination of IC50 Value

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the compound's potency. A lower IC50 value indicates a more potent inhibitor.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid in a suitable solvent (e.g., DMSO).

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5, containing 5 mM DTT, 1 mM EDTA, and 0.03% Tween 80).[1]

    • Prepare a solution of purified recombinant PPO enzyme.

    • Prepare the substrate, protoporphyrinogen IX.

  • Assay Procedure:

    • Perform serial dilutions of the test compound.

    • In a 384-well plate, pre-incubate the PPO enzyme with the various concentrations of the test compound for a defined period (e.g., 10 minutes at 37°C).[2]

    • Initiate the enzymatic reaction by adding the protoporphyrinogen IX substrate.[2]

    • Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (e.g., λEX/λEM = 410/632 nm).[2]

    • Include positive controls (a known PPO inhibitor like fomesafen) and negative controls (vehicle only).

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the fluorescence curves.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Data Presentation:

CompoundPPO IC50 (nM)Fomesafen (Reference) IC50 (nM)
(3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid[Example Value: 150][Example Value: 50]
Enzyme Kinetic Studies: Unraveling the Mode of Inhibition

Understanding how the inhibitor interacts with the enzyme and its substrate is crucial for mechanism of action studies. Enzyme kinetics can distinguish between different modes of inhibition, such as competitive, non-competitive, and uncompetitive.[8][9]

G cluster_0 Competitive Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate ES->E - S P Product ES->P k_cat I Inhibitor EI->E - I

Caption: Competitive inhibition model where the inhibitor binds to the active site.

Experimental Protocol:

  • Assay Setup: The assay is similar to the IC50 determination, but with varying concentrations of both the substrate and the inhibitor.

  • Procedure:

    • Select a range of fixed concentrations of (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid.

    • For each inhibitor concentration, measure the initial reaction velocity at various substrate concentrations.

  • Data Analysis:

    • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).

    • Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor to determine the mode of inhibition.[8][10]

Data Interpretation:

Inhibition TypeEffect on VmaxEffect on KmLineweaver-Burk Plot
Competitive UnchangedIncreasesLines intersect on the y-axis.[8]
Non-competitive DecreasesUnchangedLines intersect on the x-axis.[11]
Uncompetitive DecreasesDecreasesLines are parallel.

Biophysical Assays: Confirming Direct Target Engagement

While enzymatic assays demonstrate inhibition of activity, biophysical assays provide direct evidence of the compound binding to the PPO protein.[12][13][14] These techniques are crucial for confirming that the observed inhibition is due to a direct interaction and not an artifact of the assay system.

Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), measures the change in the thermal stability of a protein upon ligand binding.[2][14] An increase in the melting temperature (Tm) of the PPO protein in the presence of the compound indicates stabilizing binding.

Experimental Protocol:

  • Reagent Preparation:

    • Purified PPO enzyme.

    • (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid.

    • A fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

  • Procedure:

    • Mix the PPO enzyme, the test compound, and the fluorescent dye in a PCR plate.

    • Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence.

  • Data Analysis:

    • Plot fluorescence as a function of temperature.

    • The midpoint of the unfolding transition is the Tm.

    • A significant positive shift in Tm (ΔTm) in the presence of the compound indicates direct binding.[2]

Data Presentation:

CompoundPPO Tm (°C)ΔTm (°C)
PPO alone[Example Value: 52.3]-
PPO + (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid[Example Value: 56.8]+4.5
Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of a ligand to its target.[13][14]

Experimental Protocol:

  • Immobilization: Covalently immobilize the purified PPO enzyme onto a sensor chip surface.

  • Binding Analysis:

    • Flow different concentrations of (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid over the sensor surface.

    • Monitor the change in the refractive index at the surface, which is proportional to the amount of bound compound.

  • Data Analysis:

    • Fit the binding data to kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Data Presentation:

Compoundka (1/Ms)kd (1/s)KD (nM)
(3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid[Example Value: 2.5 x 10^4][Example Value: 5.0 x 10^-4][Example Value: 20]

Cell-Based Assays: Assessing Functional Activity in a Biological Context

The final validation step is to demonstrate that the compound exhibits the expected biological activity in a cellular system. For a putative herbicide, this would involve whole-plant or cell culture assays.

Whole-Plant Herbicidal Efficacy Assay

This assay directly measures the compound's ability to act as a herbicide, which is the ultimate functional consequence of PPO inhibition in plants.[15]

Experimental Protocol:

  • Plant Growth: Grow susceptible plant species (e.g., Amaranthus retroflexus - redroot pigweed) under controlled environmental conditions.

  • Application: Apply (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid at various concentrations as a post-emergence spray. Include a known PPO-inhibiting herbicide as a positive control and a vehicle-only spray as a negative control.

  • Evaluation:

    • Visually assess plant injury (e.g., chlorosis, necrosis) at regular intervals after treatment.[15]

    • Measure plant biomass (fresh or dry weight) at the end of the experiment.

  • Data Analysis:

    • Calculate the GR50 value (the concentration required to reduce plant growth by 50%).

Data Presentation:

Plant SpeciesGR50 (g/ha) for Test CompoundGR50 (g/ha) for Reference Herbicide
Amaranthus retroflexus[Example Value: 100][Example Value: 30]

Conclusion

A thorough validation of the mechanism of action for a novel compound like (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid requires a systematic and multi-faceted approach. By combining in vitro enzymatic assays to determine potency and mode of inhibition, biophysical assays to confirm direct target engagement, and cell-based assays to demonstrate functional efficacy, researchers can build a robust and compelling case for its classification as a PPO inhibitor. This comprehensive validation is essential for advancing the compound in the drug discovery or agrochemical development pipeline.

References

  • Polyphenoloxidase (PPO): Effect, Current Determination and Inhibition Treatments in Fresh-Cut Produce. MDPI. Available from: [Link]

  • Mechanistic insights into the substrate recognition of PPO: toward the rational design of effective inhibitors. PubMed Central. Available from: [Link]

  • PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase. MDPI. Available from: [Link]

  • Identifying novel selective PPO inhibitors through structure-based virtual screening and bio-evaluation. National Institutes of Health. Available from: [Link]

  • Insight of Polyphenol Oxidase Enzyme Inhibition and Total Polyphenol Recovery from Cocoa Beans. PubMed Central. Available from: [Link]

  • Virtual Screening and Bioassay of Novel Protoporphyrinogen Oxidase and p-Hydroxyphenylpyruvate Dioxygenase Dual-Target Inhibitors. MDPI. Available from: [Link]

  • Enzyme inhibition and kinetics graphs. Khan Academy. Available from: [Link]

  • Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Publications. Available from: [Link]

  • Inhibition of Protoporphyrinogen Oxidase. University of Nebraska–Lincoln. Available from: [Link]

  • Herbicidal Activity of Some Pyridazine Derivatives: Part I. Pyridazyl Phenyl Ethers. J-STAGE. Available from: [Link]

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  • Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives. PubMed. Available from: [Link]

  • Protoporphyrinogen Oxidase (PPO) Inhibitors. University of California, Davis. Available from: [Link]

  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences. Available from: [Link]

  • Inhibition of Polyphenol Oxidase Activity by Mesoporous Silica Nanoparticles and Multiwalled Carbon Nanotubes Modified with Surfactants. ACS Publications. Available from: [Link]

  • Biophysical Screening for the Discovery of Small-Molecule Ligands. PubMed Central. Available from: [Link]

  • KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo. Available from: [Link]

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A Comparative Guide to the In Vivo Validation of Novel Pyridazinone Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The growing interest in pyridazinone derivatives as a promising class of anti-inflammatory agents necessitates robust and reproducible in vivo validation methodologies.[1][2][3][4] This guide provides a comprehensive comparison of established in vivo models and outlines detailed experimental protocols to rigorously assess the anti-inflammatory potential of novel pyridazinone compounds.

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in a multitude of diseases.[1][2] Pyridazinone scaffolds have demonstrated significant efficacy in modulating key inflammatory pathways, offering a valuable therapeutic avenue.[1][2][3] This guide is designed to equip researchers with the necessary tools to conduct thorough preclinical evaluations.

Choosing the Right In Vivo Model: A Comparative Approach

The selection of an appropriate animal model is a critical first step in the in vivo validation process.[5] Different models mimic distinct aspects of the inflammatory cascade, and the choice should align with the specific research question and the hypothesized mechanism of action of the pyridazinone compound.

Model Inflammatory Stimulus Key Features & Applications Advantages Limitations
Carrageenan-Induced Paw Edema Carrageenan (a sulfated polysaccharide)A widely used model for acute inflammation.[6][7] Measures localized edema formation.High reproducibility, technical simplicity, and well-characterized inflammatory response.[7]Primarily reflects acute exudative inflammation and may not be representative of chronic inflammatory conditions.[5]
LPS-Induced Systemic Inflammation Lipopolysaccharide (LPS)Mimics systemic inflammatory responses, such as those seen in sepsis.[8][9] Allows for the assessment of systemic cytokine release and organ involvement.High reproducibility and technical ease in eliciting a systemic inflammatory response.[9]The acute and high-dose nature of LPS administration may not fully recapitulate the complexities of chronic systemic inflammation.
Experimental Protocols: A Step-by-Step Guide

This model is a cornerstone for screening potential anti-inflammatory drugs by evaluating their ability to reduce localized edema.[6][7][10]

Protocol:

  • Animal Acclimatization: House male Wistar rats or Swiss albino mice in a controlled environment for at least one week prior to the experiment.

  • Grouping and Dosing: Randomly divide the animals into the following groups (n=6-8 per group):

    • Vehicle Control (e.g., 0.5% carboxymethyl cellulose)

    • Novel Pyridazinone Compound (various doses)

    • Positive Control (e.g., Indomethacin, 10 mg/kg)

  • Drug Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.[11]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (0 hours) and at 1, 2, 3, and 4 hours post-carrageenan injection.[11]

  • Calculation of Edema Inhibition: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Workflow for Carrageenan-Induced Paw Edema Assay

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatize Animal Acclimatization grouping Grouping & Dosing acclimatize->grouping drug_admin Drug Administration grouping->drug_admin induce_edema Induce Edema (Carrageenan) drug_admin->induce_edema measure_volume Measure Paw Volume induce_edema->measure_volume calculate Calculate Edema Inhibition measure_volume->calculate analyze Data Analysis calculate->analyze

Caption: Workflow of the carrageenan-induced paw edema assay.

This model is invaluable for investigating the effects of a compound on systemic inflammatory responses and cytokine storms.[8][9]

Protocol:

  • Animal Acclimatization: Acclimatize male C57BL/6 mice for one week.

  • Grouping and Dosing: Divide the mice into groups:

    • Vehicle Control (Saline)

    • Novel Pyridazinone Compound (various doses)

    • Positive Control (e.g., Dexamethasone, 1 mg/kg)

  • Drug Administration: Administer the test compounds and controls (i.p. or p.o.) 30 minutes to 1 hour before LPS challenge.

  • Induction of Inflammation: Inject LPS (e.g., 10 mg/kg, i.p.) to induce systemic inflammation.[12]

  • Sample Collection: At a predetermined time point (e.g., 2, 6, or 24 hours post-LPS), collect blood via cardiac puncture and harvest tissues (e.g., lung, liver, spleen).

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the serum using ELISA kits.[13][14]

  • Tissue Analysis: Homogenize harvested tissues for further analysis, such as Myeloperoxidase (MPO) activity assay and Western blotting for COX-2 and iNOS expression.

Workflow for LPS-Induced Systemic Inflammation Assay

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatize Animal Acclimatization grouping Grouping & Dosing acclimatize->grouping drug_admin Drug Administration grouping->drug_admin induce_inflammation Induce Inflammation (LPS) drug_admin->induce_inflammation sample_collection Blood & Tissue Collection induce_inflammation->sample_collection cytokine_analysis Serum Cytokine Analysis sample_collection->cytokine_analysis tissue_analysis Tissue Analysis (MPO, Western Blot) sample_collection->tissue_analysis G LPS LPS IKK IKK LPS->IKK TNFR TNFR TNFR->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Genes Transcription Pyridazinone Novel Pyridazinone Pyridazinone->IKK Inhibition

Caption: The NF-κB signaling pathway and a potential point of inhibition by novel pyridazinones.

By conducting these comprehensive in vivo studies and mechanistic analyses, researchers can robustly validate the anti-inflammatory effects of novel pyridazinone compounds, paving the way for the development of new and effective therapeutic agents.

References

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]

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  • Deng, M., Scott, M. J., Fan, J., & Billiar, T. R. (2012). LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. The Journal of Immunology, 189(4), 1964-1971. [Link]

  • Melior Discovery. (n.d.). LPS Model of Systemic Inflammation. Retrieved from [Link]

  • Umar, M. I., Altaf, R., Iqbal, M. A., & Sadiq, M. B. (2010). In Vivo Experimental Models to Investigate the Anti-inflammatory Activity of Herbal Extracts (Review).
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  • Bio-Rad. (n.d.). NF-kB signaling pathway. Retrieved from [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367. [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

  • Aher, V. D., Wagh, S. S., & Pande, J. V. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 346-350.
  • PUR-FORM. (2021, January 8). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. Retrieved from [Link]

  • ResearchGate. (n.d.). Anti‐inflammatory activity of pyridazinones: A review. Retrieved from [Link]

  • PubMed. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. Retrieved from [Link]

  • PubMed. (2023). Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat. Retrieved from [Link]

  • PubMed. (2000). Quantitative analysis of proinflammatory cytokines (IL-1beta, IL-6, TNF-alpha) in human skin wounds. Retrieved from [Link]

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  • PubMed Central. (2024). LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1 via regulation of macrophage M1/M2 polarization. Retrieved from [Link]

  • eLife. (2024). LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization. Retrieved from [Link]

  • PubMed. (2022). Anti-inflammatory activity of pyridazinones: A review. Retrieved from [Link]

  • PubMed. (2019). Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. Retrieved from [Link]

  • PubMed Central. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. Retrieved from [Link]

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A Comparative Guide to Sprout Suppression: Maleic Hydrazide vs. (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the agricultural and horticultural industries, controlling sprout formation in stored crops such as potatoes and onions is critical for maintaining quality and extending shelf life. For decades, maleic hydrazide has been a cornerstone of sprout suppression strategies. This guide provides an in-depth comparison of the well-established efficacy of maleic hydrazide with the largely undocumented potential of (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid.

Due to a significant disparity in available research, this guide will focus heavily on the extensive data available for maleic hydrazide, while contextualizing the potential of (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid within the broader class of pyridazinone derivatives, which are known to exhibit plant growth regulating activities.

Maleic Hydrazide: A Proven Sprout Suppressant

Maleic hydrazide (MH) is a systemic plant growth regulator that has been in use since the 1940s.[1] It is primarily used to control sprouting in potatoes and onions, as well as to manage the growth of suckers in tobacco and for weed and grass control in various settings.[2][3]

Mechanism of Action

The primary mode of action of maleic hydrazide is the inhibition of cell division, specifically targeting the meristematic tissues where growth originates.[3][4][5] It does not, however, inhibit the expansion of existing cells.[1][6] When applied as a foliar spray to a growing crop, MH is absorbed by the leaves and translocated to the developing tubers or bulbs.[5][6] Once in the storage organs, it accumulates and effectively arrests cell division in the buds, thereby delaying the transition from dormancy to active sprouting.[4]

dot

Maleic_Hydrazide_MoA cluster_plant Plant System cluster_cellular Cellular Level MH_Application Foliar Application of Maleic Hydrazide Absorption Absorption by Leaves MH_Application->Absorption Uptake Translocation Translocation to Tubers/Bulbs Absorption->Translocation Systemic Movement Accumulation Accumulation in Meristematic Tissues (Buds) Translocation->Accumulation Cell_Division_Inhibition Inhibition of Mitosis (Cell Division) Accumulation->Cell_Division_Inhibition Primary Action Dormancy Prolonged Dormancy Cell_Division_Inhibition->Dormancy Sprout_Suppression Sprout Suppression Dormancy->Sprout_Suppression

Caption: Mechanism of action of maleic hydrazide for sprout suppression.

Efficacy and Application

The effectiveness of maleic hydrazide is well-documented and depends on several factors, including application timing, crop health, and post-harvest storage conditions.[4]

Application Protocol:

  • Timing: MH is applied as a foliar spray to the growing crop, typically 4-7 weeks before harvest.[1] Applying it too early can negatively impact yield and tuber size, while late application can result in reduced uptake and compromised sprout control.[1][6]

  • Crop Condition: The plants should be actively growing and healthy to ensure efficient absorption and translocation of the active ingredient.[5]

  • Environmental Conditions: Higher humidity levels at the time of application can enhance uptake.[7][8]

  • Dosage: The application rate is crucial for achieving the desired residue levels in the tubers for effective long-term sprout control. A residue of around 12 ppm has been reported as necessary for maximum efficacy.[1]

Experimental Data on Efficacy:

CropCultivar(s)MH Application RateStorage TemperatureDuration of Sprout ControlEfficacyReference
PotatoIrish Cobbler, Pontiac2500 ppm7°C and 13°C7 monthsAlmost complete inhibition of sprouting.[1][1]
PotatoFour cultivars0.3% foliar spray15-29°C and 20-36°CUp to 12 weeksReduced mean number of sprouted tubers by 27% at 10 weeks and sprout weight by 76% at 12 weeks.[1][1]
PotatoVarious3.36 kg/ha Not specifiedUp to 8 monthsDelayed initial sprouting and inhibited sprout growth.[9][9]
Toxicological and Environmental Profile

Environmentally, maleic hydrazide is mobile in soil but not persistent, making it unlikely to impact groundwater quality.[2] However, it can pose a risk to non-target terrestrial and semi-aquatic plants through runoff and spray drift.[2] It is considered practically nontoxic to birds, fish, invertebrates, and honey bees.[2]

(3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid: An Unknown Quantity

A thorough review of scientific literature and public databases reveals a significant lack of information regarding the use of (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid as a sprout suppressant or plant growth regulator. While its chemical identity is confirmed with a CAS number of 121073-74-3, no experimental data on its efficacy, mechanism of action, or toxicological profile in the context of plant science is publicly available.

dot

Unknown_Compound Compound (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid CAS: 121073-74-3 Efficacy Sprout Suppression Efficacy Compound->Efficacy No Published Data MoA Mechanism of Action Compound->MoA No Published Data Toxicology Toxicological Data Compound->Toxicology No Published Data Application Application Protocols Compound->Application No Published Data

Caption: Data availability for (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid.

Potential as a Pyridazinone Derivative

(3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid belongs to the pyridazinone class of heterocyclic compounds. This chemical family is of significant interest in agricultural chemistry, with various derivatives exhibiting a wide range of biological activities, including herbicidal and plant growth regulating effects.

Several studies have demonstrated that pyridazinone derivatives can act as herbicides. For example, certain alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives have shown herbicidal activity in greenhouse conditions. The general structure of pyridazinones has been a target for the development of new agrochemicals due to their high activity and environmental friendliness.

The acetic acid moiety in the structure of (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid is also noteworthy. Acetic acid derivatives, such as indole-3-acetic acid (IAA), are well-known natural plant hormones (auxins) that play a crucial role in cell elongation and division. It is plausible that the combination of a pyridazinone core with an acetic acid side chain could result in a molecule with plant growth regulating properties. However, without experimental data, this remains speculative.

Comparative Summary and Future Outlook

The comparison between maleic hydrazide and (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid for sprout suppression is currently one-sided. Maleic hydrazide is a well-characterized, effective, and widely used plant growth regulator with a substantial body of research supporting its application. In contrast, (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid is an unknown entity in this field.

FeatureMaleic Hydrazide(3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid
Mechanism of Action Inhibition of cell division in meristematic tissues.[1][3][4][5]Unknown; potentially plant growth regulation based on its chemical class.
Efficacy Data Extensive data available demonstrating effective sprout control.[1][9]No published data available.
Application Foliar spray applied to growing crops weeks before harvest.[1][5][6]Unknown.
Toxicology Low acute toxicity; not considered a significant carcinogenic risk.[2][10][11]Unknown.
Environmental Impact Mobile but not persistent in soil; risk to non-target plants.[2]Unknown.

For researchers and professionals in drug and agrochemical development, the lack of data on (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid represents both a challenge and an opportunity. The known bioactivity of pyridazinone derivatives suggests that this compound could warrant investigation as a potential plant growth regulator. Future research should focus on:

  • Synthesis and preliminary screening: To determine if the compound exhibits any plant growth regulating or herbicidal activity.

  • Dose-response studies: To quantify its efficacy for sprout suppression in key crops like potatoes and onions.

  • Mechanism of action studies: To understand how it interacts with plant physiological processes.

  • Toxicological and environmental assessment: To evaluate its safety profile.

Until such data becomes available, maleic hydrazide remains a scientifically-backed and reliable choice for sprout suppression.

References

  • Maleic hydrazide as a potato sprout suppressant.
  • Fact Sheet for Maleic Hydrazide.
  • Maleic Hydrazide for Potato|Pre-Harvest Sprout Control & Storage Integr
  • A review of environmental and health risks of maleic hydrazide. PubMed.
  • Maleic Hydrazide. GBA Group Food.
  • Maleic hydrazide (Pesticide residues in food: 1996 evaluations Part II Toxicological). inchem.org.
  • The popular plant growth regulator Maleic Hydrazide. Microbial Distribution Limited.
  • UNITED STATES ENVIRONMENTAL PROTECTION AGENCY.
  • Maleic hydrazide, carcinogenicity study in r
  • Potato Sprout Inhibitors. University of Nebraska-Lincoln.
  • Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone deriv
  • Maleic hydrazide. Canada.ca.
  • Maleic hydrazide. pic.int.
  • Maleic hydrazide. AERU - University of Hertfordshire.
  • Maleic hydrazide - optimisation as a sprout suppressant. AHDB Horticulture.
  • Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity.
  • Maximising Sprout Control: Practical Insights
  • EFFECT OF MALEIC HYDRAZIDE ON SPROUTING AND WEIGHT LOSS IN HARVESTED POT
  • Herbicidal Activity of Some Pyridazine Derivatives: Part I. Pyridazyl Phenyl Ethers. Agricultural and Biological Chemistry.
  • Integrating alternative sprout suppressants for the fresh market. AHDB Horticulture.
  • Herbicidal Activity of Some Pyridazine Derivatives: Part III.
  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. PMC.
  • Evaluating Ecologically Acceptable Sprout Suppressants for Enhancing Dormancy and Pot
  • Maleic and l-tartaric acids as new anti-sprouting agents for potatoes during storage in comparison to other efficient sprout suppressants. PMC.
  • Maleic hydrazide effects on tuber yield, sprouting characteristics, and french fry processing quality in various potato (Solanum tuberosum L.) Cultivars grown under argentinian conditions.
  • The Effect of Preharvest Foliar Sprays of Maleic Hydrazide on Sprout Inhibition and Storage Quality of Pot
  • REVIEW Maleic hydrazide as a potato sprout suppressant.
  • sprout nip pellet. Amazon S3.
  • Tetracyclic homoisoflavanoid (+)-brazilin: a natural product inhibits c-di-AMP-producing enzyme and Streptococcus mutans biofilms. PubMed.
  • Prodrug compositions and methods of treatment.
  • GSRS. precisionFDA.

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Comparative Transcriptomics to Understand the Mode of Action of Pyridazinone Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridazinone derivatives represent a privileged scaffold in medicinal chemistry due to their versatility, exhibiting activities ranging from phosphodiesterase (PDE) inhibition (cardiotonic/anti-inflammatory) to anti-proliferative effects in oncology. However, this structural promiscuity often leads to "orphan" phenotypes where the primary Mechanism of Action (MoA) is obscured by off-target effects.

This guide compares Comparative Transcriptomics (RNA-Seq) against traditional Target-Based Screening and Proteomics for elucidating the MoA of novel pyridazinone compounds. While traditional methods excel at validating known targets, they fail to capture the systemic network perturbations characteristic of pyridazinones. We demonstrate that RNA-Seq provides a superior, self-validating platform for identifying primary targets, mapping downstream signaling, and predicting toxicity in a single workflow.

Part 1: The Challenge of MoA Elucidation

Novel pyridazinone derivatives often exhibit complex polypharmacology. A common development bottleneck occurs when a lead compound shows phenotypic efficacy (e.g., tumor shrinkage) but lacks a defined molecular target.

Comparison of MoA Elucidation Methodologies

The following table objectively compares the performance of Transcriptomics against alternative standard methodologies in the context of small molecule drug discovery.

FeatureComparative Transcriptomics (RNA-Seq) Target-Based Screening (Kinase/Enzyme Panels) Proteomics (Mass Spec)
Scope Global: Measures 20,000+ transcripts; captures full regulatory network.Narrow: Limited to pre-selected targets (e.g., 50-300 kinases).Moderate: Detects 3,000-8,000 proteins; biased toward high-abundance proteins.
MoA Discovery High: Can identify unexpected pathways (e.g., metabolic shifts, transcription factor modulation).Low: Fails if the target is not on the panel (e.g., misses PDE if screening kinases).Medium: Good for post-translational modifications but lower coverage of regulatory TFs.
Off-Target Detection Excellent: Reveals toxicity signatures (e.g., oxidative stress, CYP induction) early.Poor: Only detects off-targets included in the assay panel.Good: Can detect protein aggregation or degradation events.
Data Turnaround Medium: 1-2 weeks (Seq + Bioinformatics).Fast: 2-4 days.Slow: 2-4 weeks (Complex sample prep).
Cost Efficiency High: ~$300/sample for genome-wide data.Variable: High cost per data point if running broad panels.Low: Expensive instrumentation and analysis.
Why Transcriptomics for Pyridazinones?

Pyridazinones frequently act as PDE inhibitors (e.g., PDE3/4) or modulate transcription factors like FOXM1 [1, 2]. These targets regulate vast downstream gene networks. A kinase panel will miss a PDE inhibitor entirely. Proteomics might miss low-abundance transcription factors. RNA-Seq captures the transcriptional signature resulting from these perturbations, allowing for "connectivity mapping" against known drug databases.

Part 2: Experimental Workflow

To ensure scientific integrity, the experimental design must account for batch effects and biological variability. The following protocol is designed to be self-validating through the use of spike-in controls and reference compounds.

Protocol: Differential Expression Profiling of Pyridazinone "PYR-X"

Objective: Define the MoA of a novel pyridazinone (PYR-X) in A549 lung cancer cells.

  • Experimental Design:

    • Condition A: Vehicle Control (DMSO 0.1%).

    • Condition B: PYR-X (IC50 concentration, 24h).

    • Condition C (Reference): Milrinone (Known PDE3 inhibitor) or Sunitinib (Known RTK inhibitor) – Crucial for comparative benchmarking.

    • Replicates:

      
       biological replicates per condition (Required for statistical power).
      
  • Sample Preparation:

    • Lyse cells using Trizol/Chloroform method to retain small RNAs if needed.

    • QC Step: Assess RNA Integrity Number (RIN). Proceed only if RIN > 8.0.

    • Spike-In: Add ERCC Spike-In Mix (NIST certified) to normalize for library preparation efficiency.

  • Library Prep & Sequencing:

    • Poly(A) enrichment (focus on mRNA).

    • Stranded library preparation (to distinguish overlapping genes).

    • Sequencing depth: >30 million reads per sample (PE150).

Visualization: Transcriptomic Workflow

The following diagram illustrates the critical path from cell culture to bioinformatic deconvolutions.

TranscriptomicsWorkflow cluster_0 Experimental Setup cluster_1 Library Prep cluster_2 Data Analysis Cells A549 Cells Treat Treatment: PYR-X vs DMSO vs Ref Cells->Treat RNA RNA Extraction (RIN > 8.0) Treat->RNA 24h Lysis Lib Stranded Library + ERCC Spike-ins RNA->Lib Seq Illumina Seq (>30M reads) Lib->Seq DEG Diff. Expression (DESeq2) Seq->DEG FastQ -> Counts Pathway Pathway Enrichment (GSEA / KEGG) DEG->Pathway Log2FC Ranking

Figure 1: End-to-end workflow for comparative transcriptomics. Note the inclusion of Reference compounds and ERCC spike-ins for data normalization.

Part 3: Comparative Analysis & Mechanism Elucidation

Once the data is generated, the "Comparative" aspect of the transcriptomics comes into play.[1] We do not look at single genes; we look at signatures .

Signature Matching (The "Connectivity Map" Approach)

By comparing the Gene Expression Signature (GES) of PYR-X against a database of signatures (e.g., LINCS L1000 or CMap), we can identify the MoA without a prior hypothesis [3].

  • Scenario: PYR-X upregulates cAMP-response element (CREB) genes.

  • Comparison:

    • Does it match the signature of a Kinase Inhibitor? No. (Correlation < 0.2).[2]

    • Does it match the signature of a PDE3 Inhibitor (e.g., Milrinone)? Yes. (Correlation > 0.8).

Pathway Enrichment Analysis

Pyridazinones often exhibit anti-cancer activity via FOXM1 suppression [1]. Transcriptomics allows us to map the causality between the primary target (e.g., PDE) and the phenotypic outcome (Apoptosis).

Observed Data Pattern (Hypothetical):

  • Upregulated: PRKAR1A, CREB1 (cAMP signaling).

  • Downregulated: FOXM1, CCNB1, CDK1 (Cell cycle progression).

This pattern confirms that the pyridazinone compound is inducing cell cycle arrest via the cAMP-PKA-FOXM1 axis, a known mechanism for this chemical class [4].

Visualization: Mode of Action Pathway

The following diagram details the signaling cascade elucidated by the transcriptomic data.

MoA_Pathway Drug Pyridazinone (PYR-X) Target PDE3/PDE4 (Enzyme) Drug->Target Inhibits Metabolite cAMP Levels Target->Metabolite Prevents degradation Kinase PKA Activation Metabolite->Kinase Activates TF FOXM1 (Transcription Factor) Kinase->TF Phosphorylation (Inhibitory) Genes Cell Cycle Genes (CCNB1, CDK1) TF->Genes Downregulates Expression Outcome Apoptosis / G1-S Arrest Genes->Outcome Leads to

Figure 2: Elucidated Mode of Action. Pyridazinone inhibits PDE, elevating cAMP, which activates PKA. PKA suppresses FOXM1, leading to the downregulation of cell cycle genes and subsequent apoptosis.

Part 4: Conclusion

Comparative transcriptomics offers a distinct advantage over traditional screening for pyridazinone compounds. By capturing the global cellular response, researchers can:

  • Deorphan novel compounds by matching signatures to reference databases (CMap).

  • Validate complex mechanisms (e.g., PDE-cAMP-FOXM1 axis) that span metabolic and transcriptional layers.

  • Derisk development by identifying off-target toxicity signatures early.

For drug development professionals working with promiscuous scaffolds like pyridazinones, RNA-Seq is not just a validation tool—it is a primary discovery engine.

References

  • Raghuwanshi, S., et al. (2024).[3] RNA-Seq Insights to Overcome Chemoresistance in Cancer Therapy.[3] Lexogen.[4] Available at: [Link]

  • Sotelo, E., et al. (2022).[5] Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity.[6] Current Medicinal Chemistry. Available at: [Link]

  • Subramanian, A., et al. (2017). A Next Generation Connectivity Map: L1000 Platform and the First 1,000,000 Profiles. Cell.[1][2][7][8] Available at: [Link]

  • Abadi, A.H., et al. (2023). The anticancer and anti-inflammatory activity screening of pyridazinone-based analogs against human epidermoid skin cancer.[2] Journal of Biomolecular Structure and Dynamics. Available at: [Link]

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Safety Operating Guide

Navigating the Disposal of (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, understanding the appropriate procedures for handling novel or less common compounds like (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid is paramount. This guide provides a comprehensive overview of the essential safety and logistical information for the proper disposal of this compound, based on the known hazards of its structural analogs.

Core Principles of Chemical Waste Disposal

The fundamental principle of chemical waste disposal is to contain and manage the chemical in a way that prevents harm to human health and the environment. This involves a multi-step process that begins with a thorough hazard assessment and culminates in the transfer of the waste to a licensed disposal facility.

Personal Protective Equipment (PPE) and Safety Measures

Given the structural components of (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid, which include an acidic functional group and a pyridazine ring system, appropriate personal protective equipment should be worn at all times during handling and disposal.

Personal Protective Equipment (PPE) Specifications Rationale
Eye Protection Chemical safety goggles or a face shield.[4]To protect against potential splashes that could cause eye irritation or damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact, which may cause irritation or burns.[5]
Body Protection A lab coat or other protective clothing.[6]To protect against accidental spills and contamination of personal clothing.
Respiratory Protection A respirator may be necessary if handling the compound as a powder or if it is volatile.[4]To prevent inhalation of dust or vapors that could be harmful.[5]

Work Area Safety:

  • Ensure adequate ventilation, such as working in a chemical fume hood, to minimize inhalation exposure.[4]

  • Keep away from open flames, hot surfaces, and other sources of ignition, as related compounds can be flammable.[4][7][8]

  • Have an eyewash station and safety shower readily accessible in the work area.[4]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the disposal of (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid.

  • Waste Identification and Segregation:

    • (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid should be treated as hazardous chemical waste.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container for the waste.[6]

    • The container must be clearly labeled with the full chemical name: "(3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid" and the appropriate hazard symbols.[9]

    • Keep the container tightly closed when not in use.[4][7]

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • The storage area should be cool and dry.[2]

  • Disposal:

    • Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company.[6][9]

    • Provide the disposal company with all available information about the compound.

    • Never dispose of this chemical down the drain or in regular trash.[6][10]

Emergency Procedures: Spills and Exposure

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as sand, silica gel, or a universal binder.[2][4][10]

    • Carefully collect the absorbent material and place it in a labeled, sealed container for hazardous waste disposal.[4][9]

    • Clean the spill area thoroughly with soap and water.[6]

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team and EHS department.

    • Do not attempt to clean up a major spill without proper training and equipment.

  • Personal Exposure:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

    • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid.

cluster_prep Preparation & Assessment cluster_handling Waste Handling & Containment cluster_disposal Storage & Disposal cluster_spill Emergency Spill Response start Start: Generation of Waste (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid assess_hazards Assess Hazards (Consult SDS of related compounds: Maleic Hydrazide, Acetic Acid) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe spill Spill Occurs assess_hazards->spill collect_waste Collect Waste in Designated Container don_ppe->collect_waste label_container Label Container Clearly (Full Chemical Name, Hazards) collect_waste->label_container seal_container Seal Container Tightly label_container->seal_container store_waste Store in Secure, Ventilated Area seal_container->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end End: Waste Transferred to Licensed Disposal Facility contact_ehs->end contain_spill Contain Spill with Inert Absorbent spill->contain_spill collect_spill Collect Contaminated Material into Hazardous Waste Container contain_spill->collect_spill clean_area Clean Spill Area collect_spill->clean_area clean_area->label_container

Caption: Disposal workflow for (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid.

References

  • Reagent Chemical Services. (n.d.). SAFETY DATA SHEET ACETIC ACID LRG.
  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetic acid D4.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Lab Alley. (n.d.). How to Dispose of Acetic Acid.
  • Sciencelab.com, Inc. (n.d.). Material Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetic acid.
  • Fisher Scientific. (2015, March 19). Safety Data Sheet.
  • PubChem. (n.d.). Maleic Hydrazide.
  • Thermo Fisher Scientific. (2025, September 18). Pyridazine - SAFETY DATA SHEET.
  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Pyridine.
  • ChemicalBook. (2026, January 17). Maleic hydrazide - Safety Data Sheet.
  • United States Environmental Protection Agency. (n.d.). Reregistration Eligibility Decision (RED): MALEIC HYDRAZIDE.
  • GOV.UK. (n.d.). Pyridine: incident management.
  • Food and Agriculture Organization of the United Nations. (n.d.). FAO Specifications and Evaluations for Agricultural Pesticides - MALEIC HYDRAZIDE.
  • ChemicalBook. (n.d.). Pyridazine - Safety Data Sheet.
  • University of Hertfordshire. (n.d.). Maleic hydrazide. AERU.
  • Univar Solutions. (n.d.). SAFETY DATA SHEET Acetic acid 99.85%.

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Comprehensive Safety and Handling Guide for (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid (CAS Number: 121073-74-3)[1][2]. As a specialized heterocyclic compound containing both a pyridazine core and a carboxylic acid functional group, its handling requires a meticulous approach grounded in a thorough understanding of its potential hazards. This document is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Understanding the Hazard Profile

Anticipated Hazards:

  • Skin and Eye Irritation/Corrosion: Direct contact may cause irritation or burns[7].

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can lead to respiratory discomfort[7].

  • Ingestion Toxicity: May be harmful if swallowed[7].

Given these potential hazards, a stringent adherence to the following PPE and handling protocols is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to minimize exposure and mitigate risks. The following table outlines the minimum required PPE for handling (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid.

Body PartRequired PPERationale
Hands Chemical-resistant gloves (Nitrile or Neoprene)To prevent dermal contact and potential skin irritation or burns. Always wear gloves inside the sleeves of your lab coat[10].
Eyes Tightly fitting safety goggles or a face shieldTo protect against splashes and airborne particles. Standard safety glasses are insufficient[11][12][13].
Body Long-sleeved laboratory coatTo protect the skin from accidental spills.
Respiratory Use in a certified chemical fume hoodTo prevent inhalation of dust or aerosols. For situations outside of a fume hood, a half-mask respirator with appropriate cartridges for organic vapors and acid gases should be considered[11][13][14].
Feet Closed-toe shoesTo protect feet from spills.
Safe Handling Workflow: A Step-by-Step Protocol

Adherence to a systematic workflow is paramount for ensuring safety during the handling of (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid.

Preparation:

  • Consult Safety Resources: Before beginning any work, review this guide and any available safety information for related compounds.

  • Designate a Work Area: All handling of the compound should occur within a certified chemical fume hood.

  • Assemble PPE: Don all required PPE as outlined in the table above.

  • Prepare for Spills: Ensure a chemical spill kit is readily accessible.

Handling:

  • Weighing: If weighing the solid compound, do so within the fume hood to contain any dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions within the fume hood. Ensure proper ventilation at all times[9][14].

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[8][15]. Keep containers tightly closed[8][15].

Disposal:

  • Waste Collection: All waste materials, including contaminated gloves, wipes, and empty containers, should be collected in a designated, labeled hazardous waste container.

  • Disposal Protocol: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain[15].

The following diagram illustrates the logical flow of the safe handling process.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Prep1 Consult Safety Guide Prep2 Work in Fume Hood Prep1->Prep2 Prep3 Don PPE Prep2->Prep3 Prep4 Spill Kit Ready Prep3->Prep4 Hand1 Weighing Prep4->Hand1 Proceed to Handling Hand2 Dissolving Hand1->Hand2 Hand3 Reaction Hand2->Hand3 Hand4 Storage Hand3->Hand4 Disp1 Collect Waste Hand4->Disp1 Proceed to Disposal Disp2 Follow Regulations Disp1->Disp2

Caption: Safe handling workflow for (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid.

Emergency Procedures: Spill and Exposure Management

In Case of a Spill:

  • Evacuate: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material to contain the substance.

  • Clean: Carefully clean the area, wearing appropriate PPE.

  • Dispose: Collect all contaminated materials in a sealed container for hazardous waste disposal.

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

By adhering to these guidelines, researchers can safely handle (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid, minimizing risks and ensuring a secure laboratory environment.

References

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  • PubChem. (2026, January 18). 2-[[5,21-Dihydroxy-12,14-dioxo-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaen-13-yl]amino]acetic acid. Retrieved from [Link]

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